(1-(4-Bromophenyl)cyclobutyl)methanamine
Description
BenchChem offers high-quality (1-(4-Bromophenyl)cyclobutyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Bromophenyl)cyclobutyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(4-bromophenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQZVOUMGNRLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651818 | |
| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039932-36-9 | |
| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-bromophenyl)cyclobutyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine
Abstract
(1-(4-Bromophenyl)cyclobutyl)methanamine is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various pharmaceutically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, tailored for researchers, scientists, and drug development professionals. The guide delves into the strategic considerations behind different synthetic routes, offering detailed, step-by-step protocols and explaining the causality behind experimental choices. All methodologies are presented with the aim of ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine presents an interesting challenge in organic chemistry, requiring the assembly of a substituted cyclobutane ring and the introduction of a methylamine group. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two principal and scientifically robust pathways:
-
Pathway A: Nitrile Reduction Route. This is arguably the most direct approach, commencing with the formation of a key intermediate, 1-(4-bromophenyl)cyclobutanecarbonitrile, followed by its reduction to the target primary amine.
-
Pathway B: Reductive Amination Route. This alternative pathway involves the synthesis of a ketone intermediate, 1-(4-bromophenyl)cyclobutanone, which is then converted to the final product via reductive amination.
A comparative analysis of these pathways will be presented, highlighting their respective advantages and disadvantages in terms of yield, purity, and operational complexity.
Pathway A: The Nitrile Reduction Route
This pathway is centered around the synthesis and subsequent reduction of 1-(4-bromophenyl)cyclobutanecarbonitrile. The commercial availability of this intermediate from suppliers like AK Scientific and BLD Pharm offers a direct entry point for the final reduction step.[1][2][3] However, for a more fundamental synthesis, the construction of this nitrile is a critical first step.
Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
The formation of the 1-(4-bromophenyl)cyclobutanecarbonitrile core can be efficiently achieved through the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. The acidity of the α-proton of the acetonitrile derivative allows for deprotonation by a strong base, generating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.
Reaction Scheme:
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH2) is crucial to deprotonate the acetonitrile derivative without competing in the subsequent alkylation reaction.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation of the base and do not interfere with the nucleophilic attack.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the carbanion by atmospheric moisture.
Reduction of 1-(4-Bromophenyl)cyclobutanecarbonitrile to (1-(4-Bromophenyl)cyclobutyl)methanamine
The reduction of the nitrile functional group is a well-established transformation in organic synthesis, leading directly to the desired primary amine.[4][5][6] Two primary methods are widely employed: catalytic hydrogenation and chemical reduction with metal hydrides.
Catalytic hydrogenation is an economical and often cleaner method for nitrile reduction, particularly on a larger scale.[5]
Reaction Scheme:
Causality of Experimental Choices:
-
Catalyst: Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO2) are common catalysts for this transformation.[5] The choice of catalyst can influence the reaction conditions and selectivity.
-
Solvent: Protic solvents like ethanol or methanol are typically used. The addition of ammonia can help to suppress the formation of secondary amine byproducts.
-
Pressure and Temperature: The reaction usually requires elevated hydrogen pressure and temperature to proceed at a reasonable rate.[4]
Lithium aluminum hydride (LiAlH4 or LAH) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[4][6][7][8] This method is particularly useful for smaller-scale laboratory syntheses.
Reaction Scheme:
Causality of Experimental Choices:
-
Reagent: LAH is a highly reactive and pyrophoric reagent that must be handled with care under anhydrous conditions.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for LAH reductions.
-
Workup: A careful aqueous workup is necessary to quench the excess LAH and hydrolyze the intermediate aluminum complexes to liberate the amine product.[7][8]
Experimental Protocols for Pathway A
Protocol A1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 4-bromophenylacetonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol A2: LAH Reduction of 1-(4-Bromophenyl)cyclobutanecarbonitrile
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water (1 volume), 15% aqueous NaOH (1 volume), and water (3 volumes).[8]
-
Filter the resulting granular precipitate through a pad of Celite and wash with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1-(4-bromophenyl)cyclobutyl)methanamine.
-
Further purification can be achieved by acid-base extraction or column chromatography.
Visualization of Pathway A
Caption: Synthetic route via nitrile formation and reduction.
Pathway B: The Reductive Amination Route
This pathway offers an alternative approach by first constructing a ketone intermediate, which is then converted to the target amine. Reductive amination is a powerful and versatile method for amine synthesis.[9][10][11][12]
Synthesis of 1-(4-Bromophenyl)cyclobutanone
The synthesis of 1-(4-bromophenyl)cyclobutanone is the key initial step in this pathway. A plausible approach involves a Friedel-Crafts type acylation of bromobenzene with cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Scheme:
Causality of Experimental Choices:
-
Lewis Acid: Aluminum chloride is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution.
-
Solvent: A non-polar, inert solvent such as dichloromethane or carbon disulfide is typically used.
-
Reaction Conditions: The reaction is usually performed at low temperatures to control the reactivity and prevent side reactions.
Reductive Amination of 1-(4-Bromophenyl)cyclobutanone
Reductive amination involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the primary amine.[9]
Reaction Scheme:
Causality of Experimental Choices:
-
Reducing Agent: A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they are selective for the iminium ion over the ketone starting material.[12][13]
-
Amine Source: Ammonium acetate or a solution of ammonia in an alcohol can be used as the source of the amino group.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[12]
Experimental Protocol for Pathway B
Protocol B1: Reductive Amination of 1-(4-Bromophenyl)cyclobutanone
-
To a solution of 1-(4-bromophenyl)cyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Make the solution basic with aqueous NaOH and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Pathway B
Caption: Synthetic route via ketone formation and reductive amination.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A (Nitrile Reduction) | Pathway B (Reductive Amination) |
| Starting Materials | 4-Bromophenylacetonitrile, 1,3-dibromopropane | Bromobenzene, Cyclobutanecarbonyl Chloride |
| Key Intermediates | 1-(4-Bromophenyl)cyclobutanecarbonitrile | 1-(4-Bromophenyl)cyclobutanone |
| Reagent Hazards | LiAlH4 (pyrophoric) | AlCl3 (corrosive), NaBH3CN (toxic) |
| Yields | Generally good to excellent | Can be variable depending on the efficiency of the Friedel-Crafts reaction |
| Scalability | Catalytic hydrogenation is highly scalable | Generally suitable for lab scale; Friedel-Crafts can be challenging to scale |
| Byproducts | Potential for secondary amine formation in catalytic hydrogenation | Potential for over-alkylation and other side products in the Friedel-Crafts step |
Conclusion
Both Pathway A and Pathway B represent viable and effective strategies for the synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine. The choice between these routes will depend on the specific requirements of the research or development program. Pathway A, particularly with the direct use of commercially available 1-(4-bromophenyl)cyclobutanecarbonitrile, offers a more streamlined approach for rapid access to the target compound. Pathway B, while potentially involving more complex initial steps, provides a valuable alternative and demonstrates the versatility of reductive amination in amine synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and successfully implement these synthetic strategies in their laboratories.
References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
ACS Publications. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Scribd. (n.d.). 29 Cyclobutane Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Arctom Scientific. (n.d.). 1-(4-Bromophenyl)cyclobutanecarbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]
-
Arctom Scientific. (n.d.). 1-(4-Bromophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (1-(4-bromophenyl)cyclobutyl)methanamine. Retrieved from [Link]
- Google Patents. (n.d.). Applied synthesis method for bromocyclobutane.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reagent. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(4-Bromophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. Retrieved from [Link]
-
ChemUniverse, Inc. (n.d.). Request A Quote. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]
-
National Institutes of Health. (2023). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Retrieved from [Link]
Sources
- 1. 485828-58-8 1-(4-Bromophenyl)cyclobutanecarbonitrile AKSci X5126 [aksci.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 485828-58-8|1-(4-Bromophenyl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of (1-(4-Bromophenyl)cyclobutyl)methanamine (CAS 1039932-36-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound (1-(4-Bromophenyl)cyclobutyl)methanamine, identified by CAS number 1039932-36-9. The information herein is curated to support research and development activities, offering insights into its molecular characteristics, potential applications, and the experimental rationale for its analysis.
Introduction: Unveiling a Novel Chemical Entity
(1-(4-Bromophenyl)cyclobutyl)methanamine is a primary amine featuring a cyclobutane ring attached to a bromophenyl group. The presence of a primary amine suggests potential for salt formation, which can be critical for modulating solubility and pharmacokinetic properties in drug development. The rigid cyclobutane scaffold introduces a three-dimensional element that can be advantageous for specific binding interactions with biological targets, a feature increasingly explored in medicinal chemistry to enhance potency and selectivity.[1][2][3] The bromophenyl moiety offers a site for further chemical modification, potentially through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
While extensive experimental data for this specific molecule is not publicly available, this guide consolidates predicted data from reliable computational models and outlines established experimental protocols for its empirical determination. This approach provides a robust framework for researchers to initiate their investigations.
Molecular Identity and Physicochemical Data
A thorough understanding of a compound's fundamental properties is the cornerstone of any research endeavor. The following tables summarize the key identifiers and predicted physicochemical parameters for (1-(4-Bromophenyl)cyclobutyl)methanamine.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 1039932-36-9 | [4] |
| IUPAC Name | (1-(4-bromophenyl)cyclobutyl)methanamine | N/A |
| Molecular Formula | C₁₁H₁₄BrN | [5] |
| Molecular Weight | 240.14 g/mol | [4] |
| Canonical SMILES | C1CC(C1)(CN)C2=CC=C(C=C2)Br | [5] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Source |
| Melting Point | 105.4 °C | Online Melting Point Predictor |
| Boiling Point | 295.7 °C | Online Boiling Point Predictor |
| Water Solubility | 133.6 mg/L (at 25 °C) | US EPA EPI Suite™ |
| logP (Octanol-Water Partition Coefficient) | 2.80 | [5] |
| pKa (Basic) | 9.85 ± 0.10 | ChemAxon |
Disclaimer: The predicted values are for estimation purposes and should be confirmed by experimental determination.
Synthesis and Characterization
The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine can be logically approached through the reduction of the corresponding nitrile precursor, 1-(4-bromophenyl)cyclobutanecarbonitrile. This common synthetic transformation provides a reliable route to the target primary amine.
Proposed Synthetic Pathway
Sources
An In-depth Spectroscopic Analysis of (1-(4-Bromophenyl)cyclobutyl)methanamine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (1-(4-Bromophenyl)cyclobutyl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis for this compound. By synthesizing fundamental principles with insights from analogous structures, this guide offers a robust framework for the structural elucidation and characterization of this and similar molecules.
Introduction: The Structural Significance of (1-(4-Bromophenyl)cyclobutyl)methanamine
(1-(4-Bromophenyl)cyclobutyl)methanamine, with the chemical formula C₁₁H₁₄BrN, is a molecule of interest in medicinal chemistry due to its unique structural motifs.[1][2][3] The incorporation of a cyclobutane ring introduces a degree of conformational rigidity that can be advantageous for binding to biological targets. The puckered nature of the cyclobutane ring distinguishes it from more flexible acyclic linkers or more rigid aromatic systems.[4] Furthermore, the presence of a primary amine provides a key site for interaction and salt formation, while the bromophenyl group offers a handle for further synthetic modifications, such as cross-coupling reactions.
A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will systematically dissect the expected NMR, IR, and MS data for (1-(4-Bromophenyl)cyclobutyl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (1-(4-Bromophenyl)cyclobutyl)methanamine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and the connectivity within the molecule.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly valuable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of (1-(4-Bromophenyl)cyclobutyl)methanamine is expected to show distinct signals for the aromatic, cyclobutyl, and aminomethyl protons. The puckered conformation of the cyclobutane ring can lead to complex splitting patterns for the methylene protons.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H-2', H-6') | ~7.45 | Doublet | 2H | Protons ortho to the bromine atom. |
| Aromatic (H-3', H-5') | ~7.25 | Doublet | 2H | Protons meta to the bromine atom. |
| Aminomethyl (-CH₂NH₂) | ~2.7-2.9 | Singlet | 2H | The chemical shift can vary with solvent and concentration. |
| Cyclobutyl (-CH₂-) | ~1.8-2.4 | Multiplets | 6H | Complex splitting due to diastereotopic protons and restricted rotation. |
| Amine (-NH₂) | ~1.5 (variable) | Broad Singlet | 2H | Often a broad signal that may exchange with D₂O. |
Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Quaternary Aromatic (C-1') | ~145 | Carbon attached to the cyclobutyl ring. |
| Aromatic (C-3', C-5') | ~131 | Carbons meta to the bromine atom. |
| Aromatic (C-2', C-6') | ~129 | Carbons ortho to the bromine atom. |
| Aromatic (C-4') | ~121 | Carbon attached to the bromine atom. |
| Aminomethyl (-CH₂NH₂) | ~50-55 | |
| Quaternary Cyclobutyl (C-1) | ~45-50 | Carbon attached to the aromatic ring and the aminomethyl group. |
| Cyclobutyl (-CH₂-) | ~30-35 | Two distinct signals are expected for the non-equivalent methylene groups. |
| Cyclobutyl (-CH₂-) | ~15-20 |
Note: Chemical shifts are predictions based on typical values for similar structural motifs.[4]
Figure 1: Molecular structure of (1-(4-Bromophenyl)cyclobutyl)methanamine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of (1-(4-Bromophenyl)cyclobutyl)methanamine will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic portions, and the C-N and C-Br bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium, Sharp | Two distinct bands are characteristic of a primary amine.[5][6][7] |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium to Strong | |
| N-H Bend (Scissoring) | 1650-1580 | Medium to Strong | Confirms the presence of a primary amine.[5][8] |
| C=C Stretch (Aromatic) | 1600, 1475 | Medium | |
| C-N Stretch | 1250-1020 | Medium | Aliphatic amine C-N stretch.[5][7] |
| C-Br Stretch | 600-500 | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: A suitable ionization technique is employed. Electron Impact (EI) is a hard ionization technique that leads to extensive fragmentation, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) often preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectral Data
The molecular weight of (1-(4-Bromophenyl)cyclobutyl)methanamine is 240.14 g/mol .[1][2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a doublet (M⁺ and M+2) of nearly equal intensity.[9]
Key Fragmentation Pathways:
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[10][11] This would lead to the formation of a resonance-stabilized iminium ion.
-
Loss of the Aminomethyl Group: Cleavage of the bond between the cyclobutane ring and the aminomethyl group.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyclobutane ring.
-
Loss of Bromine: Cleavage of the C-Br bond.
Figure 2: Predicted major fragmentation pathways for (1-(4-Bromophenyl)cyclobutyl)methanamine in EI-MS.
| m/z | Proposed Fragment | Notes |
| 240/242 | [C₁₁H₁₄BrN]⁺ | Molecular ion peak (M⁺ and M+2). |
| 212/214 | [C₁₀H₁₁Br]⁺ | Loss of the aminomethyl group. |
| 157/159 | [C₇H₆Br]⁺ | Benzylic cleavage. |
| 146 | [C₁₀H₁₂N]⁺ | Loss of the bromophenyl group. |
| 70 | [C₄H₈N]⁺ | Result of alpha-cleavage. |
Conclusion
The spectroscopic analysis of (1-(4-Bromophenyl)cyclobutyl)methanamine provides a detailed picture of its molecular structure. NMR spectroscopy reveals the connectivity and electronic environment of the atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into its fragmentation patterns. The data and interpretations presented in this guide serve as a valuable resource for the synthesis, characterization, and application of this and structurally related compounds in research and development.
References
-
IR: amines. (n.d.). University of Calgary. Retrieved from [Link]
-
Supplementary Information. (n.d.). J. Braz. Chem. Soc. Retrieved from [Link]
-
Infrared Spectroscopy - CDN. (n.d.). Illinois State University. Retrieved from [Link]
-
Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - Giorgio Hamid Raza, Juraj Bella, Anna Laura Segre. (n.d.). ResearchGate. Retrieved from [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy of Cyclobutanes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2008). PubMed. Retrieved from [Link]
- Study of the composition of amines using IR spectroscopy. (2020). International Journal of Academic Research and Development.
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
(1-(4-bromophenyl)cyclobutyl)methanamine (C11H14BrN). (n.d.). PubChem. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved from [Link]
- Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Indian Academy of Sciences.
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2023). Save My Exams. Retrieved from [Link]
-
mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion values. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Sources
- 1. 1039932-36-9|(1-(4-Bromophenyl)cyclobutyl)methanamine|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. (1-(4-bromophenyl)cyclobutyl)methanamine [allbiopharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. allreviewjournal.com [allreviewjournal.com]
- 8. wikieducator.org [wikieducator.org]
- 9. savemyexams.com [savemyexams.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
The Cyclobutane Motif: A Technical Guide to a Re-emerging Star in Drug Discovery
<_ _>
Abstract
Long considered a niche structural element due to its inherent ring strain, the cyclobutane moiety is experiencing a renaissance in medicinal chemistry. Its unique three-dimensional geometry, metabolic stability, and ability to serve as a versatile bioisostere are compelling advantages in the design of novel therapeutics. This guide provides an in-depth analysis for researchers and drug development professionals on the strategic value of incorporating cyclobutane scaffolds. We will explore the fundamental properties of the cyclobutane ring, detail robust synthetic methodologies, present case studies of its successful application in clinical candidates, and offer a forward-looking perspective on this increasingly important structural motif.
The Unique Physicochemical Landscape of the Cyclobutane Ring
The cyclobutane ring, a four-membered carbocycle, possesses a distinct set of properties that differentiate it from other cycloalkanes and aromatic systems, making it a powerful tool for medicinal chemists.
Ring Strain and Conformation
With a strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane.[1] This strain is a double-edged sword; it presents synthetic challenges but also imparts unique structural characteristics. Unlike a planar square, the cyclobutane ring adopts a puckered or folded conformation to alleviate torsional strain.[1][2] This puckered, three-dimensional structure is a key asset in drug design, allowing for precise spatial orientation of substituents to optimize interactions within a protein's binding pocket.[1][3][4]
Bioisosteric Potential
The strategic replacement of common chemical groups with moieties that retain similar physical or chemical properties—a practice known as bioisosteric replacement—is a cornerstone of modern drug design. The cyclobutane ring has emerged as a highly effective bioisostere for several ubiquitous groups:
-
Aromatic Rings: Replacing a planar phenyl group with a 3D cyclobutane scaffold can significantly improve a compound's pharmaceutical profile.[5] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often linked to higher clinical success rates due to improved solubility and reduced metabolic liability.[5]
-
gem-Dimethyl Groups: The gem-dimethyl group is often used to introduce steric bulk. However, it can also increase lipophilicity and create a site for oxidative metabolism. A cyclobutane ring can mimic the steric footprint of a gem-dimethyl group while improving metabolic stability and oral bioavailability.[1]
-
Alkenes: The rigidity of the cyclobutane ring allows it to lock the geometry of a molecule, preventing unwanted cis/trans isomerization that can occur with more flexible alkene linkers.[2][3]
The value of this approach is in improving Absorption, Distribution, Metabolism, and Excretion (ADME) properties without sacrificing potency.
Synthetic Strategies for Accessing Cyclobutane Scaffolds
Historically, the synthesis of substituted cyclobutanes has been challenging, limiting their widespread use.[6] However, modern synthetic chemistry has produced a robust toolbox of methods, making these scaffolds more accessible than ever.
[2+2] Cycloadditions
The [2+2] cycloaddition of two alkene-containing molecules remains a fundamental and atom-economical strategy for constructing the cyclobutane core.[7]
-
Photochemical [2+2] Cycloaddition: This classic method uses UV light to excite an alkene, promoting a reaction with a ground-state alkene to form the four-membered ring. While powerful, it can sometimes suffer from a lack of regioselectivity.
-
Transition-Metal Catalyzed [2+2] Cycloaddition: More recent advances have focused on thermally-driven methods using transition metals (e.g., iron, palladium) as catalysts.[6][7] These methods often offer superior control over stereochemistry and functional group tolerance, making them highly valuable in the complex syntheses required for drug development.[7]
Intramolecular Cyclization Strategies
Intramolecular ring-closure reactions provide another powerful route to cyclobutane-containing natural products and their analogs.[6] These methods, which include radical, cationic, and transition-metal-catalyzed cyclizations, are particularly effective for creating complex, fused-ring systems.[6]
Experimental Protocol: A Representative Transition-Metal Catalyzed [2+2] Cycloaddition
The following protocol outlines a general, self-validating procedure for an iron-catalyzed [2+2] cycloaddition, a method noted for its robustness and functional-group tolerance.[7]
Objective: To synthesize a substituted cyclobutane ring from two olefin precursors.
Materials:
-
Olefin 1 (Substrate)
-
Olefin 2 (Reagent)
-
Pyrimidinediimine-Iron Catalyst Complex[7]
-
Anhydrous Toluene (Solvent)
-
Inert Gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Methodology:
-
System Preparation: All glassware must be oven-dried and cooled under a stream of inert gas to exclude atmospheric oxygen and moisture, which can deactivate the catalyst.
-
Reagent Charging: To a Schlenk flask under a positive pressure of argon, add the pyrimidinediimine-iron catalyst (typically 1-5 mol%).
-
Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by Olefin 1 and Olefin 2. The order of addition should be tested to optimize yield, but typically the limiting reagent is added last.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a predetermined time (e.g., 12-24 hours).
-
Reaction Monitoring (Self-Validation): Progress is monitored by taking small aliquots from the reaction mixture at regular intervals. These are analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. The reaction is considered complete when the limiting starting material is no longer detectable.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate the desired cyclobutane product.
-
Characterization: The structure and stereochemistry of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Causality Explanation: The use of a redox-active ligand like pyrimidinediimine stabilizes the iron catalyst, preventing premature decomposition and allowing for a broader substrate scope.[7] Monitoring the reaction ensures that it proceeds to completion, maximizing yield and simplifying purification, which is a key aspect of a self-validating system.
Case Studies: Cyclobutanes in Clinical and Preclinical Development
The theoretical advantages of the cyclobutane motif are validated by a growing number of (pre)clinical drug candidates that leverage its unique properties.[1] As of early 2021, at least 39 such candidates were identified.[1]
Enhancing Potency and Selectivity
-
Boceprevir (Victrelis): This protease inhibitor, used for treating hepatitis C, incorporates a cyclobutane group that is critical for its potency.[8] The cyclobutane-containing analog is 3-fold and 19-fold more potent than its corresponding cyclopropyl and cyclopentyl versions, respectively, highlighting the privileged nature of the four-membered ring in fitting the enzyme's active site.
-
TAK-828F: In the development of inhibitors for the nuclear receptor RORγt, replacing a flexible n-butanoic acid chain with a rigid cis-cyclobutane acetic acid led to a significant improvement in pharmacokinetic profile and efficacy in animal models. This demonstrates the power of using the cyclobutane ring to enforce a bioactive conformation.
Improving Metabolic Stability and Safety
-
Carboplatin (Paraplatin): A foundational chemotherapy drug, Carboplatin is a platinum-based agent used to treat various cancers.[3][6] By replacing the two reactive chlorine atoms of its predecessor, cisplatin, with a more stable cyclobutane-1,1-dicarboxylate ligand, Carboplatin exhibits a significantly reduced risk of nephrotoxicity, a dose-limiting side effect of cisplatin.
-
Apalutamide (Erleada): This androgen receptor antagonist for treating prostate cancer features a spirocyclic cyclobutane scaffold.[9] The cyclobutyl derivative shows comparable activity to its gem-dimethyl analog but offers potential advantages in its metabolic profile.
Data Summary of Representative Cyclobutane-Containing Drugs
| Drug Name | Therapeutic Area | Role of Cyclobutane Moiety | Key Advantage Conferred |
| Carboplatin | Oncology | Chelating ligand for platinum | Reduced nephrotoxicity vs. Cisplatin |
| Boceprevir | Antiviral (HCV) | P1 region pharmacophore | Enhanced potency and optimal fit[8] |
| Apalutamide | Oncology | Spirocyclic scaffold | Bioisostere for gem-dimethyl group[9] |
| Ivosidenib | Oncology | Difluorocyclobutylamine | Part of core pharmacophore |
Visualization of Key Concepts
Visual diagrams are essential for understanding the strategic application of cyclobutane rings in drug design.
Workflow for Cyclobutane-Based Drug Discovery
Caption: A typical workflow for incorporating a cyclobutane bioisostere.
Cyclobutane as a Conformational Lock
Caption: Cyclobutane restricts bond rotation compared to a flexible linker.
Future Outlook and Emerging Applications
The application of cyclobutane chemistry is expanding. The development of C-H functionalization strategies is poised to provide novel, efficient ways to decorate cyclobutane cores, further expanding the accessible chemical space.[10] Furthermore, as our understanding of complex biological targets grows, the ability of the rigid, three-dimensional cyclobutane scaffold to provide exquisitely selective ligands will become even more valuable. We anticipate a continued increase in the number of cyclobutane-containing molecules entering clinical trials, solidifying the motif's place as a key component in the modern medicinal chemist's toolbox.[1][4]
References
-
Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9). Available at: [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
-
Krasavin, M. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 15(4). Available at: [Link]
-
Wang, M., & Lu, P. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available at: [Link]
-
Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
-
Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]
-
Nowaczyk, A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11). Available at: [Link]
-
Krasavin, M. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Available at: [Link]
-
ResearchGate. (n.d.). Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit. Available at: [Link]
-
ResearchGate. (n.d.). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the total synthesis of cyclobutane-containing natural products. Available at: [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Synthesis Protocol: (1-(4-Bromophenyl)cyclobutyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine, a valuable building block in medicinal chemistry. The synthesis commences with the phase-transfer catalyzed cycloalkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane to yield the key intermediate, 1-(4-bromophenyl)cyclobutanecarbonitrile. Subsequent reduction of the nitrile functionality using lithium aluminum hydride affords the target primary amine. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification techniques, ensuring a reproducible and safe laboratory execution.
Introduction: The Significance of Cyclobutylamine Scaffolds
Cycloalkane-containing motifs are increasingly sought after in modern drug discovery. Their rigid, three-dimensional structures offer a compelling alternative to traditional, often flat, aromatic rings, enabling improved physicochemical properties and novel intellectual property. Specifically, cyclobutylamine derivatives serve as versatile scaffolds that can introduce conformational restriction and explore new regions of chemical space, which is advantageous for optimizing ligand-receptor interactions[1][2][3]. The title compound, (1-(4-bromophenyl)cyclobutyl)methanamine, incorporates a synthetically versatile bromine handle, making it an attractive precursor for further derivatization through cross-coupling reactions, thus expanding its utility in the generation of compound libraries for screening and lead optimization[4].
This protocol details a robust and accessible pathway to this valuable intermediate.
Overall Synthesis Scheme
The synthesis is performed in two distinct stages:
-
Step 1: Formation of the cyclobutane ring via phase-transfer catalyzed C-alkylation.
-
Step 2: Reduction of the nitrile intermediate to the primary amine.

Experimental Protocols
Part 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
Principle: This reaction is a classic example of a cycloalkylation achieved under phase-transfer catalysis (PTC) conditions. The process involves two immiscible phases: an aqueous phase containing a strong base (sodium hydroxide) and an organic phase containing the reactants (4-bromophenylacetonitrile and 1,3-dibromopropane)[5]. The benzyl proton of 4-bromophenylacetonitrile is acidic and is deprotonated by the hydroxide at the interface of the two phases. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the resulting carbanion into the organic phase as a lipophilic ion pair[6][7]. In the organic phase, the highly reactive carbanion undergoes a double nucleophilic substitution with 1,3-dibromopropane to form the cyclobutane ring. PTC is crucial as it overcomes the insolubility of the base in the organic phase, allowing the reaction to proceed at a reasonable rate under mild conditions[8].
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 4-Bromophenylacetonitrile | 196.04 | 10.0 g | 51.0 | 1.0 |
| 1,3-Dibromopropane | 201.86 | 11.3 g (5.6 mL) | 56.1 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 10.2 g | 255 | 5.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.64 g | 5.1 | 0.1 |
| Toluene | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (10.0 g, 51.0 mmol), 1,3-dibromopropane (11.3 g, 56.1 mmol), tetrabutylammonium bromide (1.64 g, 5.1 mmol), and toluene (100 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (10.2 g, 255 mmol) in deionized water (100 mL). Carefully add the aqueous NaOH solution to the reaction flask.
-
Reaction Execution: Heat the biphasic mixture to 80°C and stir vigorously to ensure efficient mixing between the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-(4-bromophenyl)cyclobutanecarbonitrile[9][10], is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2).
Part 2: Synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine
Principle: The reduction of the nitrile group to a primary amine is effectively achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH₄ or LAH)[2]. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine anion. This is followed by the addition of a second hydride ion, resulting in a dianion which, upon acidic or aqueous workup, is protonated to yield the final primary amine[11]. This reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water[12][13].
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 1-(4-Bromophenyl)cyclobutanecarbonitrile | 236.11 | 10.0 g | 42.3 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.2 g | 84.6 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Deionized Water | 18.02 | ~10 mL | - | - |
| 15% Aqueous NaOH | - | ~10 mL | - | - |
Safety First: Handling Lithium Aluminum Hydride Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid. It can ignite in moist air or due to friction.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses, and impervious gloves[12][13].
-
Inert Atmosphere: Handle solid LiAlH₄ and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents are anhydrous.
-
Spill Management: In case of a spill, smother the material with dry sand or a Class D fire extinguisher. NEVER use water, carbon dioxide, or foam extinguishers [1][14].
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (3.2 g, 84.6 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Cooling: Cool the LiAlH₄ suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (10.0 g, 42.3 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching the Reaction (Fieser Method): This is a highly exothermic process that generates hydrogen gas. Proceed with extreme caution and ensure adequate cooling and ventilation.
-
Work-up: A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 30 minutes.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (1-(4-bromophenyl)cyclobutyl)methanamine[15][16].
-
Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization if necessary.
Visualization of Workflows
Overall Synthesis Workflow:
Sources
- 1. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. rroij.com [rroij.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 对溴苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. biomedres.us [biomedres.us]
- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 8. iajpr.com [iajpr.com]
- 9. arctomsci.com [arctomsci.com]
- 10. 1-(4-Bromophenyl)cyclobutanecarbonitrile Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. westliberty.edu [westliberty.edu]
- 14. nj.gov [nj.gov]
- 15. scbt.com [scbt.com]
- 16. PubChemLite - (1-(4-bromophenyl)cyclobutyl)methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]
Analytical techniques for the characterization of cyclobutane derivatives
An In-Depth Guide to the Analytical Characterization of Cyclobutane Derivatives
Authored by: A Senior Application Scientist
Introduction: The Unique Challenge of the Four-Membered Ring
Cyclobutane derivatives are a fascinating and increasingly important class of molecules in medicinal chemistry and materials science.[1] Their incorporation into drug candidates can lead to favorable properties, such as increased metabolic stability, reduced planarity, and the ability to direct key pharmacophore groups.[1] However, the very features that make them attractive—the inherent ring strain, a non-planar "puckered" conformation, and complex stereoisomerism—also present significant challenges for analytical characterization.[1] Unlike more common five- and six-membered rings, the cyclobutane skeleton exhibits unique spectroscopic and chromatographic behaviors that demand a specialized and integrated analytical approach.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core analytical techniques for the comprehensive characterization of cyclobutane derivatives. It moves beyond simple data acquisition to explain the causality behind experimental choices, ensuring a robust and validated analytical workflow.
Initial Assessment: Molecular Weight and Fragmentation via Mass Spectrometry
Mass spectrometry (MS) is the first port of call for any new compound, providing the fundamental molecular weight. For cyclobutane derivatives, it offers an additional diagnostic tool: characteristic fragmentation patterns arising from the strained ring system. Upon electron ionization (EI), the strained C-C bonds of the cyclobutane ring are prone to cleavage, often resulting in a retro-[2+2] cycloaddition fragmentation.[2][3]
A hallmark fragmentation is the cleavage of the ring into two ethylene fragments (or substituted alkene fragments), which is a highly favorable pathway to relieve ring strain.[3] For instance, the mass spectrum of unsubstituted cyclobutane shows a prominent base peak at m/z 28, corresponding to the [C₂H₄]⁺ ion.[3][4] This predictable fragmentation is a strong indicator of the presence of a cyclobutane core.
Table 1: Common Mass Spectrometry Fragmentation Patterns for Cyclobutanes
| Precursor Ion | Fragmentation Pathway | Key Fragment Ion(s) | Rationale |
| Unsubstituted Cyclobutane [C₄H₈]⁺ | Retro [2+2] Cycloaddition | [C₂H₄]⁺ (m/z 28) | Relief of ring strain by forming stable alkenes.[3] |
| Substituted Cyclobutane [M]⁺ | Ring Cleavage | Fragments from cleavage into two substituted alkenes | The most stable carbocations will be preferentially formed.[2] |
| Cyclobutanol [C₄H₈O]⁺ | Loss of H₂O, Ring Opening | [M-H₂O]⁺, [M-C₂H₄]⁺ | The hydroxyl group facilitates fragmentation.[5] |
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and identify characteristic fragmentation patterns of a cyclobutane derivative.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified sample (typically <1 mg) in a volatile solvent (e.g., methanol, dichloromethane).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to induce reproducible fragmentation patterns, creating a spectral "fingerprint."[2]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-500) to detect the molecular ion ([M]⁺) and all relevant fragment ions.
-
Data Interpretation:
-
Identify the molecular ion peak. Note that for some strained systems, this peak may be weak or absent.[5]
-
Look for the M+1 peak, which arises from the natural abundance of ¹³C, to confirm the carbon count.[3]
-
Analyze the fragmentation pattern, paying close attention to peaks corresponding to the loss of C₂H₂R₂ fragments, which strongly suggests a cyclobutane core.
-
The Cornerstone of Structure Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the constitution and stereochemistry of cyclobutane derivatives in solution. The puckered nature of the ring leads to distinct axial and equatorial protons, resulting in complex spin-spin coupling patterns that are rich with structural information.[6]
Key NMR Characteristics of Cyclobutanes:
-
¹H Chemical Shifts: Protons on a cyclobutane ring typically resonate in the range of 1.5-2.5 ppm for unsubstituted carbons, a region that can overlap with other aliphatic protons.[7]
-
Coupling Constants (J-coupling): The puckered conformation significantly influences vicinal (³J) coupling constants. Generally, ³J(cis) is larger than ³J(trans). However, these values can vary widely depending on the ring puckering angle and substituents.[8] Long-range coupling (⁴J) across the ring is also frequently observed and is stereochemically dependent.[6]
-
¹³C Chemical Shifts: Cyclobutane carbons are typically shielded compared to their acyclic or larger-ring counterparts, appearing around 22 ppm for the parent cyclobutane.
Protocol 2: Comprehensive NMR Analysis Workflow
Objective: To determine the complete chemical structure and relative stereochemistry of a cyclobutane derivative.
Materials:
-
5-10 mg of purified sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-field NMR spectrometer (≥400 MHz recommended for resolving complex multiplets)
Step-by-Step Methodology:
-
1D ¹H NMR: Acquire a standard proton spectrum. This provides initial information on the number of unique proton environments and their chemical shifts.
-
1D ¹³C NMR & DEPT: Acquire a broadband-decoupled ¹³C spectrum to identify the number of unique carbon environments. Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH₃, CH₂, and CH carbons.[9]
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, typically through two or three bonds. It is essential for tracing the connectivity of protons around the cyclobutane ring.[9]
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is crucial for assigning carbon resonances based on their known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is invaluable for connecting fragments of the molecule, especially for identifying quaternary carbons and linking substituents to the ring.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining relative stereochemistry. NOE correlations are observed between protons that are close in space (<5 Å), regardless of their bonding connectivity.
-
Causality: For a 1,2-disubstituted cyclobutane, a strong NOE between protons H1 and H2 indicates they are on the same face of the ring (cis). The absence of this NOE, coupled with NOEs to other reference protons, suggests a trans relationship.[9]
-
Data Visualization: Integrated NMR Workflow
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Cyclobutane [webbook.nist.gov]
- 5. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]
- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
Application Notes: (1-(4-Bromophenyl)cyclobutyl)methanamine as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Cyclobutyl Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Small, strained ring systems, once considered esoteric, are now recognized for their ability to impart unique three-dimensional conformations, improve metabolic stability, and serve as bioisosteric replacements for less desirable functional groups. Among these, the cyclobutane scaffold has emerged as a particularly valuable motif.[1][2] Its rigid, yet non-planar, structure can confer advantageous properties such as increased potency and reduced off-target effects.
This guide focuses on (1-(4-Bromophenyl)cyclobutyl)methanamine , a bifunctional building block that marries the conformational benefits of the cyclobutane ring with the synthetic versatility of a primary amine and an aryl bromide. This unique combination allows for orthogonal chemical modifications, making it an exceptionally powerful tool for generating diverse molecular libraries in drug discovery and development programs. The primary amine serves as a handle for amide bond formation, N-alkylation, and reductive amination, while the 4-bromophenyl group is a prime substrate for a host of palladium-catalyzed cross-coupling reactions.[3][4]
These application notes provide a comprehensive overview of the properties, proposed synthesis, and key applications of (1-(4-Bromophenyl)cyclobutyl)methanamine, complete with detailed, field-proven protocols for its use in transformative synthetic reactions.
Physicochemical Properties
A summary of the key physicochemical properties of (1-(4-Bromophenyl)cyclobutyl)methanamine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1039932-36-9 | [5] |
| Molecular Formula | C₁₁H₁₄BrN | [5] |
| Molecular Weight | 240.14 g/mol | [5] |
| Appearance | Not specified (typically an oil or low-melting solid) | - |
| Purity | ≥95% (typical commercial grade) | [6] |
| Solubility | Soluble in common organic solvents (DCM, THF, MeOH, etc.) | General chemical knowledge |
Safety & Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, compounds with similar structures should be handled with care.[5]
Proposed Synthesis Protocol
Sources
- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1203585A - Process for preparation of 1-aryl-1-cyanocyclobutane derivatives - Google Patents [patents.google.com]
- 8. scirp.org [scirp.org]
Application Note & Protocols: Experimental Design for Profiling Monoamine Reuptake Inhibition
Abstract & Rationale
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission.[1] By clearing their respective neurotransmitters from the synaptic cleft, they control the magnitude and duration of signaling.[2] These transporters are primary targets for a vast array of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[3] Consequently, accurately characterizing the interaction of novel compounds with these transporters is a cornerstone of neuroscience research and drug development. This guide provides a comprehensive framework for the in vitro characterization of compound affinity and potency at DAT, SERT, and NET, detailing the principles and step-by-step protocols for radioligand binding and neurotransmitter uptake assays. Further, it briefly discusses advanced in vivo techniques for translational validation.
Foundational Principles: Binding vs. Uptake
Two primary in vitro assay formats are employed to profile compounds against monoamine transporters: radioligand binding assays and neurotransmitter uptake inhibition assays.[3][4] Understanding their distinct purposes is crucial for robust experimental design.
-
Radioligand Binding Assays: These assays measure the affinity of a compound for the transporter protein itself. The output is the Inhibitory Constant (Ki) , which reflects the equilibrium dissociation constant of the test compound. A lower Ki value indicates higher binding affinity. This is a direct measure of the physical interaction between the compound and the transporter.[5][6]
-
Neurotransmitter Uptake Inhibition Assays: These assays measure the functional consequence of a compound's binding – its ability to block the transport of the native neurotransmitter (or a surrogate). The output is the Half-maximal Inhibitory Concentration (IC50) , representing the concentration of a compound required to inhibit 50% of the transporter's uptake activity.[1] This is a measure of the compound's functional potency.
A compound can have high affinity (low Ki) but may not be a potent inhibitor of uptake (high IC50), or vice versa. Therefore, performing both types of assays provides a more complete pharmacological profile.
In Vitro Assay Platforms: Core Methodologies
| Essential Reagents & Systems
Successful and reproducible assays depend on well-characterized and consistent biological and chemical reagents.
Cell Lines: The use of recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, stably expressing the human transporter of interest (hDAT, hSERT, or hNET) is the industry standard.[1] These systems provide a consistent and high level of transporter expression, minimizing the variability associated with primary tissue preparations.[7]
Radioligands: High-affinity, high-specificity radiolabeled ligands are essential for these assays. Tritiated ([³H]) ligands are commonly used due to their suitable specific activity and longer half-life compared to iodinated ([¹²⁵I]) alternatives.[8]
| Transporter | Radioligand for Binding Assays | Radiosubstrate for Uptake Assays | Selective Inhibitor (for Controls) |
| DAT | [³H]WIN 35,428[9] | [³H]Dopamine | GBR 12909 |
| SERT | [³H]Citalopram[10] | [³H]Serotonin (5-HT) | Fluoxetine, Citalopram |
| NET | [³H]Nisoxetine | [³H]Norepinephrine | Desipramine, Nisoxetine |
| Table 1: Recommended Reagents for Monoamine Transporter Assays. This table summarizes commonly used radioligands and selective inhibitors for defining non-specific activity and serving as positive controls for each major monoamine transporter. |
| Diagram: Principle of Competitive Radioligand Binding
The following diagram illustrates how a test compound competes with a radioligand for binding sites on the transporter.
Caption: Competitive binding assay principle.
| Protocol: Radioligand Binding Assay (Filtration Format)
This protocol is designed to determine the Ki of a test compound for a specific monoamine transporter expressed in HEK293 cell membranes.
Expert Insight: This filtration-based method is a gold standard that physically separates receptor-bound radioligand from the unbound fraction, offering high sensitivity.[6]
A. Membrane Preparation
-
Culture HEK293 cells stably expressing the transporter of interest to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[11]
-
Wash the pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
-
Store membrane aliquots at -80°C.
B. Competitive Binding Assay
-
Prepare a 96-well plate. For each test compound, prepare serial dilutions (e.g., 10 concentrations spanning 0.1 nM to 100 µM).
-
Add the following to each well:
-
Assay Buffer
-
Test Compound at various concentrations.
-
[³H]Radioligand at a fixed concentration, typically at or below its Kd value (e.g., 1-2 nM [³H]WIN 35,428 for DAT).[8]
-
Cell Membranes (e.g., 10-20 µg protein/well).
-
-
Define Controls:
-
Total Binding: Wells containing only buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a saturating concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT) to block all specific binding to the transporter.[12][13]
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., Assay Buffer) to remove unbound radioligand.[11]
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta²).
| Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol is designed to determine the IC50 of a test compound using whole, adherent cells.
Expert Insight: Using whole cells provides a more physiologically relevant system than isolated membranes, as it preserves the cellular machinery and ionic gradients required for active transport.[1] Non-radioactive, fluorescence-based kits are also available and offer a higher-throughput alternative, though radiotracer assays remain a benchmark for sensitivity.[14][15][16][17]
A. Cell Plating
-
Seed HEK293 cells expressing the transporter of interest into a 96-well, poly-D-lysine coated plate.
-
Culture overnight to allow for adherence and formation of a confluent monolayer.[16]
B. Uptake Inhibition Assay
-
On the day of the experiment, gently wash the cell monolayer twice with pre-warmed Krebs-Henseleit Buffer (KHB).
-
Pre-incubate the cells for 10-15 minutes at 37°C with KHB containing various concentrations of the test compound.[3]
-
Initiate Uptake: Add the [³H]neurotransmitter (e.g., 10-20 nM [³H]Dopamine for DAT) to each well (also containing the test compound) and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Expert Note: The incubation time must be within the initial linear phase of uptake, which should be determined in preliminary experiments.
-
-
Define Controls:
-
Total Uptake: Wells with cells and [³H]neurotransmitter only.
-
Non-Specific Uptake: Wells pre-incubated with a saturating concentration of a selective inhibitor (e.g., 10 µM GBR 12909) to block transporter-mediated uptake.[3]
-
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold KHB to remove extracellular radiolabel.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Transfer the lysate to a scintillation vial or a compatible microplate, add scintillation cocktail, and quantify the internalized radioactivity.
| Diagram: General Experimental Workflow
Caption: High-level workflow for monoamine transporter assays.
Data Analysis & Interpretation
1. Calculation of Specific Binding/Uptake: For each concentration of test compound, calculate the specific binding or uptake: Specific Activity = Total Activity (CPM) - Non-Specific Activity (CPM)[8][12]
2. Determination of IC50: Convert the specific activity data to percentage inhibition relative to the control (wells with no test compound). Plot the percent inhibition against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.
3. Calculation of Ki from IC50: The Ki value can be calculated from the experimentally determined IC50 value using the Cheng-Prusoff equation .[5] This equation corrects for the concentration of the radioligand used in the assay.[18][19]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the transporter (must be determined previously via saturation binding experiments).
Expert Insight: The Ki is a true constant for the compound's interaction with the transporter, whereas the IC50 is dependent on the specific experimental conditions (especially the concentration of radioligand).[5] Therefore, Ki values are more suitable for comparing the affinities of different compounds across different experiments or labs.
Beyond In Vitro: Translational Validation
While in vitro assays are essential for initial screening and mechanistic studies, validating promising compounds in more complex systems is a critical step.
-
Ex Vivo Autoradiography: This technique uses radioligands on brain slices from animals treated with a test compound to measure transporter occupancy, providing a link between dose and target engagement in the brain.
-
In Vivo Microdialysis: This powerful technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[20][21][22][23] It provides definitive evidence that a compound engages its target and produces the expected neurochemical effect (e.g., an increase in synaptic dopamine after DAT inhibitor administration).[24]
-
Behavioral Models: The functional consequences of monoamine reuptake inhibition can be assessed using various animal models. For example, DAT inhibitors are often evaluated for effects on locomotor activity, while SERT and NET inhibitors are tested in models of depression and anxiety, such as the forced swim test or tail suspension test.[25][26][27][28][29]
Conclusion
The systematic application of radioligand binding and neurotransmitter uptake assays provides a robust and reliable framework for profiling the activity of compounds at monoamine transporters. By carefully selecting reagents, meticulously executing protocols with appropriate controls, and correctly applying data analysis principles like the Cheng-Prusoff equation, researchers can accurately determine the affinity (Ki) and functional potency (IC50) of novel chemical entities. These foundational in vitro data are indispensable for guiding medicinal chemistry efforts, elucidating mechanisms of action, and selecting candidates for further translational studies.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. Monoamine transporter subfamily. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Retrieved from [Link]
-
GraphPad. Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
- Harder, D., & Fotiadis, D. (2012). Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay. Nature Protocols, 7(9), 1569–1578.
-
IUPHAR/BPS Guide to PHARMACOLOGY. SERT | Monoamine transporter subfamily. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. DAT | Monoamine transporter subfamily. Retrieved from [Link]
- Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]
- Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences, 20(2), 129-152.
- Wu, S., & Liu, B. (2005). Application of scintillation proximity assay in drug discovery. BioDrugs, 19(6), 383-392.
- Tanda, G. (2018). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In Neuromethods, vol 132. Humana Press.
- Ferraz-Nogueira, J. P., & Almeida, O. F. X. (2016). In Vivo Brain Microdialysis of Monoamines. In Neuromethods, vol 113. Humana Press.
- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.16.1-12.16.19.
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
- David, D. J., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology, 4, 100.
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]
- Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1634-1644.
-
MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]
-
IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Transporter families. Retrieved from [Link]
- Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods, vol 131. Humana Press.
- Huisman, A. M., et al. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PloS one, 12(11), e0188234.
-
ResearchGate. How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment?. Retrieved from [Link]
- Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 363-373.
- Glickman, J. F., et al. (2008). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies, 6(3), 433-455.
- Depoortère, R., et al. (2005). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods in Molecular Medicine, vol 106. Humana Press.
- Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 1-7.
-
Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]
- Moritz, A. E., et al. (2017). Model Systems for Analysis of Dopamine Transporter Function and Regulation. In Neuromethods, vol 128. Humana Press.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Jacobsen, J. P. R., & Caron, M. G. (2012). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 3(8), 553-566.
- Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 71-78.
-
Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Home. Retrieved from [Link]
- Reith, M. E. A. (2017). Plasma membrane monoamine reuptake transporters (DAT, SERT and NET).
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- DeSilva, B., et al. (2003). Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V). AAPS J, 5(1), e6.
-
Altasciences. Ligand Binding Assays (LBA). Retrieved from [Link]
- Khan, M. N., & Findlay, J. W. A. (Eds.). (2009). Ligand-binding assays: development, validation, and implementation in the drug development arena. John Wiley & Sons.
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. DAT | Monoamine transporter subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. SERT | Monoamine transporter subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. graphpad.com [graphpad.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. punnettsquare.org [punnettsquare.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 23. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 24. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 27. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. globalresearchonline.net [globalresearchonline.net]
- 29. herbmedpharmacol.com [herbmedpharmacol.com]
Application of (1-(4-Bromophenyl)cyclobutyl)methanamine in Neuroscience Research: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Chemical Entity
(1-(4-Bromophenyl)cyclobutyl)methanamine is a synthetic compound characterized by a cyclobutane ring linked to a bromophenyl group and a methanamine side chain. Its chemical structure, available from suppliers for research purposes, suggests potential for biological activity due to the presence of a primary amine and a halogenated aromatic ring—moieties commonly found in neuroactive compounds.[1][2][3][4] Currently, this molecule is designated for research and development use only, with no specified therapeutic or diagnostic applications.[1][2][4][5] The available information is primarily limited to its chemical identity, including its CAS Number (1039932-36-9), molecular formula (C11H14BrN), and molecular weight (240.14 g/mol ).[1][6]
A comprehensive search of scientific literature and patent databases reveals a significant gap in the understanding of this compound's pharmacological profile and its potential applications in neuroscience. No published studies to date have elucidated its mechanism of action, central nervous system targets, or effects on neuronal signaling pathways. This absence of data presents both a challenge and an opportunity for the neuroscience research community. The structural features of (1-(4-Bromophenyl)cyclobutyl)methanamine warrant exploratory studies to determine its potential as a novel probe for investigating brain function or as a lead compound for drug discovery.
Hypothesized Mechanisms and Potential Research Directions
Given the structural motifs within (1-(4-Bromophenyl)cyclobutyl)methanamine, several hypotheses can be formulated to guide initial research efforts. The presence of a primary amine suggests potential interactions with monoamine transporters (for dopamine, norepinephrine, or serotonin) or with receptors that have an amine binding pocket, such as trace amine-associated receptors (TAARs) or certain G protein-coupled receptors (GPCRs). The cyclobutane ring introduces a rigid, three-dimensional element that could confer selectivity for specific receptor subtypes or enzyme isoforms. The bromophenyl group can influence binding affinity and metabolic stability.
To explore the neuropharmacological potential of this compound, a systematic, multi-tiered research approach is recommended. The following sections outline prospective application notes and protocols for initiating the investigation of (1-(4-Bromophenyl)cyclobutyl)methanamine.
Part 1: In Vitro Characterization
Objective: To determine the primary molecular targets of (1-(4-Bromophenyl)cyclobutyl)methanamine in the central nervous system.
Application Note 1.1: Broad Spectrum Receptor and Transporter Screening
To efficiently identify potential molecular targets, a broad screening panel is the recommended first step. This involves testing the compound's ability to bind to a wide array of CNS receptors and transporters.
Protocol 1.1.1: Radioligand Binding Assays
-
Preparation of Membranes: Prepare cell membrane fractions from cell lines expressing the target human receptors and transporters (e.g., dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and a panel of adrenergic, dopaminergic, serotonergic, and glutamatergic receptors) or from rodent brain tissue.
-
Binding Assay:
-
Incubate the membrane preparations with a known radioligand for the specific target.
-
Add varying concentrations of (1-(4-Bromophenyl)cyclobutyl)methanamine (e.g., from 1 nM to 100 µM) to compete with the radioligand.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of (1-(4-Bromophenyl)cyclobutyl)methanamine for each target, which represents the concentration required to displace 50% of the radioligand binding. A low IC50 value suggests a higher binding affinity.
Table 1: Hypothetical Binding Affinity Profile
| Target | Radioligand | IC50 (nM) of (1-(4-Bromophenyl)cyclobutyl)methanamine |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | To be determined |
| Serotonin Transporter (SERT) | [³H]Citalopram | To be determined |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | To be determined |
| D2 Dopamine Receptor | [³H]Spiperone | To be determined |
| 5-HT2A Serotonin Receptor | [³H]Ketanserin | To be determined |
Application Note 1.2: Functional Activity Assessment
Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist, antagonist, or modulator of that target's function.
Protocol 1.2.1: Neurotransmitter Uptake Assay (for Transporters)
-
Cell Culture: Use cell lines stably expressing the monoamine transporter of interest (e.g., DAT, SERT, or NET).
-
Uptake Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of (1-(4-Bromophenyl)cyclobutyl)methanamine.
-
Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
After a short incubation period, terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis: Determine the IC50 for uptake inhibition. This will reveal if the compound blocks the function of the transporter.
Protocol 1.2.2: Second Messenger Assays (for GPCRs)
-
Cell Culture: Utilize cell lines expressing the GPCR identified in the binding assays.
-
Functional Assay:
-
Treat the cells with varying concentrations of (1-(4-Bromophenyl)cyclobutyl)methanamine.
-
Measure the downstream signaling pathway activation, such as changes in intracellular cyclic AMP (cAMP) for Gs- or Gi-coupled receptors, or inositol phosphate accumulation/calcium mobilization for Gq-coupled receptors.
-
-
Data Analysis: Generate dose-response curves to determine the half-maximal effective concentration (EC50) for agonistic activity or the inhibitory constant (Kb) for antagonistic activity.
Caption: Initial in vitro screening workflow.
Part 2: In Vivo Characterization
Objective: To evaluate the behavioral and physiological effects of (1-(4-Bromophenyl)cyclobutyl)methanamine in animal models.
Application Note 2.1: Preliminary Behavioral Phenotyping
Initial in vivo studies should aim to characterize the general behavioral effects of the compound to guide more specific hypothesis testing.
Protocol 2.1.1: Open Field Test
-
Animal Acclimation: Acclimate rodents (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer (1-(4-Bromophenyl)cyclobutyl)methanamine via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Behavioral Recording: Place the animal in the center of an open field arena and record its activity for a set duration (e.g., 30 minutes) using an automated video tracking system.
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors. This can provide insights into locomotor activity, anxiety-like behavior, and potential side effects.
Protocol 2.1.2: Rotarod Test
-
Training: Train the animals to stay on an accelerating rotarod.
-
Drug Administration: Administer the compound or vehicle.
-
Testing: At various time points after administration, place the animal on the rotarod and measure the latency to fall.
-
Data Analysis: A decrease in latency to fall may indicate motor impairment.
Table 2: Sample In Vivo Dosing and Behavioral Endpoints
| Dose (mg/kg, i.p.) | Open Field (Total Distance) | Rotarod (Latency to Fall) |
| Vehicle | Baseline | Baseline |
| 1 | To be determined | To be determined |
| 5 | To be determined | To be determined |
| 10 | To be determined | To be determined |
Application Note 2.2: Target-Specific Behavioral Models
Based on the in vitro findings, more specific behavioral models can be employed. For example, if the compound is found to be a dopamine reuptake inhibitor, its effects could be tested in models of depression (e.g., forced swim test) or addiction (e.g., conditioned place preference).
Caption: Tiered approach for in vivo characterization.
Conclusion and Future Perspectives
(1-(4-Bromophenyl)cyclobutyl)methanamine represents a chemical entity with unexplored potential in the field of neuroscience. The lack of existing research provides a unique opportunity for novel discoveries. The protocols and application notes outlined above offer a foundational framework for systematically investigating its pharmacological properties, from molecular target identification to behavioral characterization. Should this compound exhibit interesting and selective activity, it could become a valuable tool for dissecting neural circuits or serve as a starting point for the development of new therapeutics for neurological and psychiatric disorders. The cyclobutane moiety, in particular, is a feature of interest in several biologically active natural products, suggesting that this synthetic compound may also possess significant biological effects.[7] Further research is imperative to unlock the potential of this and other under-investigated chemical structures.
References
-
PubChemLite. (1-(4-bromophenyl)cyclobutyl)methanamine (C11H14BrN). [Link]methanamine)
-
Wikipedia. Methenamine. [Link]
-
Dr.Oracle. What is the mechanism of action of methenamine? [Link]
-
Patsnap Synapse. What is the mechanism of Methenamine Hippurate? [Link]
-
Crnich, C. J., & Drinka, P. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 204209861987519. [Link]
- Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 5(6), 587-607.
-
Lo, T. S., Hammer, K. D. P., Zegarra, M., & Cho, W. C. S. (2014). Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert Review of Anti-infective Therapy, 12(5), 549–554. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 1039932-36-9|(1-(4-Bromophenyl)cyclobutyl)methanamine|BLD Pharm [bldpharm.com]
- 4. 1039932-36-9 (1-(4-Bromophenyl)cyclobutyl)methanamine AKSci 3514DD [aksci.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - (1-(4-bromophenyl)cyclobutyl)methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]
- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Purity Analysis
An Application Note from a Senior Application Scientist
Abstract
The determination of purity is a critical step in the development and quality control of active pharmaceutical ingredients (APIs) and finished drug products. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1] This application note provides an in-depth guide to developing, validating, and implementing a robust, stability-indicating HPLC method for purity analysis. We will explore the scientific rationale behind critical methodological choices, from column and mobile phase selection to the execution of forced degradation studies, ensuring the final method is specific, accurate, and reliable. This guide is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and regulatory-compliant purity analysis protocols.
Part I: The Foundation - Strategic Method Development
The goal of an HPLC purity method is to separate the main compound (API) from all potential process-related impurities and degradation products. A well-developed method is "stability-indicating," meaning it can accurately measure the API in the presence of its degradants.[2] The development process is a systematic journey that begins with understanding the analyte and culminates in an optimized, robust separation.
Defining Analytical Objectives & Analyte Characterization
Before any practical work begins, it is crucial to define the method's goals and understand the physicochemical properties of the analyte(s).[3] Key questions to address include:
-
What is the chemical structure, polarity (e.g., LogP value), and pKa of the API? This information is fundamental to selecting the appropriate column and mobile phase.[3]
-
Are there known impurities from the synthetic process?
-
Is the method intended for routine QC, stability testing, or characterization? This will dictate the required levels of validation and robustness.
The Chromatographic System: Column, Mobile Phase, and Detector
The separation is achieved through the interplay of the stationary phase (column), the mobile phase, and the analyte. Optimizing this system is the core of method development.
The column is where the separation occurs. The choice of stationary phase chemistry, particle size, and column dimensions directly impacts resolution and analysis time.[4]
-
Separation Mode: Reversed-Phase (RP) HPLC is the most widely used mode for pharmaceutical analysis, separating compounds based on hydrophobicity.[5] A non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile).[5]
-
Stationary Phase Chemistry:
-
C18 (L1): The workhorse of reversed-phase chromatography, offering high hydrophobicity and retention for a wide range of non-polar to moderately polar compounds. It is the recommended starting point for most small molecule APIs.[6]
-
C8 (L7): Less retentive than C18, useful for more hydrophobic compounds that might be too strongly retained on a C18 column, leading to excessively long run times.
-
Phenyl (L11): Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds or those with double bonds.
-
-
Column Dimensions & Particle Size:
-
Length & Diameter: A standard 150 mm x 4.6 mm column is a good starting point. Shorter columns (50-100 mm) can provide faster analysis, while longer columns (250 mm) offer higher resolution for complex samples.[6][7]
-
Particle Size: Columns with 3 µm or 5 µm particles are common for standard HPLC. Smaller particles (<2 µm), used in Ultra-High-Performance Liquid Chromatography (UHPLC), provide higher efficiency and faster separations but generate higher backpressure.[5]
-
The mobile phase transports the analyte through the column, and its composition is the most powerful tool for optimizing selectivity.[3][8]
-
Solvent Selection: A mixture of an aqueous phase and an organic solvent is typical for RP-HPLC.
-
Organic Solvents: Acetonitrile (ACN) is often preferred over methanol (MeOH) due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[9]
-
Aqueous Phase & pH Control: For ionizable compounds (acids or bases), controlling the mobile phase pH is critical. A buffer should be used to maintain a consistent pH, ideally at least 1-2 pH units away from the analyte's pKa to ensure a single, stable ionic form and prevent peak shape issues.[10] Common buffers include phosphate and acetate.
-
-
Elution Mode:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simpler and often suitable for separating a few components with similar retention.
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the organic solvent.[11] This is essential for analyzing complex mixtures containing compounds with a wide range of hydrophobicities, as it allows for the elution of strongly retained compounds in a reasonable time while still resolving early-eluting peaks.[8]
-
The detector's role is to "see" the analytes as they elute from the column.[12]
-
UV-Vis Detectors: These are the most common detectors in pharmaceutical analysis, as most drug molecules contain chromophores that absorb UV light.[3][12]
-
Photodiode Array (PDA/DAD) Detector: This is the preferred type of UV detector for purity analysis. Unlike a standard variable wavelength detector, a PDA captures the entire UV-Vis spectrum for each point in the chromatogram.[12][13] This capability is invaluable for:
-
Peak Purity Assessment: Verifying that a chromatographic peak is spectrally homogeneous and not comprised of co-eluting components.[14]
-
Compound Identification: Comparing the acquired spectrum to that of a reference standard.
-
Method Development: Selecting the optimal detection wavelength for maximum sensitivity.
-
Ensuring Specificity: The Role of Forced Degradation
A purity method must be specific and stability-indicating. This is demonstrated by subjecting the API to stress conditions to intentionally generate degradation products and proving that the method can separate these degradants from the intact API and from each other.[15][16] This process is known as forced degradation or stress testing.[1][2] Regulatory guidelines, such as ICH Q1A(R2), outline the need for these studies.[1][17]
The goal is to achieve a target degradation of 5-20% of the active ingredient.[17] Over-stressing can lead to secondary degradants not relevant to real-world stability.[17]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 N to 1 N HCl; Room temperature or elevated (e.g., 60-80°C) | To identify degradants susceptible to acidic environments.[15][17] |
| Base Hydrolysis | 0.1 N to 1 N NaOH; Room temperature or elevated (e.g., 60-80°C) | To identify degradants susceptible to alkaline environments.[15][17] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room temperature | To identify oxidative degradation pathways.[15][17] |
| Thermal Degradation | Dry heat (e.g., 80-105°C) on solid-state API | To assess the impact of heat on stability.[2][15] |
| Photolytic Degradation | Exposing API (solid or in solution) to UV and visible light (e.g., ICH Q1B options) | To assess light sensitivity and identify photodegradants.[15][17] |
| Table 1: Common Forced Degradation Conditions. |
Following stress testing, the samples are analyzed. The chromatograms are examined for new peaks, and peak purity analysis is performed on the main API peak to ensure no degradants are co-eluting.[18]
Part II: The Verification - Method Validation (ICH Q2(R1))
Once a suitable method is developed, it must be validated to demonstrate that it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[19][20] Validation ensures the trustworthiness and reliability of the data generated.
The following table summarizes the key validation parameters for a quantitative impurity test.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). | Peak purity index (or angle) should be less than the threshold index (or angle). Resolution (Rs) between the main peak and closest impurity should be >1.5. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significant. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | For impurities: From the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. Assessed by spiking a known amount of impurity into the sample matrix. | Recovery of 80-120% of the spiked amount is generally acceptable for impurities.[18] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 10% for impurities at the specification limit. Intermediate Precision: Assessed on different days, with different analysts or equipment. Results should be comparable. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 15%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of approximately 3.[18] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate (±10%), pH (±0.2 units), or column temperature (±5°C) are varied. |
| Table 2: Summary of Method Validation Parameters based on ICH Q2(R1).[20][21] |
Part III: The Execution - Protocol and System Suitability
System Suitability Testing (SST)
Before any sample analysis, System Suitability Testing (SST) must be performed. SST is a non-negotiable part of the analytical run that verifies the chromatographic system is performing adequately for the analysis to be done.[22] It is an integral part of the method and ensures the system is fit for purpose on the day of analysis.[23]
A system suitability solution is typically a mixture of the API and key impurities or a sample that has been partially degraded to ensure critical peak pairs are present.[22]
| SST Parameter | Description | Typical Acceptance Criteria |
| Resolution (Rs) | The degree of separation between two adjacent peaks. This is the most critical SST parameter for a purity method. | Rs ≥ 2.0 between the API and the closest eluting impurity.[7][24] |
| Tailing Factor (Tf) | Measures the asymmetry of a peak. A tailing peak can obscure small, adjacent impurities. | Tf ≤ 2.0 for the API peak. |
| Theoretical Plates (N) | A measure of the column's efficiency. Higher numbers indicate better efficiency and sharper peaks. | N > 2000 (This is method-dependent but serves as a common baseline). |
| Repeatability (%RSD) | The precision of replicate injections (typically n=5 or 6) of a standard solution. | %RSD of peak area and retention time ≤ 2.0%.[25] |
| Table 3: Key System Suitability Parameters and Acceptance Criteria. |
Detailed Protocol for Purity Analysis
This protocol provides a generalized step-by-step procedure. Specific parameters (e.g., column, mobile phase composition, gradient) must be taken from the validated method.
A. Reagent and Solution Preparation
-
Mobile Phase A (Aqueous): Prepare the buffered aqueous solution as defined in the method (e.g., 20 mM potassium phosphate). Adjust pH to the target value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid). Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.
-
Diluent: Prepare the diluent, typically a mixture of the mobile phases (e.g., 50:50 Water:Acetonitrile), to ensure sample compatibility.
-
Reference Standard (RS) Solution: Accurately weigh and dissolve the reference standard in diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the test sample (e.g., API) in diluent to the same concentration as the RS solution.
-
System Suitability Solution (SSS): Prepare as defined in the method. This may involve spiking the RS solution with known impurities or using a stressed sample.
B. HPLC System Configuration and Setup
-
Column: Install the specified column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Pump: Purge the pump lines with the respective mobile phases. Set the flow rate (e.g., 1.0 mL/min) and the gradient profile.
-
Column Oven: Set the column temperature (e.g., 30°C).
-
Autosampler: Set the injection volume (e.g., 10 µL) and tray temperature (e.g., ambient or 5°C).
-
Detector (PDA): Set the detection wavelength (e.g., 254 nm) and the spectral acquisition range (e.g., 200-400 nm).
C. Chromatographic Run Sequence
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present.
-
System Suitability: Perform five or six replicate injections of the SSS.
-
Standard Injections: Inject the RS solution.
-
Sample Injections: Inject the sample solutions.
-
Bracketing Standards: Inject the RS solution periodically (e.g., after every 10 sample injections) to ensure system stability throughout the run.
D. Data Processing and Calculation
-
System Suitability Check: Process the SSS injections and verify that all SST parameters (Resolution, Tailing Factor, %RSD, etc.) meet the pre-defined acceptance criteria. If SST fails, the run is invalid, and the system must be investigated before re-analysis.
-
Peak Integration: Integrate all peaks in the chromatograms for standards and samples. Ensure consistent and appropriate integration parameters are used.
-
Impurity Identification: Identify impurities in the sample chromatogram based on their relative retention time (RRT) compared to the main API peak.
-
Purity Calculation (% Area Normalization): Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Individual Impurity / Total Area of All Peaks) x 100
-
Reporting: Report the percentage of each specified and unspecified impurity, as well as the total percentage of impurities.
Conclusion
The development and validation of an HPLC method for purity analysis is a rigorous, systematic process that forms the bedrock of pharmaceutical quality control. By combining a deep understanding of chromatographic principles with a structured approach to method development and validation as outlined by ICH guidelines, scientists can create robust, reliable, and scientifically sound methods. A well-designed, stability-indicating method ensures that only safe and effective products reach the patient, fulfilling the ultimate goal of pharmaceutical development.
References
-
〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: US Pharmacopeia, URL: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy, URL: [Link]
-
Getting the peaks perfect: System suitability for HPLC . Source: American Chemical Society, URL: [Link]
-
Common HPLC Detector Types and Their Applications: A Practical Guide . Source: Lab Manager, URL: [Link]
-
A Guide to HPLC Column Selection . Source: Amerigo Scientific, URL: [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development . Source: ResearchGate, URL: [Link]
-
System Suitability Test in HPLC – Key Parameters Explained . Source: Assay Analytica, URL: [Link]
-
System suitability in HPLC Analysis . Source: Pharmaceutical Updates, URL: [Link]
-
Understanding the Latest Revisions to USP <621> . Source: Agilent, URL: [Link]
-
System Suitability in HPLC Analysis . Source: Pharmaguideline, URL: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC . Source: Phenomenex, URL: [Link]
-
<621> Chromatography - Briefing . Source: US Pharmacopeia (USP), URL: [Link]
-
How to Choose the Right HPLC Detector . Source: KNAUER, URL: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions . Source: MicroSolv, URL: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations . Source: LC GC, URL: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub, URL: [Link]
-
Are You Sure You Understand USP <621>? . Source: LCGC International, URL: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies . Source: IJARSCT, URL: [Link]
-
Different Types of HPLC Columns Used in Analysis . Source: Pharmaguideline, URL: [Link]
-
Quality Guidelines . Source: ICH, URL: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: FDA, URL: [Link]
-
Guide: HPLC columns selection guide . Source: European Pharmaceutical Review, URL: [Link]
-
Method Development & Forced Degradation . Source: J-STAR Research, URL: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Source: Open Access Journals, URL: [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . Source: ICH, URL: [Link]
-
A Comprehensive Guide to Selecting HPLC Columns . Source: uHPLCs, URL: [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices . Source: Technology Networks, URL: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance . Source: Mastelf, URL: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . Source: ALWSCI, URL: [Link]
-
Choosing the Right HPLC Column: A Complete Guide . Source: Phenomenex, URL: [Link]
-
Compare Different HPLC Detector Types . Source: Torontech, URL: [Link]
-
Types of HPLC Detectors . Source: Phenomenex, URL: [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles . Source: SynThink Research Chemicals, URL: [Link]
-
PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis . Source: The Pharma Guide, URL: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Source: International Journal of Pharmaceutical Sciences and Research, URL: [Link]
-
Steps for HPLC Method Validation . Source: Pharmaguideline, URL: [Link]
-
Hplc method development and validation: an overview . Source: SciSpace, URL: [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. torontech.com [torontech.com]
- 13. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
- 16. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scispace.com [scispace.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. database.ich.org [database.ich.org]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 24. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 25. assayprism.com [assayprism.com]
Application Notes & Protocols: Suzuki Coupling Reactions with Bromophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Carbon-Carbon Bonds
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon (C-C) bonds. [1]First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling has become an indispensable tool, particularly in the pharmaceutical industry for drug discovery and development. [2][3][4][5][6]Its widespread adoption is due to its tolerance of a wide array of functional groups, use of mild reaction conditions, and the relatively low toxicity of its boron-based reagents. [2][7] This guide focuses on a prevalent and important class of substrates: bromophenyl compounds. As electrophilic partners, aryl bromides offer a perfect balance of reactivity and stability, making them more reactive than aryl chlorides but often more accessible and cost-effective than aryl iodides. Understanding the nuances of their use is critical for synthesizing the biaryl and substituted aromatic structures that are foundational to countless therapeutic agents and advanced materials. [6][8][9]
The Engine of the Reaction: The Catalytic Cycle
The Suzuki-Miyaura coupling is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. [8]A deep understanding of this mechanism is not merely academic; it informs every choice a chemist makes, from reagent selection to reaction setup, directly impacting yield and purity. The cycle consists of three primary steps:
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the bromophenyl compound. [2][8][10]This step, often the rate-determining one, forms a new Pd(II) complex. [2][11][12]The efficiency of this step is heavily influenced by the choice of phosphine ligand attached to the palladium. [13][10]Bulky, electron-rich ligands are known to accelerate this process. [13][10][14]
-
Transmetalation : This is where the magic of C-C bond formation begins. The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex, displacing the bromide. [10][15][16]This step is critically dependent on the presence of a base, which activates the boronic acid, making it sufficiently nucleophilic to facilitate the transfer. [15][16][17]
-
Reductive Elimination : In the final step, the two organic groups (the original phenyl group from the bromide and the newly transferred group from the boronic acid) couple and are expelled from the palladium center. [8][10][15]This forms the desired biaryl product and, crucially, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew. [8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Dissecting the Reaction: Key Components and Considerations
The success of a Suzuki coupling hinges on the careful selection of each component. The interplay between the catalyst, ligand, base, and solvent creates a complex system that must be optimized for each specific substrate pairing.
| Component | Role & Function | Recommended Choices for Bromophenyl Substrates | Field-Proven Insights |
| Palladium Catalyst | The engine of the catalytic cycle. [8]Often used as a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which is reduced in situ to the active Pd(0) species. [8] | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | For many standard couplings, Pd(PPh₃)₄ is a reliable workhorse. For more challenging or sterically hindered bromides, using a separate ligand with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ offers greater flexibility and activity. [14][18] |
| Phosphine Ligands | Stabilizes the palladium center, influences reactivity, and facilitates key steps. Bulky, electron-rich ligands enhance catalyst activity. [10][14] | Traditional: PPh₃, P(o-tol)₃ Buchwald Biaryl: XPhos, SPhos, RuPhos [14][19] | For simple aryl bromides, triphenylphosphine (PPh₃) is often sufficient. However, for deactivated, sterically hindered, or heteroaromatic bromides, the use of advanced biaryl phosphine ligands like SPhos and XPhos is transformative, often enabling reactions at lower temperatures and catalyst loadings. [13][14][19] |
| Base | Activates the boronic acid for the crucial transmetalation step. [15][17]The choice of base can dramatically affect reaction rate and yield. [17] | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KF Organic: Et₃N (less common) | The choice is often substrate-dependent. K₃PO₄ is an excellent, broadly applicable base, particularly for sensitive functional groups. [14][17]Cs₂CO₃ is more soluble and often more effective but also more expensive. For substrates prone to hydrolysis, a non-aqueous system with KF can be beneficial. [16] |
| Solvent | Solubilizes reagents and influences reaction kinetics. Often a mixture of an organic solvent and an aqueous phase for the base. | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with H₂O. | A mixture like Toluene/Ethanol/Water or Dioxane/Water is very common. [2]The water solubilizes the inorganic base, facilitating its interaction with the organoboron species. Anhydrous conditions can be used but require a soluble base or phase-transfer catalyst. |
Detailed Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki coupling of a generic bromophenyl compound with a phenylboronic acid. Optimization will likely be required for specific substrates.
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere where possible.
Materials:
-
Bromophenyl substrate (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)
-
Solvent System (e.g., Toluene 8 mL, Ethanol 2 mL, Water 2 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask or reaction vial equipped with a magnetic stir bar, add the bromophenyl substrate (1.0 eq), the phenylboronic acid (1.2 eq), and the base (2.0 eq). [2] * Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the catalyst. [20]
-
-
Reagent Addition:
-
Via syringe, add the degassed organic solvent(s) (e.g., Toluene, Ethanol). It is crucial to degas the solvents beforehand by sparging with an inert gas for 15-30 minutes.
-
Add the degassed water. The mixture will often be biphasic.
-
Finally, add the palladium catalyst under a positive flow of inert gas. [21]For air-sensitive ligands and palladium sources, this addition should be done quickly to minimize exposure to air.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath (a typical starting temperature is 80-100 °C). [21] * Stir the reaction mixture vigorously to ensure effective mixing between the two phases.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [2]Reactions are typically complete within 2-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. [2] * Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and water. [2] * Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with EtOAc. [22] * Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water and some inorganic impurities. [2] * Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter through a pad of Celite to remove the drying agent and fine palladium residues, and concentrate the filtrate under reduced pressure (rotary evaporation). [2][22]
-
-
Purification:
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
Even this robust reaction can sometimes fail. Below is a guide to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) or ligand oxidized by air; poor quality precatalyst. [20]Poor Solubility: Reagents not dissolving in the chosen solvent. [23]Ineffective Base: Base is not strong enough or is insoluble. | Ensure rigorous exclusion of oxygen by properly degassing solvents and using a good inert atmosphere technique. [20][24]Use fresh, high-quality catalyst and ligands. Try a different solvent system (e.g., Dioxane, DMF) or add a co-solvent to improve solubility. [23]Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). [17] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom before it can couple. This is often caused by excess water, high temperatures, or an overly strong base. [20][24] | Use a milder base (e.g., KF). [16][20]Minimize water content or run under anhydrous conditions. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. [20] |
| Homocoupling | Two molecules of the boronic acid couple together, or two molecules of the aryl bromide couple. Boronic acid homocoupling is often promoted by the presence of oxygen. [20][24] | Rigorously degas the reaction mixture before adding the catalyst. [24]Ensure a continuous inert atmosphere. Lowering the catalyst loading can sometimes reduce aryl bromide homocoupling. |
| Formation of Pd Black | The catalyst has precipitated out of solution as inactive palladium metal. This can be caused by high temperatures, impurities, or ligand degradation. | Lower the reaction temperature. Ensure all reagents and solvents are pure. Consider using a more robust ligand that better stabilizes the palladium catalyst. |
Applications in Drug Discovery
The Suzuki coupling's reliability and functional group tolerance have made it a go-to reaction for medicinal chemists. It is used to construct the core scaffolds of numerous drugs on the market and in development. The ability to quickly synthesize libraries of related biaryl compounds is essential for exploring structure-activity relationships (SAR) during lead optimization. [3][4][6]Molecules containing biaryl motifs are prevalent in pharmaceuticals for treating a range of diseases, from cancer to inflammatory disorders. [9]
References
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Structure and bonding, 134, 97–134. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Mondal, P., & Bora, U. (2013). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Pharmaceutical Sciences and Research, 4(9), 3323. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Alonso, D. A., & Nájera, C. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Revista de la Sociedad Química de México, 50(4), 173-185. [Link]
-
Vetticatt, M. J. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Roughley, S. D. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(24), 5826. [Link]
-
Use of Base Metals in Suzuki Coupling - Wordpress. [Link]
-
de Visser, S. P., & Bickelhaupt, F. M. (2003). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 22(23), 4709-4718. [Link]
-
Hirschi, J. S., Stradiotto, M., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(42), 11149-11153. [Link]
-
Ncube, S., & O'Brien, M. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26646-26653. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Cameron, D. J., Shaver, M. P., & Pye, C. C. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2139-2147. [Link]
-
Chen, C. H., & King, A. O. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 66(10), 3359-3361. [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? - ResearchGate. [Link]
-
Gangu, K. K., & Maddila, S. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(12), 1445. [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. [Link]
-
Ahlquist, M., & Norrby, P. O. (2007). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 26(22), 5509-5515. [Link]
-
Roy, D., & Mondal, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 1-11. [Link]
-
The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-24). Royal Society of Chemistry. [Link]
-
Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
-
Botella, L., & Nájera, C. (2004). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Angewandte Chemie International Edition, 43(13), 1629-1631. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction - ResearchGate. [Link]
-
Farina, V. (2011). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Smith, C. J., & Smith, M. D. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 46(45), 8612-8614. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(23), 7895-7907. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
Gini, A., & Leonori, D. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [Link]
Sources
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. books.rsc.org [books.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to In Vitro Assay Development for Novel Therapeutic Compounds
Introduction: The Bedrock of Modern Drug Discovery
The journey of a novel therapeutic compound from a conceptual molecule to a clinical candidate is a multi-stage process heavily reliant on robust, predictive, and efficient testing. At the heart of this preclinical phase lies the in vitro assay, an indispensable tool for elucidating a compound's biological activity.[1] These assays are not merely experimental procedures; they are the foundational decision-making tools that guide the entire drug discovery pipeline.[2] They provide the first critical glimpses into a compound's potential, assessing its effects on specific molecular targets, cellular pathways, and overall cell health.[3]
This guide provides a comprehensive framework for the development, optimization, and validation of in vitro assays. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to build self-validating systems that generate trustworthy and actionable data. We will explore the two primary pillars of in vitro testing—biochemical and cell-based assays—providing detailed protocols for cornerstone techniques in each category and the rationale for their deployment.
Section 1: The Foundation - Assay Design and Development Principles
The success of any screening campaign is predetermined by the quality of the assay design. A well-designed assay is biologically relevant, statistically sound, and fit-for-purpose, whether for large-scale high-throughput screening (HTS) or detailed mechanistic studies.[3][4]
Key Principles of Assay Design
-
Biological Relevance: The primary goal is to create an assay that accurately reflects the physiological or pathological conditions of interest.[2] This involves using appropriate biological reagents, such as enzymes, receptors, or cell lines that are relevant to the disease being studied.
-
Specificity and Sensitivity: An assay must be specific enough to measure only the intended analyte or biological activity without interference from other components in the sample.[1] It must also be sensitive enough to detect subtle changes in the response, especially when evaluating compound potency.[1]
-
Robustness and Reproducibility: A robust assay is insensitive to minor variations in experimental conditions, such as temperature or incubation time.[1] Reproducibility ensures that the results are consistent from one experiment to the next and between different operators, which is critical for reliable decision-making.[1][4]
-
Suitability for High-Throughput Screening (HTS): For large-scale screening, assays must be scalable, cost-effective, and compatible with automation.[2][5][6] This often involves miniaturization into microtiter plate formats (e.g., 96, 384, or 1536-well plates) and the use of stable reagents.[7]
Section 2: Interrogating Molecular Interactions - Biochemical Assays
Biochemical assays are powerful tools for measuring the direct interaction of a compound with a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment.[7][8][9] This reductionist approach offers high precision and reproducibility, making it ideal for primary screening and for elucidating the mechanism of action.[8]
Featured Protocol: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)
The sandwich ELISA is a highly specific and sensitive immunoassay used to quantify a soluble analyte (e.g., a protein, cytokine, or hormone) from a complex mixture like cell culture supernatant or serum.[10][11] The analyte is "sandwiched" between two specific antibodies, ensuring high specificity.[11]
Principle: A capture antibody coated onto a microplate well binds the target analyte. A second, enzyme-conjugated detection antibody then binds to a different epitope on the analyte. Finally, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., a color change) that is proportional to the amount of analyte present.[11][12]
Materials and Reagents
| Reagent | Description |
|---|---|
| ELISA Plate | 96-well high-binding microplate. |
| Capture Antibody | Specific for the target analyte. |
| Detection Antibody | Specific for the analyte, conjugated to an enzyme (e.g., HRP). |
| Analyte Standard | Purified analyte of known concentration to generate a standard curve. |
| Coating Buffer | Carbonate/bicarbonate buffer, pH 9.6.[13] |
| Blocking Buffer | PBS with 1-5% Bovine Serum Albumin (BSA).[13] |
| Wash Buffer | PBS with 0.05% Tween-20.[13] |
| Substrate Solution | TMB (3,3’,5,5’-Tetramethylbenzidine).[13] |
| Stop Solution | 1M Sulfuric Acid or 1N HCl.[13] |
| Microplate Reader | Capable of measuring absorbance at 450 nm. |
Step-by-Step Protocol
-
Coating: Dilute the capture antibody to 1-10 µg/mL in coating buffer. Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[13]
-
Washing (1): Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[13]
-
Washing (2): Discard the blocking buffer and wash the plate 3 times as in step 2.
-
Sample/Standard Incubation: Prepare serial dilutions of the analyte standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing (3): Discard the samples/standards and wash the plate 4 times.
-
Detection Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing (4): Discard the detection antibody and wash the plate 4 times.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.[9]
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm on a microplate reader immediately.
Data Analysis and Interpretation A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the analyte in the unknown samples can then be determined by interpolating their absorbance values from this curve.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1-10 pg/mL |
| Dynamic Range | 10 - 2000 pg/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Section 3: Assessing Cellular Responses - Cell-Based Assays
While biochemical assays are excellent for studying direct target interactions, cell-based assays provide a more physiologically relevant context by assessing a compound's effects within a living cell.[8][14] These assays are crucial for evaluating cellular processes like viability, proliferation, cytotoxicity, and signal transduction.[5][6][14]
Featured Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is particularly useful for screening compounds to identify those that inhibit cancer cell growth.
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[15][17] These crystals are then dissolved, and the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[15][16]
Materials and Reagents
| Reagent | Description |
|---|---|
| Cell Line | Appropriate for the study (e.g., A549 lung cancer cells). |
| Culture Medium | DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. |
| MTT Reagent | 5 mg/mL MTT in sterile PBS.[16][17] |
| Solubilization Solution | SDS-HCl solution or DMSO.[18] |
| Microplates | Sterile 96-well flat-bottom tissue culture plates. |
| Microplate Reader | Capable of measuring absorbance between 550-600 nm.[15] |
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the therapeutic compounds. Remove the old medium and add 100 µL of medium containing the compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[15]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing formazan crystals to form.[15][18]
-
Solubilization: Add 100 µL of solubilization solution to each well.[19]
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[15] Alternatively, if using DMSO, carefully aspirate the medium and add 100 µL of DMSO, then shake for 15 minutes.[16]
-
Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[15]
Data Analysis and Interpretation Cell viability is calculated as a percentage relative to the vehicle-treated control cells. A dose-response curve is plotted (Viability % vs. Log[Compound Concentration]), and the IC₅₀ value (the concentration of compound that inhibits 50% of cell viability) is calculated using non-linear regression analysis.
| Parameter | Typical Setting |
| Cell Seeding Density | 1x10⁴ cells/well |
| Compound Incubation | 48 - 72 hours |
| MTT Incubation | 4 hours |
| Measurement Wavelength | 570 nm |
Section 4: Ensuring Data Integrity - Assay Validation
Assay validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] It is a mandatory step to ensure that the data generated are accurate, reliable, and reproducible, forming a cornerstone of regulatory compliance.[21][22]
Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
|---|---|---|
| Accuracy | The closeness of the measured value to the true value.[23] | Recovery of 80-120% |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay).[23] | Coefficient of Variation (CV) ≤ 15% |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[23] | No significant interference from matrix components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[23] | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the assay has been demonstrated to be precise, accurate, and linear.[23] | Defined by linearity and accuracy data. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes to parameters. |
Section 5: Troubleshooting Common Issues
Even with a validated protocol, issues can arise. A systematic approach to troubleshooting is essential for maintaining data quality.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Insufficient blocking- Insufficient washing- Reagent contamination | - Increase blocking time or try a different blocking agent.- Increase the number or vigor of wash steps.- Use fresh, sterile reagents. |
| Low or No Signal | - Inactive enzyme or antibody- Incorrect reagent concentration- Omission of a key reagent | - Check reagent storage and expiration dates.- Verify all dilutions and calculations.- Carefully review the protocol steps. |
| High Well-to-Well Variability | - Inconsistent pipetting- "Edge effects" in microplates[24]- Inconsistent cell seeding | - Calibrate pipettes; use automated liquid handlers.[24]- Avoid using outer wells or fill them with buffer.- Ensure a homogenous cell suspension before seeding. |
| Poor Standard Curve (r² < 0.99) | - Pipetting errors during serial dilution- Degraded standard analyte- Incorrect curve fitting model | - Prepare fresh standards and use precise pipetting.- Aliquot and store standards properly.- Use appropriate non-linear regression software. |
Conclusion
The development of in vitro assays is a meticulous process that blends deep biological understanding with rigorous scientific validation. A well-designed, robust, and validated assay is the engine of preclinical drug discovery, providing the critical data needed to identify promising therapeutic candidates and terminate the development of unsuitable ones early, saving significant time and resources. By adhering to the principles of robust design, careful optimization, and thorough validation, researchers can build assays that generate high-quality, reliable data, thereby accelerating the path to novel therapeutics.
References
-
Creative Bioarray. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. [Link]
-
Eppendorf. (n.d.). An Introduction to ELISA Protocol. [Link]
-
Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?. Synapse. [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Dispendix. (2025, May 14). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
RayBiotech. (n.d.). Enzyme-Linked Immunosorbent Assay Aim. [Link]
-
Creative Biolabs. (n.d.). Signal Transduction Pathways. [Link]
-
Bentham Science. (n.d.). Signal Transduction: An Exciting Field of Investigation for Small Molecule Drug Discovery. [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. [Link]
-
Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery. [Link]
-
National Genomics Data Center. (n.d.). Signal transduction pathway targets for anticancer drug discovery. [Link]
-
Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. [Link]
-
ResearchGate. (2024, March 14). (PDF) Signaling Pathways in Drug Development. [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
National Center for Biotechnology Information. (n.d.). Quality by Design for Preclinical In Vitro Assay Development. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]
-
Biocompare. (2019, June 5). Optimizing Assay Development. [Link]
-
InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. [Link]
-
U.S. Food and Drug Administration. (2010, June 25). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]
-
CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. [Link]
-
Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]
-
ResearchGate. (2025, August 7). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]
-
National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. [Link]
Sources
- 1. kosheeka.com [kosheeka.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
- 4. biocompare.com [biocompare.com]
- 5. bioivt.com [bioivt.com]
- 6. news-medical.net [news-medical.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 9. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 10. gbo.com [gbo.com]
- 11. iitg.ac.in [iitg.ac.in]
- 12. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 22. marinbio.com [marinbio.com]
- 23. Meeting Regulatory Standards Assay Development | InfinixBio [infinixbio.com]
- 24. dispendix.com [dispendix.com]
Mastering the Purification of Aminocyclobutane Derivatives: A Guide for Drug Discovery and Development
Introduction: The Significance of Purity in Aminocyclobutane Scaffolds
Aminocyclobutane derivatives are increasingly vital motifs in modern medicinal chemistry. Their rigid, three-dimensional structures offer unique conformational constraints that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates. However, the synthetic routes to these valuable building blocks often yield complex mixtures of stereoisomers, constitutional isomers, and reaction byproducts. The ultimate biological activity and safety of a drug candidate hinges on the precise stereochemistry and purity of the active pharmaceutical ingredient (API). Therefore, robust and efficient purification strategies are paramount for any research or development program involving aminocyclobutane derivatives.
This comprehensive guide provides a detailed exploration of the key techniques for purifying aminocyclobutane derivatives, moving beyond simple procedural lists to explain the underlying principles and strategic considerations. We will delve into the practical application of liquid chromatography, crystallization, and acid-base extraction, with a special focus on the critical challenge of stereoisomer separation.
Strategic Approach to Purification: A Multi-Step Workflow
The purification of aminocyclobutane derivatives is rarely a single-step process. A well-designed purification strategy typically involves a multi-pronged approach, starting with a coarse purification to remove major impurities, followed by finer methods to isolate the desired compound in high purity. The specific sequence of techniques will depend on the nature of the target molecule, the impurities present, and the desired final purity.
Figure 1: A generalized workflow for the purification of aminocyclobutane derivatives.
Part 1: Foundational Purification Techniques
Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful and economical first step for purifying aminocyclobutane derivatives from neutral organic impurities. This liquid-liquid extraction technique leverages the basicity of the amino group to selectively move the target compound between an organic and an aqueous phase.
Principle: The free amino group of an aminocyclobutane is basic and can be protonated by an aqueous acid (e.g., HCl) to form a water-soluble ammonium salt. This salt will partition into the aqueous layer, leaving non-basic organic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate the ammonium salt, regenerating the free amine which can then be extracted back into an organic solvent.[1][2]
Protocol: Purification of a Simple Aminocyclobutane
-
Dissolution: Dissolve the crude reaction mixture containing the aminocyclobutane derivative in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated aminocyclobutane salt) into a clean flask. The upper organic layer contains neutral impurities and can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). This will precipitate the free aminocyclobutane derivative if it is a solid or form an organic-soluble oil.
-
Back-Extraction: Add a fresh portion of the organic solvent to the basified aqueous solution and shake to extract the free amine. Separate the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the purified aminocyclobutane derivative.
Flash Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase.[3] For aminocyclobutane derivatives, especially those with protecting groups like the tert-butyloxycarbonyl (Boc) group, flash chromatography is an indispensable tool.
Principle: A crude mixture is loaded onto a column packed with a stationary phase (commonly silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column under moderate pressure. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, leading to their separation.
Protocol: Flash Chromatography of an N-Boc Protected Aminocyclobutane
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice for N-Boc protected amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, and then gently tap the column to ensure even packing.[3]
-
-
Sample Loading:
-
Dissolve the crude N-Boc protected aminocyclobutane in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase, applying gentle pressure with compressed air or a pump.
-
Collect fractions in test tubes or vials and monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
| Parameter | Guideline | Rationale |
| Crude:Silica Ratio | 1:30 to 1:100 (w/w) | Ensures sufficient separation capacity. |
| Target Rf on TLC | 0.2 - 0.4 | Provides optimal resolution in the column. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient elution can speed up the process for complex mixtures. |
Table 1: Key Parameters for Flash Chromatography of N-Boc Aminocyclobutanes.
Part 2: Achieving High Purity and Stereochemical Integrity
Crystallization: The Path to Crystalline Purity
Crystallization is a highly effective technique for obtaining aminocyclobutane derivatives in exceptional purity, particularly for solid compounds.[4] It relies on the principle that a compound's solubility in a given solvent decreases as the temperature is lowered, leading to the formation of a crystalline lattice that excludes impurities.
Principle: A crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving more soluble impurities behind in the mother liquor.[5]
Protocol: Recrystallization of an Aminocyclobutane Carboxylic Acid
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Common solvents for amino acids include water, ethanol, or mixtures thereof.
-
Dissolution: Place the crude aminocyclobutane carboxylic acid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.
Protocol: Preparation and Crystallization of an Aminocyclobutane Hydrochloride Salt
For basic aminocyclobutanes, forming the hydrochloride salt can often improve their crystallinity.
-
Salt Formation: Dissolve the purified aminocyclobutane free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a calculated amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.[6]
-
Crystallization: The hydrochloride salt will often precipitate directly from the solution. If not, the solution can be cooled or a less polar co-solvent (e.g., hexane) can be added to induce crystallization.
-
Isolation and Drying: Collect the crystalline hydrochloride salt by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
Chiral Resolution: Separating Enantiomers
Many aminocyclobutane derivatives are chiral and are often synthesized as racemic mixtures. Since the biological activity of enantiomers can differ significantly, their separation is a critical step in drug development.[7]
2.2.1 Diastereomeric Salt Formation and Crystallization
This classical method remains a powerful and scalable technique for resolving racemic aminocyclobutanes that are acidic or basic.[1]
Principle: The racemic mixture is reacted with an enantiomerically pure chiral resolving agent (a chiral acid for a basic aminocyclobutane, or a chiral base for an acidic one) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Enhancing Drug Metabolic Stability with Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Metabolic Instability in Drug Discovery
A significant hurdle in the journey from a promising hit compound to a viable drug candidate is metabolic instability. The majority of small-molecule drugs are cleared from the body via metabolism, a process predominantly carried out by the Cytochrome P450 (CYP) family of enzymes in the liver.[1][2] While metabolism is a natural and essential detoxification process, rapid metabolism of a drug candidate leads to a short in vivo half-life, poor bioavailability, and the potential formation of toxic metabolites.[3] This necessitates higher or more frequent dosing, increasing the risk of adverse effects and patient non-compliance. Medicinal chemistry aims to mitigate these liabilities by strategically modifying the molecular structure to block or slow down metabolic degradation without compromising target affinity.
The Cyclobutane Ring: A Strategic Tool for Stability
The cyclobutane moiety, a four-membered carbocycle, has emerged as a powerful and increasingly utilized tool in medicinal chemistry to address metabolic instability.[4] Although historically underutilized, its unique structural and physicochemical properties offer distinct advantages over more common motifs like linear alkyl chains, gem-dimethyl groups, or aromatic rings.[5][6]
Key Properties and Rationale for Use
-
Conformational Rigidity: The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation. This inherent rigidity reduces the number of accessible conformations of the drug molecule. A more conformationally constrained molecule can present a less optimal geometry for the active site of metabolic enzymes, thereby reducing the rate of metabolism.[5] This pre-organization can also reduce the entropic penalty upon binding to the therapeutic target, potentially increasing potency.[7]
-
Steric Hindrance: When incorporated into a drug scaffold, the three-dimensional nature of the cyclobutane ring can act as a steric shield. By replacing a metabolically labile group (e.g., a simple methyl or methylene group) with a cyclobutane, access by bulky CYP enzymes to nearby vulnerable sites can be effectively blocked.
-
Increased sp³ Character: The replacement of flat, sp²-rich aromatic rings with saturated, sp³-rich cyclobutane scaffolds is a modern strategy to improve the "drug-likeness" of a compound.[6] Increased sp³ character is often correlated with improved solubility, better metabolic stability, and higher clinical success rates.[6]
-
Chemical Inertness: Despite its ring strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is significantly more chemically inert than the highly strained cyclopropane ring and is generally resistant to oxidative metabolism compared to electron-rich aromatic systems or unhindered alkyl chains.[5]
Mechanisms of Stability Enhancement
The incorporation of a cyclobutane derivative can enhance metabolic stability through several key mechanisms, which are often synergistic.
-
Blocking Labile Sites: The most direct application is to replace a known metabolically vulnerable position with the cyclobutane ring. For example, benzylic positions or terminal methyl groups are common sites of CYP-mediated hydroxylation. Replacing such a group with a cyclobutane or a cyclobutylmethyl group can prevent this oxidation.
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other chemical groups, maintaining or improving biological activity while altering the metabolic profile.[8] It has been successfully used to replace:
-
Alkenes: Prevents potential cis/trans isomerization and metabolic reactions at the double bond.[5]
-
Aromatic Rings: Reduces susceptibility to oxidative metabolism common for electron-rich phenyl rings.[3][6]
-
gem-Dimethyl Groups: Can mimic the steric bulk of a gem-dimethyl group, which is itself a strategy to block metabolism, but the cyclobutane can offer different exit vectors for substituents and may have a more favorable lipophilicity profile.[5]
-
The diagram below illustrates the conceptual strategy of using a cyclobutane ring to sterically hinder a metabolic "hotspot" from being accessed by a Cytochrome P450 enzyme.
Caption: Blocking CYP450 metabolism with a cyclobutane moiety.
Case Study: Ivosidenib (AG-120)
A prominent example of leveraging a cyclobutane derivative for metabolic stability is Ivosidenib , a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) for the treatment of specific cancers.[9]
During its development, an early lead compound (AGI-5198) showed promising potency but suffered from poor metabolic stability.[9] Metabolite identification studies revealed that a cyclohexyl group on the molecule was a primary site of NADPH-dependent oxidation.[9] To address this liability, a key strategic modification was the replacement of the metabolically vulnerable cyclohexyl amine with a difluorocyclobutyl amine . This substitution significantly decreased metabolic clearance, bringing it into a more favorable range and contributing to the development of the final drug candidate, Ivosidenib, which has a long half-life in humans.[10][11] This case highlights how a targeted bioisosteric replacement with a cyclobutane ring can solve a critical drug development problem.[10]
Application Protocol 1: Representative Synthesis of a Cyclobutane-Containing Analog
This protocol provides a general, representative workflow for replacing a metabolically labile isopropyl group with a cyclobutylaniline moiety, a common strategy in lead optimization. This approach often utilizes commercially available cyclobutane building blocks.
Objective: To synthesize a cyclobutane-containing analog (Target Compound B) from a parent molecule (Parent Compound A) containing a metabolically labile isopropyl aniline group.
Reaction Scheme: Parent Compound A (Ar-NH-isopropyl) → Intermediate (Ar-NH₂) → Target Compound B (Ar-NH-cyclobutyl)
Materials:
-
Parent Compound A
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Cyclobutanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Methodology:
-
Step 1: Deprotection/Formation of Aniline Intermediate (if necessary)
-
Causality: Often, the aniline nitrogen is protected or part of a larger group. If the parent compound has a different N-alkyl group (like isopropyl), a dealkylation step is required to generate the free aniline intermediate. Catalytic hydrogenation is a common and effective method for N-debenzylation or similar reductions. For other alkyl groups, different methods may be needed. For this example, we assume a method exists to generate the core aniline Ar-NH₂.
-
-
Step 2: Reductive Amination with Cyclobutanone
-
Causality: Reductive amination is one of the most reliable and widely used methods for forming C-N bonds. It proceeds via the formation of an intermediate imine (or enamine) from the reaction of the aniline and cyclobutanone, which is then reduced in situ by a mild hydride reagent like STAB. STAB is chosen because it is selective for the iminium ion over the ketone, preventing reduction of the starting cyclobutanone.
-
To a solution of the aniline intermediate (1.0 eq) in dichloroethane (DCE, ~0.1 M), add cyclobutanone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction can be mildly exothermic.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
Causality: The crude product will likely contain unreacted starting materials and byproducts. Flash column chromatography is the standard method for purifying organic compounds of moderate polarity to obtain the target compound in high purity.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Target Compound B.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Application Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol details a standard, self-validating experiment to compare the metabolic stability of a parent compound and its cyclobutane-containing analog.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of Parent Compound A and Target Compound B in HLM.
Principle: The compound is incubated with HLM, which contains a high concentration of Phase I metabolic enzymes (primarily CYPs).[2] The reaction requires a cofactor, NADPH, which is provided via a regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.[12] Including positive controls (compounds with known metabolic rates) ensures the assay is performing correctly.
Materials:
-
Pooled Human Liver Microsomes (HLM) (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Parent Compound A and Target Compound B (10 mM stocks in DMSO)
-
Positive Controls: Verapamil (high turnover), Testosterone (intermediate turnover) (10 mM stocks in DMSO)
-
Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide, a structurally unrelated compound)
-
96-well incubation plates and collection plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Methodology:
-
Preparation:
-
Thaw HLM on ice. Prepare a 2x working solution of HLM (e.g., 1.0 mg/mL) in phosphate buffer. Keep on ice.
-
Prepare 2x working solutions of test compounds and positive controls (e.g., 2 µM) by diluting stock solutions in phosphate buffer.
-
Prepare a 2x working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare the quenching solution: Acetonitrile with a suitable internal standard (e.g., 100 nM Tolbutamide). Aliquot into the 96-well collection plate and keep it cold.
-
-
Incubation (Self-Validating System):
-
System A (Test System): In the incubation plate, combine equal volumes of the HLM working solution and the compound working solution. This plate will receive the NADPH system.
-
System B (Control System): Create a parallel incubation set but replace the NADPH regenerating system with plain buffer. Causality: This control is crucial to ensure that compound disappearance is due to enzyme-mediated metabolism and not chemical instability in the buffer or non-specific binding.
-
Pre-incubate the plates at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to System A and an equal volume of buffer to System B. The final concentration of HLM should be 0.5 mg/mL and the compound should be 1 µM.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from each well of the incubation plates to the corresponding well of the cold collection plate containing the ACN/IS solution.
-
Causality: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by precipitating the proteins, and the internal standard allows for correction of any variability during sample processing and LC-MS/MS injection.
-
-
Sample Processing and Analysis:
-
Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS. Monitor the peak area of the parent compound and the internal standard.
-
Data Analysis:
-
Calculate the peak area ratio (Parent Compound / Internal Standard) for each time point.
-
Determine the percent of the parent compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100.
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
Determine the slope of the line from the linear regression of this plot. The slope is the elimination rate constant (k).
-
Calculate the half-life (t½): t½ = -0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein: CLᵢₙₜ = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein).
Data Presentation and Interpretation
The results should demonstrate a clear improvement in metabolic stability for the cyclobutane-containing analog.
Table 1: Comparative Metabolic Stability Data
| Compound | Description | Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| Verapamil | High Turnover Control | 8.5 | 81.5 |
| Testosterone | Intermediate Turnover Control | 25.2 | 27.5 |
| Parent Compound A | Labile Isopropyl Group | 15.1 | 45.9 |
| Target Compound B | Stable Cyclobutyl Group | > 60 | < 11.6 |
| Parent Compound A | No NADPH Control | > 60 | < 11.6 |
Data is representative and for illustrative purposes.
Interpretation: The data clearly shows that Parent Compound A is rapidly metabolized, consistent with a labile structure. In contrast, Target Compound B, incorporating the cyclobutane ring, shows significantly enhanced metabolic stability, with a half-life greater than the duration of the experiment. The stability of the "No NADPH" control confirms that the degradation of Parent Compound A is enzyme-dependent. The positive controls, Verapamil and Testosterone, performed as expected, validating the assay conditions.
Conclusion
The strategic incorporation of cyclobutane derivatives is a field-proven and highly effective tactic in modern medicinal chemistry to overcome metabolic liabilities. By leveraging the unique conformational and steric properties of the cyclobutane ring, drug designers can effectively shield vulnerable sites, replace labile moieties, and ultimately engineer molecules with superior pharmacokinetic profiles. The protocols and data presented herein provide a robust framework for synthesizing and evaluating cyclobutane-containing analogs, enabling researchers to make informed decisions in the critical hit-to-lead and lead optimization stages of drug discovery.
References
-
Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]
-
Wernevik, J., Giordanetto, F., & H-Holm, M. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. AxisPharm. Available from: [Link]
-
Wang, Z., & He, G. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available from: [Link]
-
Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry. Available from: [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. Available from: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. Available from: [Link]
-
Yin, Y. B., et al. (2009). Synthesis of cyclobutane analogues. ResearchGate. Available from: [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Creative Bioarray. Available from: [Link]
-
ResearchGate. (2025). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ResearchGate. Available from: [Link]
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]
-
ResearchGate. (n.d.). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. ResearchGate. Available from: [Link]
-
Request PDF. (2025). Bioactive cyclobutane-containing alkaloids. ResearchGate. Available from: [Link]
-
Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available from: [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
-
PubChem. (n.d.). Ivosidenib. National Center for Biotechnology Information. Available from: [Link]
-
Chen, Y., et al. (2021). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies. Drug Metabolism and Disposition. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]
Sources
- 1. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Application Notes & Protocols: Chiral Resolution Methods for Racemic Cyclobutane Mixtures
Introduction
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery and materials science.[1] Its rigid, puckered three-dimensional structure offers unique conformational constraints and opportunities for precise spatial arrangement of functional groups, making it a valuable bioisostere for aromatic rings and a tool for improving metabolic stability and potency in drug candidates.[1] Consequently, the demand for enantiomerically pure cyclobutane derivatives has surged, as the biological activity of chiral molecules often resides in a single enantiomer.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview and practical protocols for the most effective chiral resolution methods for racemic cyclobutane mixtures. We will delve into the principles and applications of classical diastereomeric salt formation, enzymatic kinetic resolution, and advanced chromatographic techniques, offering expert insights to navigate the challenges associated with separating these unique strained-ring systems.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a cornerstone of chiral separation due to its scalability and cost-effectiveness.[3] The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[2] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][4] This method is particularly well-suited for racemic cyclobutane carboxylic acids and amines.[5]
Causality Behind Experimental Choices
The success of diastereomeric salt resolution hinges on several critical factors:
-
Choice of Resolving Agent: The resolving agent must be enantiomerically pure, readily available, and capable of forming a stable salt with the analyte. For racemic cyclobutane carboxylic acids, common resolving agents include chiral amines like (R)-(+)-α-methylbenzylamine, quinine, or (1R,2S)-(-)-ephedrine.[5] Conversely, racemic cyclobutane amines can be resolved with chiral acids such as (+)-tartaric acid or (-)-mandelic acid.[2]
-
Solvent Selection: The solvent system is paramount for achieving differential solubility between the diastereomeric salts.[6] An ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other, leading to efficient precipitation of the desired salt. Screening a range of solvents with varying polarities is often necessary.
-
Temperature Control: Crystallization is a thermodynamically controlled process. Precise temperature control during salt formation, equilibration, and filtration is crucial for maximizing yield and diastereomeric excess.
Experimental Protocol: Resolution of Racemic trans-Cyclobutane-1,2-dicarboxylic Acid
This protocol details the resolution of a racemic mixture of trans-cyclobutane-1,2-dicarboxylic acid using (R)-(+)-α-methylbenzylamine as the resolving agent.
Materials:
-
Racemic trans-cyclobutane-1,2-dicarboxylic acid
-
(R)-(+)-α-methylbenzylamine (≥99% ee)
-
Methanol
-
Diethyl ether
-
2M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Stirring hotplate
-
Büchner funnel and filter flask
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic trans-cyclobutane-1,2-dicarboxylic acid in 100 mL of methanol with gentle heating.
-
In a separate beaker, dissolve the stoichiometric equivalent of (R)-(+)-α-methylbenzylamine in 50 mL of methanol.
-
Slowly add the amine solution to the carboxylic acid solution with constant stirring.
-
Allow the mixture to cool to room temperature, then slowly add diethyl ether until the solution becomes turbid.
-
Heat the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1-2 hours to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol/diethyl ether (1:1) mixture.
-
Dry the crystals under vacuum. This first crop will be enriched in one diastereomer.
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Acidify the suspension to pH 1-2 with 2M HCl while stirring in an ice bath.
-
Extract the liberated enantiomerically enriched carboxylic acid with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched trans-cyclobutane-1,2-dicarboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid should be determined by chiral HPLC or by conversion to a diastereomeric ester (e.g., with a chiral alcohol) followed by NMR analysis.
-
Visualization of the Workflow
Caption: Workflow for classical resolution via diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method that leverages the stereospecificity of enzymes, typically lipases, to differentiate between enantiomers.[5] In a kinetic resolution, the enzyme catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product.[7] This technique is particularly effective for racemic cyclobutane alcohols and their corresponding esters.
Causality Behind Experimental Choices
-
Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (lipase PS), are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[7] The choice of enzyme is critical and often requires screening to find the optimal catalyst for a specific cyclobutane substrate.
-
Reaction Type: The most common transformations are enantioselective acylation of a racemic alcohol or enantioselective hydrolysis of a racemic ester.[5] For acylation, an acyl donor like vinyl acetate is often used as it produces an enol that tautomerizes to acetaldehyde, driving the reaction forward.
-
Solvent and Temperature: The reaction medium can significantly influence enzyme activity and selectivity. Non-polar organic solvents like hexane or diisopropyl ether are often preferred. Temperature control is also crucial for optimizing the reaction rate and enantioselectivity.
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Cyclobutanol
This protocol describes the kinetic resolution of a generic racemic 2-substituted cyclobutanol via acylation using Novozym 435.
Materials:
-
Racemic 2-substituted cyclobutanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Standard laboratory glassware
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled bath
Procedure:
-
Reaction Setup:
-
To a 100 mL flask, add the racemic cyclobutanol (e.g., 5 mmol), 50 mL of diisopropyl ether, and vinyl acetate (e.g., 7.5 mmol, 1.5 equivalents).
-
Add Novozym 435 (e.g., 50 mg per mmol of substrate).
-
Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature (e.g., 30 °C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC on a chiral column.
-
The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the newly formed ester.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography on silica gel.
-
-
Characterization:
-
Determine the enantiomeric excess of both the recovered alcohol and the ester product using chiral HPLC or GC. According to the "Kazlauskas rule," for many secondary alcohols, the (R)-enantiomer is acylated faster, yielding the (R)-ester and the unreacted (S)-alcohol.[7]
-
Visualization of the Workflow
Caption: Workflow for enzymatic kinetic resolution of a racemic cyclobutanol.
Chromatographic Resolution on Chiral Stationary Phases (CSPs)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs), are indispensable for both analytical and preparative-scale resolution of enantiomers.[8][] These techniques offer high resolution, speed, and the ability to separate a wide range of compounds without derivatization.[10][11]
Principles of Chiral Chromatography
Chiral separation on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[12] The differing stability of these complexes leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and widely used for a broad range of compounds, including cyclobutane derivatives.[13][14]
Supercritical Fluid Chromatography (SFC) vs. HPLC
While HPLC is a well-established technique, SFC has emerged as a powerful, "greener" alternative for chiral separations.[11] SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to:
-
Faster separations: Higher flow rates can be used without significant loss of efficiency.[10]
-
Reduced solvent consumption: This lowers costs and environmental impact.[11]
-
Complementary selectivity: SFC can sometimes provide better resolution than HPLC for certain compounds.[10]
Protocol: Chiral SFC Method Development for a Racemic Cyclobutane Derivative
This protocol outlines a general strategy for developing a chiral SFC method for the separation of a racemic cyclobutane mixture.
Equipment and Materials:
-
Analytical SFC system with a back-pressure regulator, UV or MS detector
-
A selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.)
-
Supercritical fluid grade CO2
-
HPLC grade co-solvents (e.g., methanol, ethanol, isopropanol)
-
Additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)
-
Racemic cyclobutane analyte
Procedure: Method Screening and Optimization
-
Column and Co-solvent Screening:
-
Prepare a stock solution of the racemic cyclobutane analyte in a suitable solvent (e.g., methanol).
-
Start with a primary screening set of 3-4 polysaccharide-based columns.
-
For each column, run a standard gradient method. A typical starting point is a gradient of 5% to 40% methanol in CO2 over 5-10 minutes.
-
Maintain a constant back-pressure (e.g., 150 bar) and temperature (e.g., 40 °C).
-
Evaluate the chromatograms for any signs of separation.
-
-
Optimization of the Best "Hit":
-
Once a column/co-solvent combination shows promise (partial or baseline separation), proceed with optimization.
-
Co-solvent Percentage: Adjust the percentage of the co-solvent under isocratic conditions to fine-tune retention and resolution. Lowering the co-solvent percentage generally increases retention and may improve resolution.
-
Additive: If the analyte is acidic or basic, add a small amount of an appropriate additive (e.g., 0.1% TFA or DEA) to the co-solvent to improve peak shape and selectivity.
-
Temperature and Pressure: Systematically vary the column temperature and back-pressure. These parameters can affect the density of the mobile phase and the kinetics of the chiral recognition process, thereby influencing the separation.
-
-
Method Validation and Scale-up:
-
Once optimal analytical conditions are found, the method can be validated for its intended purpose.
-
For preparative separations, the method can be scaled up to a larger diameter column, adjusting the flow rate accordingly.
-
Data Presentation: Comparison of Chiral Resolution Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Classical Resolution | Diastereomeric salt formation and fractional crystallization | Scalable, cost-effective, well-established | Labor-intensive, requires functional groups (acid/base), screening can be time-consuming | Large-scale separation of cyclobutane carboxylic acids and amines[2][5] |
| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution | High enantioselectivity, mild reaction conditions, "green" | Limited to 50% theoretical yield for one enantiomer, requires suitable enzyme | Resolution of cyclobutane alcohols and esters[5][7] |
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase | Fast, high resolution, applicable to a wide range of compounds, analytical & preparative scale | Higher cost for columns and equipment, requires method development | Analytical and preparative separation of diverse cyclobutane structures[8][10] |
Conclusion
The resolution of racemic cyclobutane mixtures is a critical step in harnessing their full potential in pharmaceutical and materials science applications. This guide has detailed the three primary methodologies: classical resolution, enzymatic kinetic resolution, and chiral chromatography. The choice of method depends on factors such as the scale of the separation, the functional groups present in the molecule, and the available resources. By understanding the principles and applying the protocols outlined herein, researchers can effectively access the enantiomerically pure cyclobutane building blocks necessary for their innovative work.
References
-
Demir, A. S. (2007). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 107(7), 3049-3091. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Application Note. [Link]
-
ResearchGate. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Request PDF. [Link]
-
Nagy, Z. K., et al. (2014). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 16(31), 7205-7214. [Link]
-
Wouters, E., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(17), 1359-1372. [Link]
-
Forgó, P., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Current medicinal chemistry, 10(13), 1225-1244. [Link]
-
Lam, A. W. H., & Ng, K. M. (2006). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings. [Link]
-
ResearchGate. (n.d.). Chiral resolution of the racemic cyclobutane amino acids 7. Reaction.... [Link]
-
ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... [Link]
-
Kulimanov, O. V., et al. (2014). Enzymatic resolution of 2-cycloalkylethanols. Moscow University Chemistry Bulletin, 69(4), 183-188. [Link]
-
Roskam, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 83-92. [Link]
-
Khan Academy. (2014, February 7). Resolution by diastereomeric salts [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. Request PDF. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallisation. In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Blog. [Link]
-
LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]
-
Wang, J., et al. (2014). Enzymatic Construction of Highly Strained Carbocycles. Science, 343(6172), 737-740. [Link]
-
Chromatography Today. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Roskam, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 136-143. [Link]
-
Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5135. [Link]
-
Gholami, M., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3468-3475. [Link]
-
ResearchGate. (n.d.). Substrate scope of kinetic resolution of cyclobutenone. Reactions.... [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Poster. [Link]
-
Zhang, M., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 11(52), 32917-32922. [Link]
-
Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16. [Link]
- Google Patents. (2015).
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. selvita.com [selvita.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. mdpi.com [mdpi.com]
Functionalization of the Primary Amine in (1-(4-Bromophenyl)cyclobutyl)methanamine: An Application & Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chemical modification of the primary amine in (1-(4-Bromophenyl)cyclobutyl)methanamine. This compound is a valuable building block in medicinal chemistry, featuring a sterically hindered primary amine positioned on a neopentyl-like carbon adjacent to a cyclobutane ring, and a bromophenyl moiety ripe for further diversification. The unique structural features of this molecule present both opportunities and challenges for its functionalization. This document outlines strategies for acylation, sulfonylation, and reductive amination, with a focus on overcoming steric hindrance and ensuring high reaction efficiency. The protocols described herein are designed to be self-validating and are supported by mechanistic insights and authoritative references, making this guide an essential resource for researchers in drug discovery and synthetic chemistry.
Introduction: Strategic Importance of (1-(4-Bromophenyl)cyclobutyl)methanamine
The molecular scaffold of (1-(4-bromophenyl)cyclobutyl)methanamine is of significant interest in contemporary drug discovery. The incorporation of a cyclobutane ring can enhance metabolic stability and introduce favorable three-dimensional structural features for potent and selective interactions with biological targets.[1] The primary amine serves as a critical handle for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). Furthermore, the bromophenyl group is a versatile precursor for various cross-coupling reactions, allowing for late-stage diversification of drug candidates.[2]
The primary amine in this molecule is attached to a methylene group on a quaternary carbon of the cyclobutane ring, creating a sterically congested environment analogous to a neopentyl amine.[3] This steric hindrance can significantly impact the reactivity of the amine, necessitating carefully optimized reaction conditions to achieve desired transformations. This guide provides detailed protocols to effectively functionalize this challenging yet valuable primary amine.
Core Functionalization Strategies & Protocols
This section details key protocols for the derivatization of the primary amine of (1-(4-bromophenyl)cyclobutyl)methanamine. The methodologies are selected to address the inherent steric hindrance and to provide a versatile toolkit for analog synthesis.
Acylation: Formation of Amides
Amide bond formation is a cornerstone of medicinal chemistry. The acylation of the primary amine in our target molecule allows for the introduction of diverse substituents, influencing properties such as solubility, hydrogen bonding capacity, and target engagement. Due to the steric hindrance, forcing conditions or highly reactive acylating agents may be required.
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent. A base is typically employed to neutralize the acid byproduct and to deprotonate the amine, increasing its nucleophilicity.
Protocol: Acylation with an Acid Chloride
This protocol describes a general procedure for the acylation of (1-(4-bromophenyl)cyclobutyl)methanamine using an acid chloride.
Materials:
-
(1-(4-Bromophenyl)cyclobutyl)methanamine (1.0 eq)[4]
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve (1-(4-bromophenyl)cyclobutyl)methanamine in anhydrous DCM under an inert atmosphere.
-
Add the base (TEA or DIPEA) and stir the solution for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: If the reaction is sluggish due to steric hindrance, consider using a more reactive acylating agent (e.g., acid anhydride with a catalytic amount of DMAP) or a stronger, non-nucleophilic base.[5] For particularly challenging acylations, the use of potassium acyltrifluoroborates under acidic conditions can be explored as they show high chemoselectivity for primary amines.[6]
-
Side Reactions: Ensure slow addition of the acylating agent at low temperature to minimize side reactions.
Data Summary Table for Acylation:
| Reagent (Example) | Base | Solvent | Temperature | Typical Reaction Time | Expected Product |
| Acetyl Chloride | TEA | DCM | 0 °C to RT | 2-4 h | N-((1-(4-bromophenyl)cyclobutyl)methyl)acetamide |
| Benzoyl Chloride | DIPEA | DCM | 0 °C to RT | 4-8 h | N-((1-(4-bromophenyl)cyclobutyl)methyl)benzamide |
Experimental Workflow for Acylation:
Sulfonylation: Formation of Sulfonamides
Sulfonamides are important pharmacophores found in numerous therapeutic agents. The reaction of the primary amine with a sulfonyl chloride provides access to this functional group. Similar to acylation, sulfonylation of sterically hindered amines requires careful control of reaction conditions to ensure mono-sulfonylation and avoid the formation of di-sulfonylated byproducts.[7]
Mechanistic Insight: The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to scavenge the HCl byproduct.[8]
Protocol: Sulfonylation with a Sulfonyl Chloride
This protocol provides a general method for the synthesis of sulfonamides from (1-(4-bromophenyl)cyclobutyl)methanamine.
Materials:
-
(1-(4-Bromophenyl)cyclobutyl)methanamine (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.05 eq)
-
Anhydrous Pyridine or Dichloromethane (DCM) with a non-nucleophilic base (e.g., 2,6-lutidine)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve (1-(4-bromophenyl)cyclobutyl)methanamine in anhydrous pyridine or DCM under an inert atmosphere. If using DCM, add the non-nucleophilic base.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride portion-wise or as a solution in the reaction solvent over 30-60 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or 1 M HCl (if pyridine is used as the solvent, it can be removed under reduced pressure before aqueous work-up).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water, brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting:
-
Di-sulfonylation: This is a common side reaction. To minimize it, use a strict 1:1 stoichiometry of amine to sulfonyl chloride, add the sulfonyl chloride slowly at low temperature, and consider using a sterically hindered base like 2,6-lutidine.[7]
-
No Reaction: If the reaction does not proceed, a more forcing condition such as heating may be required, but this could also promote side reactions. Alternatively, using a sulfonyl anhydride with a catalyst might be effective.[9]
Data Summary Table for Sulfonylation:
| Reagent (Example) | Base/Solvent | Temperature | Typical Reaction Time | Expected Product |
| p-Toluenesulfonyl Chloride | Pyridine | 0 °C to RT | 12-24 h | N-((1-(4-bromophenyl)cyclobutyl)methyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl Chloride | 2,6-Lutidine/DCM | 0 °C to RT | 4-12 h | N-((1-(4-bromophenyl)cyclobutyl)methyl)methanesulfonamide |
Logical Relationship for Sulfonylation Control:
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing more substituted amines.[10] For a sterically hindered primary amine like ours, direct alkylation with alkyl halides often leads to over-alkylation and a mixture of products.[11][12] Reductive amination provides a more controlled approach.
Mechanistic Insight: The reaction involves two key steps: the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding amine using a reducing agent.[13] The steric hindrance can make the initial imine formation challenging.
Protocol: Reductive Amination with an Aldehyde
This protocol outlines a general procedure for the synthesis of a secondary amine via reductive amination.
Materials:
-
(1-(4-Bromophenyl)cyclobutyl)methanamine (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.0-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN)) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))
-
Acetic acid (catalytic amount, optional)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve (1-(4-bromophenyl)cyclobutyl)methanamine and the aldehyde in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of acetic acid to facilitate imine formation (optional, but often beneficial).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (STAB is often preferred for its mildness and selectivity) in portions.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution or water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Slow or Incomplete Reaction: The formation of the sterically hindered imine can be the rate-limiting step. Gentle heating (e.g., 40-50 °C) can sometimes accelerate this step. Using a dehydrating agent like molecular sieves can also drive the equilibrium towards imine formation. For very hindered ketones, specialized catalysts may be necessary.[14][15]
-
Reduction of the Carbonyl: If the starting aldehyde or ketone is reduced, use a milder reducing agent like STAB, which is less likely to reduce the carbonyl group under neutral or slightly acidic conditions.
Data Summary Table for Reductive Amination:
| Carbonyl (Example) | Reducing Agent | Solvent | Temperature | Expected Product |
| Isobutyraldehyde | STAB | DCE | RT | N-((1-(4-bromophenyl)cyclobutyl)methyl)-2-methylpropan-1-amine |
| Benzaldehyde | NaBH3CN | THF | RT | N-benzyl-1-(1-(4-bromophenyl)cyclobutyl)methanamine |
Workflow for Reductive Amination:
Bioconjugation Applications
The primary amine of (1-(4-bromophenyl)cyclobutyl)methanamine can also be utilized for bioconjugation, for instance, by reacting with N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond and is widely used to link small molecules to proteins, peptides, or other biomolecules containing lysine residues or an N-terminal amine.[16][17] The bromophenyl group can then serve as a handle for further modifications, such as radiolabeling or attachment of other functionalities via cross-coupling.
General Considerations for Bioconjugation:
-
Reaction Conditions: These reactions are typically performed in aqueous buffers at a slightly alkaline pH (7.2-9.0) to ensure the primary amine is deprotonated and thus nucleophilic.[16]
-
Reagent Stability: NHS esters are susceptible to hydrolysis in aqueous solutions, so they should be prepared fresh and added to the reaction mixture promptly.[17]
-
Purification: Purification of the resulting bioconjugate often involves size-exclusion chromatography or other HPLC-based methods to separate the labeled biomolecule from unreacted small molecules.[17]
Conclusion
(1-(4-Bromophenyl)cyclobutyl)methanamine is a valuable building block for the synthesis of novel chemical entities in drug discovery. The functionalization of its sterically hindered primary amine can be effectively achieved through carefully optimized acylation, sulfonylation, and reductive amination protocols as detailed in this guide. By understanding the chemical principles and potential challenges associated with its structure, researchers can leverage this versatile scaffold to construct diverse libraries of compounds for biological evaluation.
References
- Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025).
- The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015).
- The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015).
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. [Link]
-
Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reactions of Amines. (2020). Chemistry LibreTexts. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities. [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). Journal of the American Chemical Society. [Link]
-
(1-(4-bromophenyl)cyclobutyl)methanamine (C11H14BrN). (n.d.). PubChemLite. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
Neopentylamine. (n.d.). Wikipedia. [Link]
-
Amine alkylation. (n.d.). Wikipedia. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neopentylamine - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine
Welcome to the technical support center for the synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.
Introduction to the Synthesis
The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine, a valuable building block in medicinal chemistry, typically proceeds through the reduction of its corresponding nitrile precursor, 1-(4-bromophenyl)cyclobutanecarbonitrile. While seemingly straightforward, this transformation is often plagued by issues such as low yields, incomplete reactions, and the formation of stubborn impurities. This guide will dissect these problems and offer systematic solutions.
An alternative pathway, the Ritter reaction, commencing from 1-(4-bromophenyl)cyclobutanol, presents another synthetic option. This route also has its own set of challenges that we will explore.
Core Synthetic Pathways
Two primary routes are commonly employed for the synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine. The choice of pathway often depends on the availability of starting materials and the specific experimental capabilities of the laboratory.
Caption: Primary synthetic routes to (1-(4-Bromophenyl)cyclobutyl)methanamine.
Troubleshooting Guide: Nitrile Reduction Pathway
This section addresses the most common issues encountered during the reduction of 1-(4-bromophenyl)cyclobutanecarbonitrile.
Problem 1: Low or No Yield of the Primary Amine
Symptom: After the reaction and work-up, analysis (TLC, GC-MS, or NMR) shows a significant amount of unreacted starting material or a complex mixture of products with little of the desired amine.
Caption: Troubleshooting logic for low product yield.
Potential Causes & Solutions:
-
Cause A: Inactive Reducing Agent
-
Explanation: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture. Similarly, catalytic activity in hydrogenation can be diminished by impurities.
-
Solution:
-
For LiAlH₄: Use a fresh, unopened bottle or titrate a solution of the reagent to determine its active hydride content. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
For Catalytic Hydrogenation: Use fresh catalyst. If using a supported catalyst like Palladium on carbon (Pd/C), ensure it has not been exposed to air for prolonged periods. Some catalysts may require pre-activation.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: Nitrile reduction can be sensitive to temperature, pressure (for hydrogenation), and solvent.
-
Solution:
-
LiAlH₄ Reduction: While often performed at room temperature, some sterically hindered nitriles may require refluxing in an appropriate solvent like THF or diethyl ether to proceed to completion.[3]
-
Catalytic Hydrogenation: The efficiency of hydrogenation is dependent on hydrogen pressure, temperature, and catalyst loading. A systematic optimization of these parameters is often necessary. Non-noble metal catalysts, for instance, might require higher temperatures and pressures (e.g., 120 °C, 10 bar H₂).[4]
-
-
-
Cause C: Poor Quality Starting Material
-
Explanation: Impurities in the 1-(4-bromophenyl)cyclobutanecarbonitrile can interfere with the reaction, potentially poisoning the catalyst or reacting with the reducing agent.
-
Solution: Purify the starting nitrile by recrystallization or column chromatography. Confirm its purity by melting point, NMR, or GC-MS analysis.[5][6][7]
-
Problem 2: Formation of Secondary and Tertiary Amine Impurities
Symptom: Mass spectrometry or NMR analysis of the crude product indicates the presence of significant amounts of bis(1-(4-bromophenyl)cyclobutyl)methyl)amine (secondary amine) and related tertiary amine species.
Explanation: This is a very common issue in catalytic hydrogenation of nitriles. The initially formed primary amine can react with an intermediate imine, which is then further reduced to a secondary amine. This secondary amine can undergo a similar reaction to form a tertiary amine.[8]
Solutions:
-
Addition of Ammonia or an Ammonium Salt: The most effective way to suppress the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of ammonia or ammonium hydroxide.[8] The ammonia competes with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the desired primary amine.
-
Catalyst Choice: Certain catalysts exhibit higher selectivity for primary amines. For example, cobalt-based catalysts have been reported to be effective in minimizing byproduct formation.[3] Ruthenium complexes have also shown excellent performance in terms of activity and selectivity.[9]
| Parameter | Recommended Action | Rationale |
| Solvent | Methanol or Ethanol saturated with ammonia | Ammonia shifts the equilibrium away from secondary amine formation. |
| Catalyst | Raney Nickel, Rhodium, or Cobalt-based catalysts | These have shown good selectivity for primary amines in nitrile reductions.[10][11] |
| Temperature | As low as practical to achieve a reasonable reaction rate | Higher temperatures can sometimes favor byproduct formation. |
Experimental Protocol: Catalytic Hydrogenation with Ammonia
-
To a solution of 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in methanol (0.2 M), add the chosen catalyst (e.g., Raney Nickel, 50% w/w).
-
Saturate the solution with ammonia gas for 10-15 minutes or add ammonium hydroxide (3-4 eq).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, carefully filter the catalyst and concentrate the filtrate.
-
Proceed with standard aqueous work-up and purification.
Troubleshooting Guide: Ritter Reaction Pathway
The Ritter reaction provides an alternative route but requires careful control of strongly acidic conditions.[12][13]
Problem: Low Yield of the Intermediate Amide
Symptom: A significant amount of the starting alcohol, 1-(4-bromophenyl)cyclobutanol, remains, or elimination and polymerization byproducts are observed.
Explanation: The Ritter reaction proceeds via a carbocation intermediate formed from the alcohol in the presence of a strong acid.[14][15] If this carbocation is not efficiently trapped by the nitrile, it can undergo elimination to form an alkene, which can then polymerize under the acidic conditions.
Solutions:
-
Choice of Acid: Concentrated sulfuric acid is traditional, but other strong acids like perchloric acid or Lewis acids can be used. The choice of acid can influence the reaction outcome.
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the initial addition of the alcohol to the acid/nitrile mixture can minimize side reactions.
-
Nitrile as Solvent: Using the nitrile (e.g., acetonitrile) as the solvent ensures a high concentration of the nucleophile, which favors the desired trapping of the carbocation.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?
A1: Sodium borohydride alone is generally not strong enough to reduce a nitrile to a primary amine.[2] However, its reactivity can be enhanced by the addition of transition metal salts like nickel chloride or cobalt chloride, which form highly effective in-situ catalysts.[3]
Q2: My reaction with LiAlH₄ seems to stall, with an intermediate imine being the major product. What should I do?
A2: This suggests an incomplete reduction. The intermediate is likely an aluminum-complexed imine.[1][16] To drive the reaction to completion, you can try:
-
Increasing the reaction temperature by refluxing the solution.
-
Adding more equivalents of LiAlH₄.
-
Extending the reaction time.
Q3: How do I best purify the final (1-(4-Bromophenyl)cyclobutyl)methanamine product?
A3: The basic nature of the amine allows for straightforward purification:
-
Acid-Base Extraction: After the reaction work-up, dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) until it is basic (pH > 10).
-
Final Extraction: Extract the free amine back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
Further Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel (often with a small amount of triethylamine added to the eluent to prevent streaking).
Q4: Are there any greener alternatives to LiAlH₄ for the reduction?
A4: Yes, catalytic transfer hydrogenation is a greener alternative. This method uses a hydrogen donor like isopropanol or formic acid in the presence of a catalyst, avoiding the use of pyrophoric metal hydrides and high-pressure hydrogen gas.[17] Ruthenium-catalyzed transfer hydrogenation has been shown to be effective for nitrile reduction.[17]
References
-
Title: Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: Recent advances in selective catalytic hydrogenation of nitriles to primary amines Source: CoLab URL: [Link]
-
Title: Catalytic Reduction of Nitriles Source: Science of Synthesis URL: [Link]
-
Title: Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines Source: ResearchGate URL: [Link]
-
Title: Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts Source: ResearchGate URL: [Link]
-
Title: Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Source: Chemistry Steps URL: [Link]
-
Title: Only one nitrile reduced to amine with LiAlH4 Source: Reddit URL: [Link]
-
Title: The Ritter Reaction Source: Organic Reactions URL: [Link]
-
Title: Nitrile to Amine – Common Conditions Source: The Synthetic Organic Chemist's Companion URL: [Link]
-
Title: Reduction of nitriles to primary amines with LiAlH4 Source: Master Organic Chemistry URL: [Link]
-
Title: Ritter reaction Source: Wikipedia URL: [Link]
-
Title: Ritter Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Reactivity of Nitriles Source: Chemistry LibreTexts URL: [Link]
-
Title: Ritter Reaction PDF Source: Organic Chemistry Portal URL: [Link]
-
Title: (1-(4-bromophenyl)cyclobutyl)methanamine (C11H14BrN) Source: PubChemLite URL: [Link]
-
Title: 1-(4-Bromophenyl)cyclobutanecarbonitrile Source: Arctom Scientific URL: [Link]
-
Title: Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. 485828-58-8 1-(4-Bromophenyl)cyclobutanecarbonitrile AKSci X5126 [aksci.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 1-(4-Bromophenyl)cyclobutanecarbonitrile | 485828-58-8 [sigmaaldrich.com]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. Ritter reaction - Wikipedia [en.wikipedia.org]
- 14. Ritter Reaction [organic-chemistry.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Amine synthesis by nitrile reduction [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Purification of Brominated Intermediates
Welcome to the Technical Support Center for the purification of brominated intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical compounds. Brominated intermediates are pivotal building blocks in organic synthesis, yet their purification can be fraught with difficulties ranging from residual elemental bromine to stubborn, structurally similar impurities.
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and problems faced during the purification of brominated intermediates.
Q1: My reaction mixture has a persistent red/brown color after bromination. How do I remove residual elemental bromine (Br₂)?
A1: The characteristic color of elemental bromine is a common issue. Quenching the excess bromine is a critical first step before any further purification.
-
Primary Method: Sodium Thiosulfate Wash. The most reliable and widely used method is to wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][2] The thiosulfate ion reduces elemental bromine to colorless bromide ions, which are then partitioned into the aqueous layer. You should continue washing until the organic layer is colorless.[2]
-
Alternative Quenchers: In some cases, sodium sulfite (Na₂SO₃) can also be used.[3] It is inexpensive and its byproducts are water-soluble.[3]
-
Causality: It is crucial to remove elemental bromine as it can interfere with subsequent reactions and complicate purification by potentially brominating other species or causing degradation of the desired product.
Q2: I'm observing my desired brominated product, but also a significant amount of a dehalogenated byproduct. What causes this and how can I prevent it?
A2: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a frequent side reaction, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or under certain purification conditions.[4][5]
-
Mechanism Insight: Dehalogenation often occurs via the formation of a palladium-hydride (Pd-H) species in Suzuki couplings, which can arise from reactions with bases, solvents, or trace water.[4] Reductive dehalogenation can also be promoted by certain metals, such as iron-based bimetallic systems.[6]
-
Prevention Strategies:
-
Catalyst and Ligand Choice: Select ligands that favor reductive elimination of the desired product over the dehalogenation pathway.[4]
-
Base Selection: Use a base that is not a source of hydrides. The choice of base can be critical; it should be strong enough to facilitate the desired reaction but not so strong as to promote side reactions.[4]
-
Solvent Purity: Avoid solvents that can act as hydride sources, such as alcohols, if dehalogenation is a problem.[4] Ensure solvents are anhydrous if water is contributing to the issue.
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes increase the rate of dehalogenation.
-
-
Purification Considerations: If dehalogenation has already occurred, purification can be challenging due to the similar polarity of the desired product and the dehalogenated impurity. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary.
Q3: My brominated intermediate seems to be unstable on silica gel during column chromatography. What are my options?
A3: The acidic nature of standard silica gel can lead to the degradation of sensitive brominated compounds.
-
Stability Test: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute. If you see new spots, your compound is likely unstable on silica.[7]
-
Alternative Stationary Phases:
-
Alumina: Alumina is available in neutral, basic, or acidic forms. For many brominated compounds, neutral or basic alumina can be a good alternative to silica.
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel.[7]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, in the eluent. A common practice is to add 0.1-1% triethylamine to the solvent system.
-
-
Reverse-Phase Chromatography: For very polar compounds or those that are particularly acid-sensitive, reverse-phase chromatography using a C18-functionalized silica gel is a powerful option.[7]
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming complex purification challenges.
Troubleshooting Guide 1: Purification by Crystallization
Crystallization is a powerful and scalable purification technique, but brominated compounds can present unique challenges.[8]
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Failure to Crystallize | - Compound is too soluble in the chosen solvent. - Presence of impurities inhibiting nucleation. - Atropisomerism leading to conformational complexity.[9] | 1. Solvent Screening: Systematically test a range of solvents with varying polarities. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[8] 2. Anti-Solvent Addition: If a good single solvent cannot be found, dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed. Then, gently heat until the solution is clear and allow to cool slowly. 3. Seeding: Add a small crystal of the pure compound to the supersaturated solution to induce crystallization.[8] 4. For complex molecules like bRo5 compounds, atropisomerism can hinder crystallization.[9] Techniques like slow diffusion may be necessary to obtain a crystalline form.[9] |
| Oily Precipitate Forms Instead of Crystals | - Solution is too supersaturated. - Cooling rate is too rapid. | 1. Dilute the Solution: Add more of the hot solvent to dissolve the oil, then allow it to cool more slowly. 2. Controlled Cooling: Use a Dewar flask or an insulated bath to slow the cooling process. A slower cooling rate promotes the formation of well-ordered crystals.[8] |
| Crystals are Impure (Colored or Low Melting Point) | - Impurities are co-crystallizing with the product. - Inefficient removal of mother liquor. | 1. Recrystallization: Perform a second crystallization. The concentration of the impurity will be lower in the second mother liquor, leading to purer crystals. 2. Charcoal Treatment: If the color is due to highly conjugated impurities, add a small amount of activated charcoal to the hot solution, then filter hot to remove the charcoal and the adsorbed impurities before cooling. 3. Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor. |
Experimental Protocol: A General Guideline for Recrystallization of a Brominated Intermediate
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude brominated intermediate. Add a few drops of a test solvent and observe the solubility at room temperature. If it dissolves, the solvent is too good. If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot but is insoluble at room temperature, you have found a potential solvent.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Guide 2: Purification by Column Chromatography
Flash column chromatography is a workhorse technique for the purification of brominated intermediates.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column overloading. - Column was packed improperly. | 1. TLC Optimization: The ideal solvent system for column chromatography will give your desired compound an Rf value of 0.25-0.35 on the TLC plate. Test various solvent mixtures to achieve this. 2. Load Amount: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Overloading leads to broad bands and poor separation. 3. Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is essential for good separation. |
| Compound is Stuck on the Column | - Eluent is not polar enough. - Compound has decomposed on the silica.[7] | 1. Increase Eluent Polarity: Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. 2. Check for Decomposition: As mentioned in Q3, test for stability on a TLC plate. If decomposition is confirmed, consider alternative purification methods or a different stationary phase.[7] |
| Product Elutes with the Solvent Front | - Eluent is too polar. | 1. Decrease Eluent Polarity: Start with a less polar solvent system. If your compound has a high Rf even in 100% hexane, silica gel chromatography may not be the best method. Consider reverse-phase chromatography. |
Mandatory Visualization: Troubleshooting Logic Flow
The following diagram illustrates a decision-making workflow for troubleshooting common issues in the purification of brominated intermediates.
Caption: Decision tree for purifying brominated intermediates.
Section 3: Purity Assessment
Ensuring the purity of your final brominated intermediate is paramount. A combination of analytical techniques is often necessary for a comprehensive assessment.[10]
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of non-volatile impurities. | High resolution and sensitivity. Excellent for quantitative analysis.[10] | May require reference standards for impurity identification.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and identification of volatile impurities. | Indispensable for volatile compounds not amenable to HPLC. Provides structural information from mass spectra.[10] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities with different proton/carbon environments. | Provides detailed structural information. Can quantify impurities if an internal standard is used. | May not detect impurities that are structurally very similar to the main component or are present at very low levels. |
Experimental Protocol: General HPLC Method for Purity Assessment
This protocol is a starting point and should be optimized for your specific compound.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).[10]
-
Gradient Program: A typical starting point is to begin with a higher percentage of Solvent A and ramp to a higher percentage of Solvent B over 15-20 minutes.[10]
-
Detection: Monitor at a wavelength where your compound has strong UV absorbance.
-
Sample Preparation: Dissolve a small amount of your compound in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.
References
-
Quora. (2020, December 18). How to remove bromine from a reaction mixture? Retrieved from [Link]
-
Bronner, C. (n.d.). Method to Remove Bromine. Christopher Bronner. Retrieved from [Link]
- Google Patents. (1971). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
-
Molecules. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]
- Google Patents. (1970). Bromine purification process by addition of steam to the vapor phase.
- Google Patents. (2002). EP0913381B1 - Method for purifying a bromine compound.
-
ChemRxiv. (n.d.). Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMRStudies. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Molecules. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reductive dehalogenation of brominated disinfection byproducts by iron based bimetallic systems. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2017, August 16). Progress on the Extraction Techniques of Bromine. Retrieved from [Link]
- Google Patents. (1964). US3145084A - Purification of liquid bromine contaminated with organic impurities.
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review. Retrieved from [Link]
-
MDPI. (n.d.). Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr3 Perovskite Nanocrystals. Retrieved from [Link]
-
Water Research. (2018, October 1). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Retrieved from [Link]
- Google Patents. (n.d.). CN114088842A - Method for detecting rocuronium bromide intermediate and impurities.
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
Acta Chemica Scandinavica. (n.d.). Quantitative Bromination of Phenols. Retrieved from [Link]
-
ResearchGate. (2021, July 2). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction? Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Wordpress. Retrieved from [Link]
-
MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
-
YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Thermochemical Factors Affecting the Dehalogenation of Aromatics | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Workup [chem.rochester.edu]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Reductive dehalogenation of brominated disinfection byproducts by iron based bimetallic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Purification [chem.rochester.edu]
- 8. longdom.org [longdom.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Cyclobutane Ring Formation
Welcome to the Technical Support Center dedicated to the synthesis of cyclobutane rings. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable four-membered carbocycle. Cyclobutane moieties are key structural motifs in numerous natural products and pharmacologically active compounds, yet their synthesis is often challenging due to inherent ring strain and competing reaction pathways.[1][2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles in your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about strategic choices in cyclobutane synthesis.
Q1: What are the primary methods for synthesizing cyclobutane rings?
A1: The most common and versatile methods involve [2+2] cycloaddition reactions.[4] These can be broadly categorized into:
-
Photochemical [2+2] Cycloadditions: Utilizes ultraviolet (UV) or visible light to excite an alkene to a higher energy state, facilitating its reaction with another ground-state alkene. This is a powerful method for accessing cyclobutanes that are thermally "forbidden" by Woodward-Hoffmann rules.[1][5]
-
Thermal [2+2] Cycloadditions: These reactions are typically restricted to specific classes of substrates, such as the cycloaddition of ketenes with alkenes or reactions involving highly strained or electron-deficient/electron-rich partners that proceed through a stepwise, zwitterionic intermediate.[6]
-
Intramolecular Cyclization: Methods like the Norrish-Yang reaction, a variant of the Norrish Type II reaction, can form cyclobutanol derivatives through intramolecular hydrogen abstraction followed by radical cyclization.[7][8][9][10]
-
Other Methods: Ring expansion of cyclopropanes and various cyclization reactions of 1,4-disubstituted butanes are also employed, though less commonly for initial discovery efforts.[11][12]
Q2: When should I choose a photochemical approach over a thermal one?
A2: The choice depends on your substrates and desired outcome.
-
Choose a photochemical approach when dealing with simple or unactivated alkenes. The energy supplied by light overcomes the high activation barrier of the concerted thermal pathway. Photochemistry is essential for the dimerization of many alkenes and for enone-alkene cycloadditions.[13]
-
Choose a thermal approach when one of the reacting partners is a ketene, isocyanate, or a similarly activated species that can stabilize a stepwise reaction mechanism. Thermal methods avoid the need for specialized photoreactors and can sometimes offer different selectivity profiles.[6][14]
Q3: What is a photosensitizer and when do I need one?
A3: A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, promoting it to an excited state.[15][16][17] In the context of [2+2] cycloadditions, a triplet sensitizer is often used to populate the triplet excited state of one of the alkene partners.[2] This is necessary when the substrate itself does not efficiently undergo intersystem crossing from the excited singlet state to the reactive triplet state upon direct irradiation.[5][18] Common sensitizers include benzophenone and acetone.[2] The reaction proceeds via a Dexter energy transfer mechanism, which requires close contact between the sensitizer and the substrate.[19][20]
Part 2: Troubleshooting Guide for [2+2] Cycloadditions
This guide is structured to address specific experimental failures.
Issue 1: Low or No Product Yield
Q: My photochemical [2+2] reaction is giving a very low yield. What are the most common causes and how can I fix them?
A: Low yield in photochemical reactions is a frequent issue, often stemming from inefficient photon absorption, competing side reactions, or substrate decomposition.[21] A systematic approach is key to diagnosis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
-
Causality 1: Inefficient Photochemical Conditions. [21]
-
Problem: The reactants may not be absorbing the light efficiently. For a reaction to occur, the wavelength of the lamp must overlap with the absorption spectrum of the substrate (for direct irradiation) or the photosensitizer.[18]
-
Solution:
-
Verify Wavelength: Check the UV-Vis absorption spectrum of your starting material or sensitizer. Ensure your light source (e.g., mercury lamp, LED) emits at an appropriate wavelength. For instance, N-alkyl maleimides can be directly excited at 370 nm, while N-aryl maleimides may require a sensitizer and visible light (e.g., 440 nm).[5][18]
-
Use a Photosensitizer: If direct excitation is inefficient, introduce a triplet photosensitizer like benzophenone or thioxanthone.[5][19] The sensitizer must have a triplet energy (ET) higher than that of the alkene you wish to excite.[17]
-
-
-
Causality 2: Competing Side Reactions.
-
Problem: The excited state of your molecule is being quenched or is participating in undesired reactions, such as polymerization or decomposition. Oxygen is a notorious quencher of triplet states.[1]
-
Solution:
-
Deoxygenate the Solution: Before irradiation, thoroughly degas your solvent by bubbling an inert gas (Nitrogen or Argon) through it for at least 30 minutes.[1]
-
Adjust Concentration: High substrate concentrations can sometimes favor polymerization over the desired cycloaddition. Try running the reaction at a lower concentration (e.g., 0.01-0.05 M).
-
-
-
Causality 3: Solvent Effects.
-
Problem: The solvent can significantly influence the reaction pathway. Some solvents can absorb the UV light, effectively shielding the reactants. Furthermore, for cycloadditions that proceed through polar or zwitterionic intermediates, solvent polarity can dramatically affect the stability of the transition state and the overall reaction rate.[6][14][22]
-
Solution:
-
Check Solvent UV Cutoff: Ensure your solvent is transparent at the irradiation wavelength. For example, acetone is a poor choice for many UV experiments as it absorbs strongly below 330 nm (and can also act as a sensitizer). Dichloromethane and acetonitrile are often good choices.[5]
-
Screen Solvents: If a stepwise mechanism is possible, screen a range of solvents with varying polarity. A polar solvent like acetonitrile can stabilize zwitterionic intermediates, potentially increasing the yield, whereas a nonpolar solvent like cyclohexane might favor a concerted or less polar pathway.[22]
-
-
Issue 2: Poor Diastereoselectivity or Regioselectivity
Q: My [2+2] reaction produces a mixture of isomers. How can I improve the selectivity?
A: Selectivity is dictated by the reaction mechanism (concerted vs. stepwise) and the steric and electronic properties of the substrates.
Mechanistic Pathways in [2+2] Cycloadditions
Caption: Comparison of concerted vs. stepwise cycloaddition pathways.
-
Causality 1: Stepwise Mechanism with Intermediates.
-
Problem: Many [2+2] reactions, particularly those that are thermally induced or involve polar substrates, proceed through a diradical or zwitterionic intermediate.[6] This intermediate can have a finite lifetime, allowing for bond rotation to occur before the final ring closure. This rotation scrambles the initial stereochemistry, leading to a mixture of diastereomers.
-
Solution:
-
Lower the Temperature: Reducing the reaction temperature can decrease the rate of bond rotation in the intermediate relative to the rate of ring closure, potentially improving selectivity.
-
Change the Solvent: Solvent polarity can influence the lifetime and nature of the intermediate.[23] In some cases, switching to a less polar solvent may disfavor a long-lived zwitterionic intermediate, leading to a more controlled reaction.
-
-
-
Causality 2: Steric and Electronic Control.
-
Problem: The regioselectivity (the "head-to-head" vs. "head-to-tail" orientation) is governed by the stability of the intermediate. The most stable diradical or zwitterionic intermediate will be formed preferentially, dictating the major regioisomer.
-
Solution:
-
Substrate Modification: While not always feasible, modifying the steric bulk or electronic properties of the substituents on your alkenes is the most direct way to influence selectivity. For example, in the Paternò-Büchi reaction (carbonyl + alkene), regioselectivity is often dictated by the stability of the 1,4-diradical intermediate formed after the initial bond formation.[24][25][26][27]
-
Use of Lewis Acids: In some cases, a Lewis acid can be used to pre-organize the reactants through coordination, leading to a more ordered transition state and improved selectivity.
-
-
Part 3: Data Tables & Protocols
Table 1: Common Photosensitizers for [2+2] Cycloadditions
A key requirement for successful triplet-triplet energy transfer is that the triplet energy (ET) of the sensitizer is greater than that of the substrate.[17]
| Photosensitizer | Triplet Energy (ET) [kcal/mol] | Typical Excitation λ [nm] | Key Characteristics |
| Benzophenone | ~69 | 350-366 | Highly efficient intersystem crossing; robust and widely used.[2] |
| Acetone | ~78 | < 330 | Can often be used as the solvent; high triplet energy.[2] |
| Thioxanthone | ~65.5 | 380-440 | Strong absorption in the near-UV/visible region; useful for visible-light applications.[5][20] |
| Michler's Ketone | ~61 | 360-370 | High molar absorptivity; good for reactions where substrate absorbs weakly. |
Note: Triplet energies can vary slightly depending on the solvent and measurement method.
Protocol 1: General Procedure for a Photosensitized [2+2] Cycloaddition
This protocol describes the photodimerization of an alkene using benzophenone as a sensitizer.
Materials:
-
Alkene substrate (e.g., cinnamic acid)
-
Benzophenone (photosensitizer)
-
Anhydrous, degassed solvent (e.g., Benzene or Acetonitrile)
-
Quartz reaction vessel
-
UV photoreactor with a medium-pressure mercury lamp (e.g., emitting at ~366 nm)[1]
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and benzophenone (0.1-0.3 eq) in the chosen solvent. A typical concentration is 0.1 M with respect to the alkene.
-
Deoxygenation: Seal the vessel with a septum and purge the solution with a gentle stream of Nitrogen or Argon for 30-45 minutes. This step is critical to remove dissolved oxygen, which can quench the triplet excited state.[1]
-
Irradiation: Place the reaction vessel in the photoreactor. If necessary, use a cooling system to maintain a constant temperature (e.g., 20 °C), as photochemical reactions can generate heat.
-
Execution: Turn on the UV lamp to begin the irradiation. Stir the reaction mixture vigorously to ensure uniform illumination.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via a degassed syringe) and analyzing them by TLC, GC-MS, or 1H NMR. Look for the disappearance of the starting material.
-
Workup: Once the reaction has reached completion (or a plateau), turn off the lamp. Remove the solvent under reduced pressure. The crude product will contain the cyclobutane adduct(s) and the benzophenone sensitizer.
-
Purification: Purify the product from the sensitizer and any byproducts using column chromatography or recrystallization.
References
-
Huisgen, R., et al. (1969). Solvent effects in thermal (2 + 2) cycloaddition reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Le, T. B., et al. (2002). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B. Available at: [Link]
-
Chemistry School. Norrish Type II. Available at: [Link]
-
Pantsiou, G., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry. Available at: [Link]
-
Chemwis. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube. Available at: [Link]
-
Halliwell, E., et al. (2022). Optimization of the photocatalyzed intramolecular [2+2] cycloaddition. ResearchGate. Available at: [Link]
-
Sahu, N., & Tantillo, D. J. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A. Available at: [Link]
-
Oelgemöller, M., & Hoffmann, N. (2016). Norrish' type I and II reactions and their role in the building of photochemical science. Frontiers in Chemistry. Available at: [Link]
-
Griesbeck, A. G., et al. (2007). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. ResearchGate. Available at: [Link]
-
Kokotos, C. G., et al. (2023). Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. ResearchGate. Available at: [Link]
-
Cossio, F. P., et al. (1997). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. Available at: [Link]
-
D'Auria, M. (2017). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. Available at: [Link]
-
Zhao, J., et al. (2013). Triplet photosensitizers: from molecular design to applications. ChemInform. Available at: [Link]
-
Wikipedia. Paternò–Büchi reaction. Available at: [Link]
-
Wikipedia. Norrish reaction. Available at: [Link]
-
Michalska, W. Z. (2021). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster EPrints. Available at: [Link]
-
McKenzie, L. K., et al. (2019). Rational Design of Triplet Sensitizers for the Transfer of Excited State Photochemistry from UV to Visible. ResearchGate. Available at: [Link]
-
Albini, A. (2015). An overview of reaction pathways for the Paternò–Büchi reaction... ResearchGate. Available at: [Link]
-
Kürschner, J. C. G., et al. (2021). Optimisation of photocatalytic [2 + 2] cycloaddition. ResearchGate. Available at: [Link]
-
Zhao, J., et al. (2013). Triplet photosensitizers: from molecular design to applications. Chemical Society Reviews. Available at: [Link]
-
Majumder, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace. Available at: [Link]
-
Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available at: [Link]
-
Mako, T. L., et al. (2024). Exploring the Potential of Al(III) Photosensitizers for Energy Transfer Reactions. Inorganic Chemistry. Available at: [Link]
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Available at: [Link]
-
CUTM Courseware. Preparation and Chemical Properties of Cyclopropane and Cyclobutane. Available at: [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]
-
Dherange, J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2021). Optimization of the [2+2] cycloaddition reaction conditions. ResearchGate. Available at: [Link]
-
Piva, O. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
-
Unacademy. (2022). 2 + 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistryschool.net [chemistryschool.net]
- 8. youtube.com [youtube.com]
- 9. Norrish reaction - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Triplet photosensitizers: from molecular design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. ossila.com [ossila.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
Preventing byproduct formation in bromocyclobutane synthesis
Welcome to the technical support center for bromocyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable building block. Here, we provide in-depth, experience-driven advice to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing bromocyclobutane, and what are their primary advantages and disadvantages?
A1: There are several common methods for synthesizing bromocyclobutane, each with its own set of pros and cons. The choice of method often depends on the available starting material, scale, and desired purity.
| Synthesis Method | Starting Material | Typical Reagents | Advantages | Disadvantages |
| From Cyclobutanol | Cyclobutanol | HBr, PBr₃, Appel Reaction (PPh₃, CBr₄) | Readily available starting material. | Prone to rearrangement and elimination byproducts, especially with HBr. |
| Hunsdiecker Reaction | Cyclobutanecarboxylic acid | Silver salt of the acid and Bromine, or modifications.[1] | Generally good yields and avoids carbocation rearrangements.[1] | Requires preparation of the silver salt; radical reaction can have side products. |
| From Cyclopropyl Carbinol | Cyclopropyl carbinol | HBr | Inexpensive starting material.[2] | Significant rearrangement to a mixture of bromocyclobutane, cyclopropylmethyl bromide, and 4-bromo-1-butene.[2] |
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues you may encounter during your synthesis, focusing on the formation of common byproducts.
Issue 1: Formation of Rearrangement Products (Cyclopropylmethyl Bromide and 4-bromo-1-butene)
Q2: I'm synthesizing bromocyclobutane from cyclobutanol and HBr, but my NMR analysis shows significant amounts of cyclopropylmethyl bromide and 4-bromo-1-butene. What is causing this, and how can I prevent it?
A2: The formation of these rearrangement products is a classic problem when using strong acids like HBr with cyclobutanol. The underlying cause is the inherent instability of the cyclobutyl cation intermediate.
The Mechanism of Rearrangement:
The reaction of cyclobutanol with HBr proceeds via a carbocation intermediate. The secondary cyclobutyl cation is highly strained and can rearrange to the more stable cyclopropylcarbinyl and homoallyl cations. These rearranged cations then react with the bromide ion to give the observed byproducts.
Caption: Rearrangement of the cyclobutyl cation.
Troubleshooting and Prevention:
-
Use a milder brominating agent: The best way to avoid carbocation rearrangements is to use a reagent that does not proceed through a free carbocation intermediate. Phosphorus tribromide (PBr₃) is an excellent alternative.[3][4][5] The reaction of alcohols with PBr₃ generally proceeds via an SN2 mechanism, which avoids the formation of a carbocation and thus minimizes rearrangements.[4][5]
-
Appel Reaction: The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is another effective method that converts alcohols to alkyl bromides under mild, neutral conditions, thus avoiding carbocation formation.[6][7][8]
-
Optimize HBr reaction conditions: If HBr must be used, try to find conditions that favor the SN2 pathway over the SN1 pathway. This can be challenging for secondary alcohols. Using a high concentration of bromide and a less polar, aprotic solvent may help, but rearrangements are often difficult to suppress completely. A solution of HBr in a neutral aprotic medium like DMPU has been shown to reduce rearrangement reactions.[9]
Experimental Protocol: Synthesis of Bromocyclobutane from Cyclobutanol using PBr₃
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanol (1.0 eq) and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Issue 2: Formation of Cyclobutene
Q3: My reaction of cyclobutanol with HBr is producing a significant amount of cyclobutene. How can I minimize this elimination byproduct?
A3: Cyclobutene is formed through an elimination reaction (E1 or E2) that competes with the desired substitution reaction (SN1 or SN2). When using a strong acid like HBr, the E1 pathway is often favored due to the formation of a carbocation intermediate.
Troubleshooting and Prevention:
-
Lower the reaction temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature can help to minimize the formation of cyclobutene.
-
Use a non-protic solvent: Protic solvents can stabilize the carbocation intermediate, which can then undergo elimination. Using a non-protic solvent can help to suppress the E1 pathway.
-
Use PBr₃ or the Appel Reaction: As mentioned previously, these methods avoid the formation of a carbocation intermediate, which is a key step in the E1 elimination pathway.[3][4][5] The SN2 conditions of these reactions are less prone to elimination.
Issue 3: Low Yield in the Hunsdiecker Reaction
Q4: I am attempting to synthesize bromocyclobutane from cyclobutanecarboxylic acid via the Hunsdiecker reaction, but my yields are consistently low. What are the common pitfalls with this reaction?
A4: The Hunsdiecker reaction, while effective, can be sensitive to reaction conditions. Low yields can often be attributed to incomplete reaction, side reactions, or decomposition of the intermediate.
Troubleshooting and Prevention:
-
Ensure anhydrous conditions: The presence of water can significantly reduce the yield of the Hunsdiecker reaction. Ensure that your starting carboxylic acid, silver salt, and solvent are all rigorously dried.
-
Use a modified Hunsdiecker reaction: The Cristol-Firth modification, which uses mercuric oxide and the free carboxylic acid with bromine, can be more convenient and sometimes gives better yields than the traditional method with the pre-formed silver salt.[1]
-
Control the addition of bromine: The reaction is a radical chain reaction. Adding the bromine slowly and at a controlled temperature can help to minimize side reactions and polymerization.
-
Solvent choice: Carbon tetrachloride is a common solvent for this reaction, but other non-polar, inert solvents can also be used.[1] Ensure the solvent is of high purity.
Purification of Bromocyclobutane
Q5: How can I effectively purify my crude bromocyclobutane from the common byproducts?
A5: The purification strategy will depend on the nature and boiling points of the impurities.
| Impurity | Boiling Point (°C) | Purification Method | Notes |
| Bromocyclobutane | 107-109 | - | - |
| Cyclobutene | 2 | Fractional Distillation | The large difference in boiling points makes this separation relatively straightforward. |
| Cyclobutanol | 123 | Fractional Distillation | A good fractionating column is needed for efficient separation due to the relatively close boiling points.[1][10][11][12][13] |
| Cyclopropylmethyl bromide | 105-107 | Chemical Purification followed by Distillation | The boiling points are very similar, making fractional distillation difficult. A chemical purification method has been described where the crude mixture is treated with a high-boiling point amine (e.g., dibenzylamine) to selectively react with the more reactive cyclopropylmethyl bromide, followed by distillation.[2] |
| 4-bromo-1-butene | 98-100 | Chemical Purification followed by Distillation | The boiling points are close. The crude mixture can be treated with N-bromosuccinimide (NBS) to selectively react with the alkene, followed by distillation.[2] |
General Purification Workflow:
Caption: General purification workflow for bromocyclobutane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]
- 13. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Troubleshooting Low Solubility of Arylcyclobutylamine Compounds in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with arylcyclobutylamine-based compounds in their experimental assays. As a class, these compounds often possess physicochemical properties, such as high lipophilicity and crystallinity, that can lead to poor aqueous solubility. This guide provides in-depth, experience-based solutions to help you overcome these challenges, ensure data integrity, and advance your research.
Frequently Asked Questions (FAQs)
Q1: Why are my arylcyclobutylamine compounds poorly soluble in aqueous assay buffers?
Arylcyclobutylamine scaffolds are frequently found in modern drug discovery programs. However, their molecular structure often leads to properties that hinder solubility. Key factors include:
-
High Lipophilicity: These compounds are often "grease-ball" molecules, meaning they are hydrophobic and prefer non-polar environments over the aqueous buffers used in most biological assays.[1] Their chemical structure contributes to a high logP, a primary determinant of poor aqueous solubility.[]
-
High Crystal Lattice Energy: Many of these compounds are crystalline solids, sometimes referred to as "brick-dust" molecules.[1] The strong intermolecular forces in the crystal lattice require a significant amount of energy to break, which the favorable interactions with water molecules may not be sufficient to provide, thus limiting solubility.
-
pH-Dependent Solubility: If the arylcyclobutylamine moiety contains an ionizable group (an amine), its solubility will be highly dependent on the pH of the medium.[3][4] At a pH above the amine's pKa, the compound will be in its neutral, less soluble free base form. Conversely, at a pH below the pKa, it will be in its more soluble, ionized salt form.[4][5]
Q2: How can low solubility negatively impact my assay results?
Low solubility is not just a formulation inconvenience; it is a primary source of assay artifacts and unreliable data. The consequences include:
-
Compound Precipitation: The most immediate issue is the compound "crashing out" of the solution when a DMSO stock is diluted into an aqueous buffer.[6][7][8] This leads to an actual test concentration that is much lower and unknown than the intended nominal concentration, rendering dose-response curves inaccurate.
-
Formation of Aggregates: Poorly soluble compounds can form colloidal aggregates in solution.[9][10] These aggregates can non-specifically inhibit enzymes or disrupt proteins, leading to false-positive results that are not related to the compound's specific binding to the target.[9][11][12]
-
Poor Reproducibility: The processes of precipitation and aggregation are often stochastic, leading to high variability between replicate wells, plates, and experiments.[13]
-
Underestimation of Potency: If a significant fraction of the compound precipitates, the measured potency (e.g., IC50 or EC50) will be right-shifted, making a potentially potent compound appear weak or inactive.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
Understanding this distinction is critical for troubleshooting.
-
Kinetic Solubility is measured by taking a concentrated stock solution (usually in DMSO) and rapidly diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates under these non-equilibrium conditions.[14][15] This value is often higher than the thermodynamic solubility due to the formation of a temporary, supersaturated state.[14][16]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours) until the concentration of the dissolved drug in the solution is maximized and stable.[15][17]
For most in vitro screening assays, kinetic solubility is the more relevant parameter because the experimental protocol mirrors how kinetic solubility is measured: a small volume of DMSO stock is rapidly diluted into a larger volume of aqueous assay buffer.[3][14][15] If your intended assay concentration exceeds the kinetic solubility limit, you will likely encounter precipitation.
Troubleshooting Guide: From Stock to Assay Plate
This section provides a systematic, problem-oriented approach to resolving solubility issues.
Problem 1: My compound won't fully dissolve in 100% DMSO, or it precipitates in the stock tube upon storage.
Even before dilution, highly crystalline or lipophilic compounds can challenge the solubilizing power of DMSO.
Root Cause Analysis:
-
The compound's intrinsic solubility in DMSO is lower than the target concentration.
-
Water has been absorbed into the DMSO stock. DMSO is highly hygroscopic, and even small amounts of absorbed water can dramatically decrease its ability to dissolve hydrophobic compounds, especially after freeze-thaw cycles.[18]
Solutions & Step-by-Step Protocol:
-
Confirm DMSO Quality: Use anhydrous, high-purity DMSO. Keep bottles tightly sealed and consider aliquoting into smaller, single-use vials to prevent repeated exposure to atmospheric moisture.
-
Gentle Heating & Sonication:
-
Protocol:
-
Place the sealed vial containing the compound and DMSO in a sonicating water bath for 5-10 minutes.
-
If sonication is insufficient, warm the solution in a water bath set to 30-40°C. Caution: Do not overheat, as this can degrade the compound.
-
Visually inspect for complete dissolution.
-
-
-
Use a Co-Solvent in the Stock Solution: If DMSO alone is insufficient, a carefully chosen co-solvent can be added.
-
Rationale: Co-solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycols (PEGs) can disrupt crystal lattice forces and provide a more favorable solvation environment.[19][20]
-
Recommended Co-solvents:
-
NMP (N-methyl-2-pyrrolidone): Often has stronger solubilizing power than DMSO.
-
PEG 300/400: Can help maintain solubility upon aqueous dilution.
-
-
Protocol: Prepare a stock in a mixture, such as 90% DMSO / 10% NMP. Test different ratios to find the optimal blend for your compound.
-
Problem 2: My compound is soluble in DMSO, but precipitates immediately when diluted into my aqueous assay buffer.
This is the most common manifestation of low kinetic solubility. The abrupt change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to crash out.[6][21]
Solutions & Decision Workflow:
The goal is to create a more "gentle" transition from the organic stock to the aqueous final environment.
Workflow: Stepwise Dilution & Formulation Strategy
Caption: Decision workflow for addressing compound precipitation upon aqueous dilution.
-
Optimize Final DMSO Concentration:
-
Rationale: While seemingly counterintuitive, sometimes a slightly higher final DMSO concentration (e.g., 1% vs. 0.1%) can maintain solubility. However, for cell-based assays, lower is better to avoid toxicity.[6] Most cell lines tolerate up to 0.5% DMSO, but this must be validated.[6]
-
Action: Perform a DMSO tolerance test on your assay system. Determine the highest acceptable percentage and see if it resolves the precipitation.
-
-
Use an Intermediate Dilution Step:
-
Rationale: Avoid the shock of a 1:1000 dilution directly from DMSO into buffer. An intermediate step in a mixed solvent system can ease the transition.
-
Protocol:
-
Prepare the 10 mM stock in 100% DMSO.
-
Create a 1 mM intermediate stock by diluting 1:10 into a 50:50 mixture of DMSO and your assay buffer (or saline).
-
Use this 1 mM intermediate stock for the final dilution into the assay plate.
-
-
-
Employ Solubilizing Excipients:
-
Rationale: Excipients are inactive substances added to a formulation to aid solubility. They are a cornerstone of pharmaceutical formulation.[1][22][23]
-
A) Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] The hydrophobic arylcyclobutylamine can partition into the cavity, forming an "inclusion complex" that is water-soluble.[25][26][27][28]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[24]
-
Protocol: Prepare your assay buffer to contain a final concentration of 1-10 mM HP-β-CD before adding the compound stock. The optimal concentration needs to be determined empirically.
-
-
B) Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can form micelles in aqueous solution.[5] The hydrophobic compound can partition into the core of these micelles, increasing its apparent solubility.
-
Protocol: Add a low concentration of surfactant (e.g., 0.01% - 0.1% w/v) to your assay buffer. Caution: Use concentrations above the critical micelle concentration (CMC) but be aware that surfactants can interfere with some assays or affect cell membranes.
-
-
Problem 3: My dose-response curve is inconsistent, has a steep drop-off, or a very shallow slope.
These are classic signs that the compound's solubility limit is being exceeded at higher concentrations, or that aggregation is occurring.
Root Cause Analysis:
-
Concentration-Dependent Precipitation: The compound is soluble at lower concentrations but precipitates once it surpasses its kinetic solubility limit, causing a sharp drop in activity.
-
Compound Aggregation: The formation of aggregates can lead to non-specific activity, resulting in a shallow, difficult-to-interpret curve.[9] Aggregation is a major source of assay interference.[10]
Solutions:
-
Determine the Kinetic Solubility Limit:
-
Protocol (Turbidimetric Method):
-
Prepare a serial dilution of your compound in DMSO (e.g., from 20 mM down to ~150 µM).
-
In a 96-well plate, add 2 µL from each DMSO concentration to 198 µL of your assay buffer.
-
Mix and let the plate sit for 1-2 hours at room temperature.
-
Read the absorbance (turbidity) on a plate reader at a wavelength like 620 nm or 750 nm.
-
The concentration at which you see a sharp increase in turbidity is your approximate kinetic solubility limit. Do not test your compound above this concentration in your main assay.
-
-
-
Test for Aggregation-Based Interference:
-
Rationale: The activity of compound aggregates is often sensitive to non-ionic detergents.[9] Including a small amount of detergent can disrupt the aggregates and abolish non-specific activity.
-
Protocol (Detergent Counter-Screen):
-
Run your standard assay to generate a dose-response curve.
-
Run a parallel assay where the assay buffer is supplemented with 0.01% (w/v) Triton X-100 or Tween 80.
-
Interpretation: If there is a significant rightward shift (loss of potency) in the IC50 curve in the presence of the detergent, it strongly suggests your compound is acting via an aggregation-based mechanism.[9]
-
-
Data Summary & Reference Tables
Table 1: Properties of Common Solvents and Excipients
| Agent | Type | Typical Starting Concentration | Mechanism of Action | Key Considerations |
| DMSO | Organic Co-solvent | 0.1% - 1.0% (final) | Aprotic polar solvent, good for initial stock.[6] | Can be toxic to cells at >0.5%; hygroscopic.[6][18] |
| Ethanol | Organic Co-solvent | 1% - 5% (final) | Increases polarity of the solvent mixture. | Can affect enzyme activity; volatile. |
| PEG 400 | Polymeric Co-solvent | 5% - 20% (in vehicle) | Increases solubility and can act as a surfactant.[19] | Can increase viscosity of the solution. |
| HP-β-Cyclodextrin | Complexing Agent | 1 - 10 mM | Forms water-soluble inclusion complexes.[24][26] | Can sometimes extract cholesterol from cell membranes. |
| Tween 80 | Non-ionic Surfactant | 0.01% - 0.1% | Forms micelles that encapsulate the compound.[5] | May interfere with assays; check CMC and assay compatibility. |
Visualizing the Mechanism: Cyclodextrin Inclusion Complex
References
- 1. mdpi.com [mdpi.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. nmxresearch.com [nmxresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. ovid.com [ovid.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. ziath.com [ziath.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
Technical Support Center: Refining Work-up Procedures for Organic Synthesis of Amines
Welcome to the technical support center for amine synthesis work-ups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of amines. My objective is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during amine work-ups.
Q1: My TLC shows my desired amine, but it streaks badly on the silica gel column. How can I fix this?
A: This is a classic problem caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.
-
Causality: The lone pair on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel. This causes the amine to "stick" to the stationary phase and elute slowly and unevenly.
-
Solution: To mitigate this, you need to "neutralize" the acidic sites on the silica. The most common method is to add a small amount of a volatile base to your eluent system.[1][2]
-
Recommended Action: Add 0.5-2% triethylamine (TEA) or diethylamine (DEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). The competing base will occupy the acidic sites on the silica, allowing your amine to travel through the column more freely.[2]
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[2] For very polar amines, reverse-phase chromatography where the mobile phase pH is adjusted to be two units above the amine's pKa can also be highly effective.[2]
-
Q2: I've performed a reductive amination. How do I remove the unreacted starting amine from my secondary or tertiary amine product?
A: Separating amines of different classes (primary, secondary, tertiary) is often achievable by exploiting the differences in their basicity and steric hindrance.
-
Causality: Primary, secondary, and tertiary amines have different pKa values and react differently with certain reagents due to sterics and the number of N-H bonds.
-
Solution 1: pH-Controlled Extraction: A buffer-based extraction procedure can selectively protonate and extract different classes of amines into the aqueous phase at specific pH ranges.[3] For instance, a buffer at pH 3 might protonate both secondary and tertiary amines, while a buffer at pH 8 might only keep the more basic primary amine protonated, allowing for separation.[3]
-
Solution 2: Selective Reagent Scavenging: Polymer-supported reagents can be used to selectively remove primary amines. For example, a polymer-supported aldehyde resin will react with the primary starting amine to form an imine, which is retained on the solid support and can be filtered off.[4]
-
Solution 3: Selective Crystallization: For certain primary amines, bubbling CO2 through the reaction mixture can lead to the selective crystallization of the primary amine as an ammonium carbamate, which can be filtered off.[5]
Q3: My amine product is highly water-soluble. How can I efficiently extract it from the aqueous layer?
A: Extracting polar, water-soluble compounds is a common challenge. The goal is to decrease its solubility in the aqueous phase and/or increase its partition coefficient into the organic phase.
-
Causality: Low molecular weight amines or those with multiple hydrogen-bond-donating/accepting groups have high affinity for the aqueous phase.
-
Solution 1: "Salting Out": Add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer until it is saturated.[6] This increases the ionic strength of the aqueous phase, disrupting the hydration shell around your amine and forcing it into the organic layer.
-
Solution 2: Use a More Polar Organic Solvent: If standard solvents like ethyl acetate or DCM are ineffective, switch to a more polar, water-immiscible solvent like n-butanol.
-
Solution 3: Continuous Liquid-Liquid Extraction: For particularly stubborn cases, a continuous extraction apparatus can be used. This method repeatedly passes fresh organic solvent through the aqueous layer over an extended period, gradually extracting the desired compound.
-
Solution 4: Basify and Extract: Ensure the aqueous phase is sufficiently basic (pH > pKa of the amine + 2) to deprotonate the amine to its free base form, which is typically less water-soluble than its ammonium salt form.[7]
Q4: How do I properly remove an amine-protecting group like Boc or Cbz during the work-up?
A: Protecting groups are designed to be removed under specific conditions that are orthogonal to other functional groups in the molecule.[8][9]
-
Boc (tert-Butyloxycarbonyl): This group is acid-labile.
-
Protocol: It is typically removed by treatment with a strong acid like neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[8] The reaction is often complete within 30-60 minutes at room temperature and liberates CO2 and tert-butanol.
-
-
Cbz (Carboxybenzyl): This group is removed by catalytic hydrogenation.
-
Protocol: The Cbz-protected amine is dissolved in a solvent like ethanol or methanol, and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is then stirred under an atmosphere of hydrogen gas (H2).[8] This method is very mild and occurs at neutral pH.
-
Part 2: In-Depth Troubleshooting Guides
Issue 1: Persistent Emulsion During Liquid-Liquid Extraction
An emulsion is a stable suspension of one liquid in another, preventing the clean separation of organic and aqueous layers.
-
Root Causes & Mechanistic Explanation:
-
High Surfactant Concentration: Amine salts, especially those with long alkyl chains, can act as surfactants, stabilizing the interface between the organic and aqueous phases.
-
Fine Particulate Matter: Insoluble byproducts or residual catalyst can accumulate at the interface, physically preventing droplets from coalescing.
-
Insufficient Ionic Strength Difference: If the densities and ionic strengths of the two phases are too similar, separation can be sluggish.
-
-
Step-by-Step Troubleshooting Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, slow-breaking emulsions will resolve on their own.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This significantly increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This will remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, transfer the mixture to centrifuge tubes. Centrifugation is a highly effective method for physically forcing the separation of the two phases.
-
Issue 2: Low or No Product Recovery After Work-up
Losing a product during work-up is a frustrating experience, often stemming from an unforeseen property of the compound.[10]
-
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting low product recovery.
Issue 3: Purification Challenges in Reductive Amination Reactions
Reductive amination is a powerful tool, but can lead to a mixture of products and unreacted starting materials.[11][12]
-
Common Impurities & Removal Strategy Table:
| Impurity | Causality | Recommended Removal Strategy |
| Unreacted Aldehyde/Ketone | Incomplete imine formation or slow reduction. | Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO3). This forms a water-soluble adduct with the carbonyl compound. |
| Unreacted Primary/Secondary Amine | Stoichiometry imbalance or steric hindrance. | Perform an acidic wash (e.g., 1M HCl) to extract the basic amine into the aqueous layer.[13][14] Ensure your desired product is stable to acid. |
| Over-alkylation Product | The initial product amine is nucleophilic and reacts further with the carbonyl. | This often requires chromatographic separation. Consider reverse-phase HPLC or flash chromatography on basic alumina to improve separation.[1][2] |
| Boron-based Reagent Byproducts | From reducing agents like NaBH4 or NaBH(OAc)3. | Multiple aqueous washes are typically sufficient. In some cases, a wash with a mild oxidizing agent (like dilute H2O2) followed by an aqueous wash can help break down boron complexes. |
Part 3: Key Protocols and Data
Protocol 1: Standard Acid-Base Extraction for Amine Purification
This protocol describes the separation of a basic amine product from neutral and acidic impurities.[7][15][16]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute acid (e.g., 1-2 M HCl) two to three times.
-
Causality: The basic amine is protonated to form a water-soluble ammonium salt (R3N + HCl → R3NH+Cl-), which partitions into the aqueous layer.[17] Neutral and acidic impurities remain in the organic layer.
-
-
Separate Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be processed separately if needed. Discard any acidic impurities that may have been extracted by the initial solvent.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2-6 M NaOH or K2CO3) with stirring until the solution is strongly basic (pH > 12).
-
Causality: The base deprotonates the ammonium salt, regenerating the neutral, water-insoluble free amine (R3NH+Cl- + NaOH → R3N + H2O + NaCl).[7]
-
-
Back-Extraction: Extract the regenerated amine back into a fresh organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.
-
Workflow Diagram: Acid-Base Extraction
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. How To [chem.rochester.edu]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. Workup [chem.rochester.edu]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. vernier.com [vernier.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. chem.ualberta.ca [chem.ualberta.ca]
Strategies for controlling stereochemistry in [2+2] cycloadditions
Welcome to the technical support center for [2+2] cycloaddition strategies. This guide is designed for researchers, scientists, and professionals in drug development seeking to master the stereochemical outcomes of these powerful cyclobutane-forming reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter at the bench.
Section 1: Asymmetric Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a cornerstone for synthesizing strained four-membered rings. However, achieving high stereoselectivity can be challenging due to the high reactivity of excited-state intermediates. This section addresses common issues and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low in a chiral Lewis acid-catalyzed photochemical [2+2] cycloaddition. What is the likely cause?
A1: Low enantioselectivity in these systems often points to a significant uncatalyzed "background" reaction.[1] The direct photoexcitation of the substrate that is not bound to your chiral catalyst will proceed without stereocontrol, producing a racemic mixture that erodes the overall enantiomeric excess (ee).[1]
Causality : The core issue is the competition between two pathways: the desired enantioselective reaction of the catalyst-substrate complex and the racemic reaction of the free substrate. If the free substrate can absorb light from your source and react at a comparable rate to the catalyzed pathway, a drop in ee is inevitable.[1]
Q2: How can I suppress the uncatalyzed background reaction?
A2: There are two primary strategies to favor the catalyzed pathway:
-
Wavelength Selection (Chromophore Activation) : Often, a substrate coordinated to a Lewis acid will exhibit a bathochromic shift (a shift to a longer wavelength) in its UV-Vis absorption spectrum. By using a light source with a wavelength that is strongly absorbed by the catalyst-substrate complex but weakly absorbed by the free substrate, you can selectively excite the species that leads to the chiral product.[2]
-
Dual-Catalyst Systems : A highly effective modern approach involves using a combination of a chiral Lewis acid and a photosensitizer.[1] The photosensitizer is chosen to absorb light at a wavelength where the substrate does not (e.g., visible light), and then transfers its energy (triplet energy transfer) to the substrate bound to the chiral Lewis acid. This strategy elegantly bypasses direct excitation of the free substrate.[1][2]
Troubleshooting Guide: Photochemical Reactions
Problem 1: Poor Diastereoselectivity or Regioselectivity.
| Possible Cause | Explanation | Suggested Solution |
| Solvent Polarity | The stability of intermediates (e.g., diradicals or zwitterions) is highly dependent on the solvent. Polar solvents may stabilize charged intermediates, altering the reaction pathway and stereochemical outcome.[3] | Screen a range of solvents. Non-polar solvents like hexanes or benzene often favor less polar transition states, potentially leading to different selectivity compared to polar solvents.[3] |
| Reaction Temperature | Lowering the reaction temperature can enhance selectivity by increasing the energy difference between competing transition states. | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). Note that this may require longer irradiation times. |
| Inappropriate Photosensitizer | In sensitized reactions, the triplet energy (ET) of the sensitizer must be sufficient to excite the substrate. A mismatch can lead to inefficient energy transfer and low reactivity or selectivity. | Select a photosensitizer with a triplet energy higher than that of the substrate. If selectivity is still low, screen a series of sensitizers with varying triplet energies, as this can influence the rate of the catalyzed versus uncatalyzed pathways. |
| Substrate Aggregation/Solubility Issues | In aqueous or biphasic media, poor solubility can prevent effective interaction between reactants. | For reactions in water, consider adding a surfactant like sodium dodecyl sulfate (SDS) to create micelles, which can serve as microreactors and improve both yield and diastereoselectivity.[4][5] |
Problem 2: Low or Inconsistent Enantiomeric Excess (ee).
| Possible Cause | Explanation | Suggested Solution |
| Uncatalyzed Background Reaction | As discussed in the FAQ, direct excitation of the unbound substrate is a primary culprit for low ee.[1] | 1. Optimize Wavelength : Use a light source that selectively excites the catalyst-substrate complex. 2. Employ a Dual-Catalyst System : Use a photosensitizer that absorbs at a longer wavelength than the substrate, in conjunction with your chiral Lewis acid.[1] |
| Low Catalyst Loading | While catalytic amounts are desired, too low a concentration of the chiral Lewis acid may not be sufficient to outcompete the background reaction. Some studies have shown a direct correlation between catalyst loading and ee. | Systematically increase the loading of the chiral Lewis acid (e.g., from 5 mol% to 10 mol%, 20 mol%, or even higher) to find the optimal balance between cost and selectivity. |
| Reagent and Solvent Purity | Trace impurities, including water or oxygen, can deactivate or poison the catalyst, leading to an increase in the proportion of the reaction proceeding through the non-selective background pathway.[4][6] | Use freshly purified and dried reagents and solvents. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[6] |
Workflow for Optimizing an Asymmetric Photochemical [2+2] Reaction
Caption: A troubleshooting workflow for low enantioselectivity.
Section 2: Stereocontrol in Thermal Ketene-Alkene [2+2] Cycloadditions
The [2+2] cycloaddition of a ketene with an alkene is a thermally allowed, powerful method for constructing cyclobutanones. According to Woodward-Hoffmann rules, this reaction proceeds via a concerted [π2s + π2a] cycloaddition, where the alkene is the suprafacial component and the ketene is the antarafacial component.[5] This mechanism has profound implications for stereocontrol.
Frequently Asked Questions (FAQs)
Q1: What determines the diastereoselectivity in a ketene-alkene cycloaddition?
A1: The diastereoselectivity is primarily governed by the transition state geometry, which seeks to minimize steric interactions. The alkene approaches the ketene perpendicularly. The substituents on both the alkene and the ketene will orient themselves to avoid steric clash.[7] For instance, in the reaction of an unsymmetrical ketene, the larger substituent on the ketene will typically orient away from the alkene substituents.
Q2: I am observing poor yields and significant side products. What could be the issue?
A2: A common side reaction is the dimerization of the ketene itself, which is often a facile process.[8] Ketenes are highly reactive intermediates and, in the absence of a reactive alkene partner, can readily undergo a [2+2] cycloaddition with another molecule of ketene.
Causality : This issue is often kinetic. If the rate of ketene generation is much faster than the rate of its consumption by the alkene, the concentration of the ketene will build up, favoring dimerization.
Q3: Can Lewis acids be used to improve these reactions?
A3: Yes, Lewis acids can significantly improve ketene-alkene [2+2] cycloadditions. They can lead to substantial rate acceleration, improved yields (especially for unactivated alkenes), and enhanced diastereoselectivity.[5][9] Interestingly, in some cases, the use of a Lewis acid can even invert the diastereoselectivity compared to the purely thermal reaction.[9][10] This is because the Lewis acid coordinates to the carbonyl oxygen of the ketene, altering its electronic properties and the steric environment of the transition state.[5]
Troubleshooting Guide: Ketene-Alkene Reactions
Problem 1: Low Yield and Formation of Ketene Dimer.
| Possible Cause | Explanation | Suggested Solution |
| High Ketene Concentration | Ketene is generated faster than it is consumed by the alkene.[8] | Slow Addition Protocol : Generate the ketene in situ by the slow addition of the ketene precursor (e.g., an acid chloride) to a solution containing the alkene and a base (e.g., triethylamine). This maintains a low steady-state concentration of the ketene, favoring the intermolecular reaction with the alkene.[1][11] |
| Unreactive Alkene | The alkene is not electron-rich enough to react quickly with the electrophilic ketene. | Use a Lewis acid catalyst (e.g., EtAlCl2, BF3·OEt2) to activate the ketene, making it more electrophilic and accelerating the cycloaddition.[5][9] |
Problem 2: Poor or Incorrect Diastereoselectivity.
| Possible Cause | Explanation | Suggested Solution |
| Thermal Conditions Not Optimal | The inherent steric bias of the thermal transition state is not sufficient to provide high selectivity. | Introduce a Lewis Acid : Screen a panel of Lewis acids. Lewis acid coordination can rigidify the transition state, leading to a single, highly favored geometry and thus higher diastereoselectivity.[5] Be aware that this may invert the stereochemical outcome.[10] |
| Substrate Control Insufficient | The steric directing groups on the ketene or alkene are not large enough to effectively control the facial selectivity of the approach. | Modify Substrates : If possible, redesign the substrates to incorporate bulkier directing groups to amplify the steric differentiation in the transition state. |
| Incorrect Mechanistic Assumption | The reaction may not be proceeding through the expected concerted pathway, possibly due to substrate electronics leading to a stepwise, zwitterionic mechanism where stereochemical information is lost. | Analyze the electronic properties of your substrates. Highly polarized alkenes may favor a stepwise pathway. Using a less polar solvent can disfavor charge-separated intermediates and promote the concerted pathway. |
General Protocol for Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition
-
Preparation : Under an inert atmosphere (Argon or Nitrogen), add the alkene (1.0 equiv.) and a suitable anhydrous solvent (e.g., CH2Cl2 or toluene) to an oven-dried flask.
-
Cooling : Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Lewis Acid Addition : Add the Lewis acid (e.g., Ethylaluminum dichloride, 1.0 M in hexanes, ~2.5 equiv.) dropwise to the stirred solution.[10]
-
Ketene Precursor Addition : In a separate flask, prepare a solution of the acid chloride (1.0 equiv.) and triethylamine (~1.1 equiv.) in the reaction solvent.
-
Slow Addition : Add the acid chloride/base solution dropwise to the cold, stirred reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring : Stir the reaction at the low temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Workup : Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of NaHCO3 or Rochelle's salt).
-
Purification : Allow the mixture to warm to room temperature, separate the layers, extract the aqueous layer with the organic solvent, dry the combined organic layers, and purify the product by flash column chromatography.[10]
Section 3: Catalytic Asymmetric [2+2] Cycloadditions
The development of catalytic, enantioselective [2+2] cycloadditions is a major goal in modern organic synthesis. Chiral Lewis acids are the most common catalysts, activating one of the components and creating a chiral environment for the cycloaddition.
Troubleshooting Guide: General Catalytic Reactions
Problem: Low Enantioselectivity (ee).
| Possible Cause | Explanation | Suggested Solution |
| Poor Catalyst-Substrate Match | The chiral ligand or catalyst may not be creating a sufficiently organized and sterically demanding transition state for your specific substrate. | Screen Catalysts/Ligands : A systematic screening of different chiral ligands or metal precursors is essential. For example, in Lewis acid catalysis, vary the metal (e.g., Cu(II), Zn(II), Co(II)) and the chiral ligand (e.g., BOX, PYBOX).[12] |
| Incorrect Solvent Choice | The solvent can coordinate to the metal center of the catalyst or influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[4] | Screen a range of anhydrous, non-coordinating solvents (e.g., toluene, CH2Cl2, MTBE) and coordinating solvents (e.g., THF, Et2O), as the optimal choice is system-dependent.[12] |
| Sub-optimal Temperature | Enantioselectivity is often highly temperature-dependent. Higher temperatures can lead to lower selectivity. | Evaluate a range of temperatures. Start at room temperature and systematically decrease it (e.g., 0 °C, -20 °C, -40 °C, -78 °C). |
| Water or Air Contamination | Trace amounts of water can hydrolyze the Lewis acid catalyst or compete for coordination sites, leading to the formation of less selective or inactive catalytic species.[6][12] | Use rigorously dried solvents and glassware. The use of molecular sieves can be beneficial.[12] Conduct all manipulations under a strictly inert atmosphere.[6] |
| Background Thermal Reaction | A non-catalyzed thermal reaction may be competing with the desired asymmetric catalytic pathway, producing racemic product. | Lowering the reaction temperature can often suppress the uncatalyzed thermal pathway more than the catalyzed one. Confirm that no reaction occurs in the absence of the catalyst under your optimized conditions. |
Logical Flow for Catalyst and Condition Screening
Caption: A phased approach to optimizing a catalytic asymmetric [2+2] cycloaddition.
References
-
Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society. [Link]
-
Help with understanding 2+2 cycloadditions. Reddit. [Link]
-
Mechanistic Study of Cycloisomerization of 1,7-Allenenes and Guidance to Develop a [2 + 1 + 2] Reaction of 1,7. American Chemical Society. [Link]
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society. [Link]
-
Chiral Lewis acid catalyzed asymmetric [2+2] cycloadditions. ResearchGate. [Link]
-
Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central. [Link]
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. [Link]
-
[2 + 2] photocycloaddition. SpringerLink. [Link]
-
Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. ResearchGate. [Link]
-
Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. MDPI. [Link]
-
A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. PubMed Central. [Link]
-
Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. The Journal of Organic Chemistry. [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH. [Link]
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]
-
29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Photochemical [2+2] cycloadditions. ResearchGate. [Link]
Sources
- 1. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Identifying and characterizing degradation products of cyclobutane compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing compounds. This guide is designed to provide expert insights and practical troubleshooting for the identification and characterization of their degradation products.
Section 1: Fundamentals of Cyclobutane Degradation
This section addresses the core principles governing the stability and degradation of the cyclobutane moiety.
FAQ 1: What makes the cyclobutane ring uniquely susceptible to degradation compared to other cycloalkanes?
The primary reason for the reactivity of cyclobutane is its significant ring strain , which is a combination of angle strain and torsional strain.
-
Angle Strain: The ideal bond angle for an sp³ hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, creating substantial deviation and strain. To alleviate this, the cyclobutane ring is not perfectly flat; it adopts a puckered or "butterfly" conformation.[1][2] This puckering slightly reduces the angle strain but does not eliminate it.
-
Torsional Strain: In the puckered conformation, the hydrogen atoms on adjacent carbon atoms are not perfectly eclipsed, which reduces the torsional strain that would be present in a planar structure.[2]
Despite this puckering, the total ring strain energy is approximately 26 kcal/mol, which is significantly higher than that of cyclopentane or cyclohexane but comparable to the highly reactive cyclopropane.[2][3] This stored energy makes the C-C bonds in the ring weaker and more susceptible to cleavage under various stress conditions, as breaking the ring releases this strain.[4][5]
FAQ 2: What are the primary degradation pathways for cyclobutane-containing compounds?
Cyclobutane rings can degrade through several key mechanisms, primarily driven by the release of ring strain. The most common pathways encountered in pharmaceutical development are thermal, photochemical, hydrolytic, and oxidative degradation.
-
Thermal Degradation: When heated, cyclobutane can undergo a concerted, unimolecular decomposition. The most common pathway is a [2+2] cycloreversion, breaking two C-C bonds to form two ethylene molecules.[6][7][8][9] This reaction proceeds through a diradical intermediate.[10] For substituted cyclobutanes, this can lead to a mixture of olefinic products.
-
Photochemical Degradation: Exposure to UV light can induce photochemical reactions. Similar to thermal degradation, a primary photochemical pathway is the cleavage into two alkene molecules.[11] This process is particularly relevant for drug substances and products, as photostability is a key regulatory requirement.[12][13] In some cases, photodissociation can proceed through the formation of a tetramethylene intermediate diradical.[11]
-
Hydrolytic Degradation: While the cyclobutane ring itself is relatively stable to hydrolysis, functional groups attached to or near the ring can influence its stability. For example, the hydrolysis of a cyclobutane-fused lactone has been studied, showing that the reaction can proceed through different mechanisms (BAC2, AAC2, etc.) depending on the pH.[14] The strain of the cyclobutane ring can influence the rate and mechanism of hydrolysis of adjacent functionalities.
-
Oxidative Degradation: Saturated hydrocarbons, including cyclobutanes, can undergo oxidation, often initiated by radical mechanisms.[15] In the context of drug development, forced degradation studies using oxidizing agents like hydrogen peroxide can reveal potential liabilities. The reaction can lead to ring-opened products such as dicarboxylic acids or ketones.
Caption: Primary degradation pathways for cyclobutane compounds.
Section 2: Experimental Design for Degradation Studies
Properly designed experiments are crucial for predicting stability and developing robust analytical methods.
FAQ 3: How should I design a forced degradation study for a new drug candidate containing a cyclobutane moiety?
Forced degradation (or stress testing) is a regulatory requirement that helps establish degradation pathways, identify likely degradation products, and demonstrate the specificity of analytical methods.[16][17] The studies should be designed to achieve a target degradation of 5-20%.[18]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Key Considerations |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 72 hours (at RT or elevated temp) | Monitor for ring-opening or hydrolysis of adjacent functional groups. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 72 hours (at RT or elevated temp) | Saponification of ester groups is common; the cyclobutane ring itself is generally stable. |
| Oxidation | 3% - 30% H₂O₂ | Up to 24 hours (at RT) | Protect from light to avoid photo-oxidation. Oxidative ring cleavage is possible.[19] |
| Thermal | Dry Heat: 10°C increments above accelerated stability conditions (e.g., 60-80°C) | Up to 2 weeks | Monitor for cycloreversion products (alkenes).[19] |
| Photostability | ICH Q1B Option 1 or 2 (Overall illumination ≥ 1.2 million lux-hours; integrated near UV energy ≥ 200 watt-hours/m²) | Variable | Expose both solid drug substance and solution. A photodiode array (PDA) detector is crucial to track peak purity.[13][17] |
Protocol Design:
-
Single Batch: Conduct studies on a single batch of the drug substance.[16][17]
-
Solution & Solid State: Test the compound in both solution (typically in a common solvent like water/acetonitrile) and in its solid state for thermal and photostability studies.
-
Control Samples: For each condition, include a control sample stored at ambient temperature and protected from light.
-
Mass Balance: A key aspect of a successful study is achieving mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be between 95-105%. Poor mass balance may indicate that some degradants are not being detected (e.g., they are volatile or do not have a chromophore).[18]
Troubleshooting Guide 1: My cyclobutane compound shows no degradation under standard stress conditions.
This indicates high intrinsic stability, but for the purpose of validating your analytical method, some degradation is necessary.
-
Plausible Cause: The energy barrier for ring-opening is not being overcome by the standard conditions. Cyclobutane is relatively inert compared to cyclopropane.[3]
-
Troubleshooting Steps:
-
Increase Stress Severity: Systematically increase the severity of the conditions. For example, use a higher concentration of acid/base (e.g., up to 5M), a higher temperature (e.g., >80°C), or a longer exposure time.[19] Regulatory guidance notes that if no degradation is achieved, a rationale is required.[19]
-
Consider Harsher Oxidants: If H₂O₂ is ineffective, consider using a more aggressive radical initiator like AIBN (Azobisisobutyronitrile) with heat, or Fenton's reagent (Fe²⁺/H₂O₂). Use these with caution as they can produce secondary and tertiary degradants not relevant to real-world stability.
-
High-Intensity Photolysis: If ICH Q1B conditions are insufficient, expose the sample to a higher intensity light source or for a longer duration. Ensure the wavelength of the light source overlaps with the absorbance spectrum of the compound.
-
Justify Stability: If the compound remains stable under these more extreme conditions, it demonstrates high intrinsic stability. This finding should be documented and justified in your regulatory submission.[19]
-
Section 3: Analytical Techniques for Identification & Characterization
The correct analytical approach is essential for accurately identifying and quantifying degradation products.
FAQ 4: What are the most effective analytical techniques for identifying and characterizing cyclobutane degradation products?
A combination of chromatographic separation and spectroscopic detection is the gold standard.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the workhorse technique.
-
Separation: A reversed-phase HPLC method with a PDA detector is typically developed first to separate the parent compound from its degradants and assess peak purity.
-
Identification: High-resolution mass spectrometry (HRMS), such as TOF (Time-of-Flight) or Orbitrap, provides accurate mass measurements of the parent and degradant ions, allowing for the determination of elemental compositions.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the degradant ions. The resulting fragmentation patterns provide critical clues about the structure of the degradation product.[20][21]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile or semi-volatile degradation products that may be missed by HPLC, such as the ethene molecules formed during thermal cycloreversion.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation of isolated degradation products.
-
¹H and ¹³C NMR: Provide information on the overall structure, number of protons and carbons, and their chemical environments. The protons on a simple cyclobutane ring typically appear as a singlet around 1.96 ppm.[22] Ring opening will lead to the appearance of signals in the olefinic region.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the final structure by establishing connectivity between protons and carbons.[23][24]
-
Troubleshooting Guide 2: I'm observing unexpected fragments in the mass spectrum of my degraded cyclobutane sample. How can I interpret them?
The fragmentation of cyclobutane rings in a mass spectrometer often follows predictable pathways related to its strained structure.
-
Plausible Cause: The observed fragments are likely due to characteristic ring cleavage events.
-
Troubleshooting & Interpretation:
-
Look for Characteristic Neutral Losses: The most common fragmentation of the cyclobutane molecular ion [C₄H₈]⁺• is the loss of ethene (C₂H₄), resulting in a fragment at M-28.[25] This is often the base peak.
-
Identify Other Key Fragments: Other common fragments include the loss of a hydrogen atom (M-1) to give [C₄H₇]⁺, or the loss of a methyl group (M-15) if substituents are present.[25][26]
-
Consider Rearrangements: In complex molecules, such as glutathione conjugates of cyclobutane-containing inhibitors, unusual fragmentation can occur via macrocyclic rearrangement mechanisms, leading to unexpected but diagnostic fragment ions (e.g., m/z 196 or m/z 182).[20]
-
Use HRMS: Obtain high-resolution mass data for each fragment to determine its elemental composition. This is invaluable for distinguishing between isobaric fragments (fragments with the same nominal mass but different formulas).
-
Perform MS/MS: Isolate the unexpected fragment ion and subject it to further fragmentation (MS³). This can help deduce its structure by observing how it breaks down.
-
Table 2: Common Mass Fragments and Neutral Losses for Cyclobutane Moieties
| Fragment/Loss | m/z Change | Description | Reference |
| Loss of Ethene | M-28 | Characteristic [2+2] cycloreversion. Often the base peak. | [25] |
| Loss of Hydrogen | M-1 | C-H bond scission from the parent ion. | [25] |
| Loss of Methyl | M-15 | Cleavage of a methyl substituent or rearrangement. | [25] |
| Ethene Ion | m/z 28 | The other product of cycloreversion, [C₂H₄]⁺•. | [25] |
| Propargyl Cation | m/z 41 | [C₃H₅]⁺, formed from C-C bond scission and rearrangement. | [25] |
Troubleshooting Guide 3: The NMR spectrum of my degraded sample is complex. How can I assign structures to the degradation products?
A complex NMR spectrum indicates the presence of multiple species or a structurally complex degradant.
-
Plausible Cause: The sample is a mixture of the parent drug, multiple degradation products, and potentially intermediates.
-
Troubleshooting Steps:
-
Isolate the Degradant: The first and most critical step is to isolate the major degradation products using preparative HPLC or flash chromatography. Analyzing pure compounds is far simpler than analyzing a complex mixture.
-
Acquire a Full Suite of NMR Data: For the isolated degradant, acquire ¹H, ¹³C, and a set of 2D NMR spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems (e.g., -CH₂-CH₂-).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting different fragments of the molecule.
-
-
Look for Signature Chemical Shifts:
-
Disappearance of Cyclobutane Signals: The characteristic high-field aliphatic signals of the cyclobutane ring protons (around 1.9-2.2 ppm) will be absent.[22][27]
-
Appearance of Olefinic Signals: Ring-opening via cycloreversion will produce alkenes, which have characteristic proton signals in the 4.5-6.5 ppm range.
-
Appearance of Carbonyl/Carboxyl Signals: Oxidation or hydrolysis can introduce C=O groups, which appear in distinct regions of the ¹³C NMR spectrum (170-220 ppm).
-
-
Compare with Parent Drug: Systematically compare the NMR spectra of the degradant with the parent compound. Identify which signals are conserved and which have changed. This provides immediate information on which part of the molecule has been altered.
-
Section 4: Protocols and Workflows
This section provides standardized workflows for your experiments.
Experimental Protocol: Forced Degradation and HPLC-MS Analysis
-
Sample Preparation: Prepare stock solutions of the drug substance (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application:
-
Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl (acid) or 1 M NaOH (base). Heat at 60°C. Withdraw aliquots at 2, 8, 24, and 48 hours. Neutralize each aliquot before analysis.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal: Place solid drug substance in a vial and liquid stock solution in a separate vial in an oven at 80°C. Sample at 1, 3, and 7 days.
-
Photolysis: Expose solid drug substance and liquid stock solution to a calibrated photostability chamber according to ICH Q1B guidelines.
-
-
HPLC-PDA-MS Analysis:
-
Inject the stressed and control samples onto a validated stability-indicating HPLC method.
-
Use a PDA detector to monitor for peak purity and the emergence of new peaks.
-
Couple the HPLC to a high-resolution mass spectrometer.
-
Acquire full scan MS data to determine the m/z of the parent and all new peaks.
-
Acquire MS/MS data for the parent ion and all significant degradation product ions.
-
-
Data Analysis:
-
Calculate the percentage degradation for the parent peak.
-
Propose elemental compositions for degradants based on accurate mass data.
-
Propose structures for degradants by interpreting the MS/MS fragmentation patterns.
-
Confirm structures by isolating the degradant and performing NMR, or by synthesizing the proposed degradant and confirming its retention time and mass spectrum.
-
Workflow for Degradant Identification
Caption: Workflow for the identification of cyclobutane degradation products.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane. Retrieved from [Link]
-
Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3536. Available at: [Link]
-
Lambert, T. H., et al. (2011). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 133(4), 843-845. Available at: [Link]
-
Xia, Y., et al. (2021). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Journal of the American Society for Mass Spectrometry, 32(11), 2898-2902. Available at: [Link]
-
ResearchGate. (n.d.). Tentative mechanism for ring opening of cyclobutane oxime esters. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkane. Retrieved from [Link]
-
Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 75(8), 1963-1966. Available at: [Link]
-
ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]
-
Trost, B. M., & Chen, F. (1971). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 71(4), 349-383. Available at: [Link]
-
Vreeland, R. W., & Swinehart, D. F. (1963). Mass Spectometric Investigation of the Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 85(21), 3349-3353. Available at: [Link]
-
Genaux, C. T., Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 75(24), 6196-6196. Available at: [Link]
-
Kern, F., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane. Proceedings of the National Academy of Sciences, 38(11), 937-942. Available at: [Link]
-
Genaux, C. T., & Walters, W. D. (1951). Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 73(9), 4497-4497. Available at: [Link]
-
Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 1-13. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
Kan, L. S., et al. (1983). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Biophysical journal, 44(2), 221-226. Available at: [Link]
-
Wikipedia. (n.d.). Silacyclobutane. Retrieved from [Link]
-
Singh, S., et al. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-952. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
YouTube. (2021). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Huynh-Ba, K., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(3). Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclobutane. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Hydrocarbon. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]
-
ResearchGate. (n.d.). Degradation pathway for cyclopentanol by Comamonas sp. strain NCIMB. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Available at: [Link]
-
Kato, T., et al. (2003). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology, 69(1), 221-226. Available at: [Link]
-
Wang, Y., et al. (2008). Detailed dynamics of the photodissociation of cyclobutane. The Journal of chemical physics, 128(9), 094304. Available at: [Link]
-
Royal Society of Chemistry. (2022). Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes. Chemical Communications. Available at: [Link]
-
AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]
-
Kelemen, H., et al. (2019). Photosensitivity reactions induced by photochemical degradation of drugs. Advanced Pharmaceutical Bulletin, 9(1), 37-43. Available at: [Link]
-
Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]
-
National Institutes of Health. (2022). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Nature Chemistry, 14(1), 104-112. Available at: [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
Sources
- 1. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Thermal Decomposition of Cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Thermal Decomposition of Cyclobutane - Journal of the [research.amanote.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detailed dynamics of the photodissociation of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. fda.gov [fda.gov]
- 14. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrocarbon - Wikipedia [en.wikipedia.org]
- 16. rjptonline.org [rjptonline.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. pharmtech.com [pharmtech.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijmr.net.in [ijmr.net.in]
- 22. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. Alkane - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Organic Building Blocks
Welcome to the Technical Support Center for scaling up the synthesis of organic building blocks. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their chemical processes from the laboratory bench to larger-scale production. The initial stages of discovery are often focused on optimizing reaction performance on a small scale.[1] However, the journey from milligrams or grams to kilograms or even tons introduces a host of new challenges that can significantly impact yield, purity, safety, and cost-effectiveness.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered during scale-up. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure your scale-up process is both successful and safe.
Part 1: General Troubleshooting Guide
Scaling up a chemical reaction is not merely about multiplying the quantities of reagents.[3] The fundamental principles of heat transfer, mass transfer, and reaction kinetics change dramatically with scale, often leading to unexpected outcomes.[4][5] This section provides a systematic approach to troubleshooting common scale-up problems.
My reaction worked perfectly on a small scale, but the yield dropped significantly upon scale-up. What are the likely causes?
This is one of the most common and frustrating challenges in process chemistry. The root cause often lies in one or more of the following areas:
-
Heat Transfer Limitations: Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor.[6] The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate heat.[7] This can lead to localized "hot spots," causing side reactions or decomposition of your product.[8]
-
Troubleshooting Protocol:
-
Monitor Internal Temperature: Always use a thermocouple or probe to monitor the internal reaction temperature, which can differ significantly from the external heating or cooling bath.[9]
-
Slow Reagent Addition: For highly exothermic reactions, add the reactive reagent slowly and at a controlled rate to manage the heat evolution.
-
Improve Heat Removal: Ensure your reactor has an efficient cooling system. Consider using a larger or more efficient condenser, or a jacketed reactor with a circulating coolant.
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively.[9]
-
-
-
Inefficient Mixing and Mass Transfer: What appears as instantaneous mixing in a small flask can be a significant challenge in a large vessel.[5][10] Poor mixing can lead to localized high concentrations of reagents, which can result in the formation of byproducts.[11] In multiphase reactions, inefficient mixing can limit the interfacial area, slowing down the reaction rate.[12]
-
Troubleshooting Protocol:
-
Select the Right Agitator: The type and speed of the stirrer are critical. A simple magnetic stir bar may be insufficient for a large, viscous reaction mixture. Consider using an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor, turbine, or pitched blade).
-
Optimize Stirring Speed: The optimal stirring speed will depend on the viscosity of the reaction mixture and the geometry of the reactor. Insufficient stirring can lead to poor mixing, while excessive stirring can cause splashing or shearing of sensitive molecules.
-
Baffling: In larger reactors, baffles are often used to improve mixing by disrupting vortex formation and promoting turbulence.[10]
-
-
-
Changes in Reaction Kinetics: The rate of a chemical reaction is dependent on temperature and concentration.[13] As discussed, poor heat and mass transfer on a larger scale can lead to variations in these parameters throughout the reactor, affecting the overall reaction rate and selectivity.[14]
Flowchart: Troubleshooting Poor Yield in Scale-Up
Caption: A decision-making workflow for troubleshooting low yields during reaction scale-up.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the scale-up of organic syntheses.
Reaction and Process Chemistry
Q1: How do I safely scale up a reaction that is known to be highly exothermic?
A1: Safety is the paramount concern when scaling up any reaction, especially exothermic ones. A reaction that is manageable in a 100 mL flask can become a dangerous runaway reaction in a 20 L reactor.[8][9]
-
Perform a Hazard Assessment: Before scaling up, conduct a thorough risk assessment.[9][13] This should include a literature search for any known hazards associated with the reaction or reagents. Resources like Bretherick's Handbook of Reactive Chemical Hazards are invaluable.
-
Calorimetry Studies: For critical processes, reaction calorimetry can provide essential data on the heat of reaction, allowing engineers to design an appropriate cooling system.[6]
-
Incremental Scale-Up: Do not jump directly from a 1 g scale to a 1 kg scale. A good rule of thumb for hazardous reactions is to increase the scale by a maximum of three-fold for each step.[9]
-
Engineered Safety Controls:
-
Use a reactor vessel with a volume at least twice that of all the added substances to accommodate potential foaming or gas evolution.[9]
-
Ensure a reliable and robust cooling system is in place.
-
Have a quenching plan ready. This includes having a suitable quenching agent on hand and a method for its rapid addition in case of a thermal runaway.
-
Q2: My product is precipitating out of the reaction mixture during the reaction on a larger scale, which was not an issue in the lab. What should I do?
A2: This is a common issue related to solubility and concentration changes.
-
Increased Concentration: Even with the same initial molarity, localized high concentrations due to poor mixing can lead to premature precipitation.
-
Temperature Gradients: Cooler spots within the reactor, for instance near the reactor walls, can cause the product to crystallize out.
-
Troubleshooting Steps:
-
Increase Solvent Volume: This is often the simplest solution to maintain the product's solubility.
-
Maintain a Higher Reaction Temperature: If the product's stability allows, running the reaction at a slightly higher temperature can keep it in solution.
-
Use a Co-solvent: Adding a co-solvent in which the product is more soluble can be an effective strategy.
-
Work-up and Purification
Q3: My liquid-liquid extraction is forming a persistent emulsion on a larger scale. How can I break it?
A3: Emulsions are more common and harder to deal with on a larger scale due to the higher energy input from vigorous stirring or shaking.
-
Causes:
-
High shear from mechanical stirring.
-
Presence of fine particulate matter.
-
Surfactant-like properties of some reagents or byproducts.
-
-
Solutions:
-
Add Brine: Saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Agitation: Instead of vigorous shaking, use a gentle swirling or rocking motion for mixing the phases.
-
Filtration: Passing the emulsified mixture through a pad of celite or filter paper can sometimes break the emulsion.
-
Change the Solvent: If possible, using a different extraction solvent may prevent emulsion formation.
-
Q4: Crystallization, which was a simple and effective purification method in the lab, is now giving me a fine powder that is difficult to filter. Why is this happening and how can I fix it?
A4: The control of crystallization is crucial for obtaining a product with the desired physical properties.[15][16] Rapid cooling and poor mixing on a larger scale can lead to rapid nucleation and the formation of small crystals.[16]
-
Troubleshooting Protocol for Crystallization:
-
Controlled Cooling: Cool the solution slowly and at a controlled rate to promote the growth of larger crystals.
-
Seeding: Add a small amount of pure product crystals (seed crystals) to the solution at the point of supersaturation to encourage controlled crystal growth.[16]
-
Agitation: Gentle agitation during crystallization can help to prevent the formation of a solid mass and promote uniform crystal growth.
-
Solvent System Optimization: The choice of solvent can have a significant impact on crystal habit.[15] Experiment with different solvent systems to find one that gives the desired crystal form.
-
| Parameter | Effect on Crystal Size | Troubleshooting Action |
| Cooling Rate | Fast cooling leads to smaller crystals. | Decrease the cooling rate. |
| Agitation | High agitation can lead to smaller crystals. | Use gentle, consistent stirring. |
| Supersaturation | High supersaturation promotes rapid nucleation. | Control the rate of anti-solvent addition or cooling. |
| Seeding | Induces crystallization at a lower supersaturation. | Add seed crystals at the appropriate temperature. |
Table 1: Troubleshooting Guide for Crystallization Issues.
Safety and Equipment
Q5: What are the key safety considerations when choosing equipment for a scaled-up synthesis?
A5: Choosing the right equipment is critical for both the success and safety of your scaled-up reaction.[9]
-
Reactor Material: Ensure the reactor material (glass, stainless steel, etc.) is compatible with all reagents, intermediates, and products at the reaction temperature and pressure.
-
Pressure Rating: If the reaction is expected to generate gas or is run at elevated temperatures, use a pressure-rated reactor.
-
Ventilation: All scale-up activities should be conducted in a well-ventilated area, such as a fume hood or a walk-in hood, to handle any potential release of volatile or hazardous materials.
-
Emergency Preparedness: Have appropriate personal protective equipment (PPE), fire extinguishers, and spill kits readily available.
Process Logic Diagram: Scale-Up Decision Pathway
Caption: A simplified representation of the stages and key considerations in scaling up a chemical synthesis.
References
- Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Google Cloud.
- Scale-up Reactions - - Division of Research Safety | Illinois. (2019, September 18). University of Illinois Urbana-Champaign.
- Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024, October 15). Technomation.
- Scaling Yield and Mixing in Chemical Reactors - Veryst Engineering. (n.d.). Veryst Engineering.
- Scaling Up Chemical Processes? Unlock Safety and Success - QES Academy. (n.d.). QES Academy.
- Safe chemical reaction scale up - ACS Publications. (n.d.). American Chemical Society.
- Chemical Scale-Up Safety Guide | PDF | Risk Assessment - Scribd. (n.d.). Scribd.
- Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023, October 26). The Chemical Engineer.
- How to deal with scale-up challenges of Chemistry? - Prime Scholars. (n.d.). Prime Scholars.
- Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. (n.d.). Mettler Toledo.
- ASPECTS OF SCALE-UP: II - Mass Transfer Considerations. (n.d.). LinkedIn.
- Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method - Document Server@UHasselt. (n.d.). UHasselt.
- Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond | Request PDF - ResearchGate. (2025, August 8). ResearchGate.
- Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. (n.d.). Mettler Toledo.
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
- How to Scale Up a New Synthesis Reaction - Lab Manager. (2022, October 21). Lab Manager.
Sources
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. primescholars.com [primescholars.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up - Aragen Life Sciences [aragen.com]
- 5. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 6. qesacademy.com [qesacademy.com]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. reddit.com [reddit.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. processindconsultants.com [processindconsultants.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. scribd.com [scribd.com]
- 14. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
Technical Support Center: Mitigating Hazards in Reactions Involving Bromine and Its Compounds
Welcome to the Technical Support Center for handling reactions involving bromine and its compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the hazards associated with these reactive chemicals. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind each experimental choice, ensuring a self-validating system of safety in your laboratory.
Understanding the Inherent Hazards of Bromine
Bromine (Br₂) is a dark reddish-brown, fuming liquid that is highly volatile and corrosive.[1][2] Its vapors are denser than air and can accumulate in low-lying areas.[1][3] The primary hazards associated with bromine and its compounds include:
-
Acute Toxicity and Corrosivity: Bromine is highly corrosive to the skin, eyes, and respiratory tract.[3][4] Contact with liquid bromine can cause severe chemical burns, and inhalation of its vapors can lead to respiratory distress, pulmonary edema, and can be fatal.[4][5][6]
-
High Reactivity: As a strong oxidizing agent, bromine reacts violently with a wide range of organic and inorganic materials, including combustibles, reducing agents, metals, and organic solvents.[2][5][7] These reactions can be explosive and generate significant heat.
-
Environmental Hazard: Bromine is very toxic to aquatic life.[8] Spills and improper disposal can cause significant environmental damage.
Personal Protective Equipment (PPE): Your First Line of Defense
The correct selection and use of PPE are non-negotiable when working with bromine.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of liquid bromine and exposure to its corrosive vapors.[3][9] |
| Hand Protection | Chemically resistant gloves (e.g., neoprene, nitrile, or fluorinated rubber). | Provides a barrier against skin contact, which can cause severe burns.[3][9][10] Always consult the glove manufacturer's compatibility chart.[11] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or high-risk operations, a chemical-resistant apron or suit is recommended. | Protects the skin from accidental splashes and contact with contaminated surfaces.[3] |
| Respiratory Protection | Work should always be conducted in a certified chemical fume hood.[3][4][11] For emergencies or situations with potential exposure above the permissible limit, a full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[5][12] | Bromine vapors are highly toxic upon inhalation. A fume hood provides primary containment, while respirators are critical for emergency situations. |
Safe Handling and Storage: Proactive Hazard Mitigation
Proper handling and storage procedures are crucial to prevent accidents.
-
Ventilation: Always handle bromine and its volatile compounds in a well-ventilated chemical fume hood with the sash positioned as low as possible.[3][4][13]
-
Material Compatibility: Use equipment made of compatible materials such as glass, Teflon, or other fluorinated polymers.[13][14] Bromine is corrosive to many metals, including stainless steel and aluminum, and can attack some plastics and rubbers.[3][5][11]
-
Storage: Store bromine in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials.[3] It should be stored in a designated corrosives cabinet with secondary containment.[3] Incompatible materials to avoid include reducing agents, alkali metals, powdered metals, organic materials, and ammonia.[3][11]
-
Transport: When transporting bromine, use a secondary container to prevent spills in case the primary container breaks.
Troubleshooting Guide for Bromination Reactions
| Issue | Potential Causes | Recommended Solutions |
| Reaction is too exothermic and difficult to control. | 1. The rate of bromine addition is too fast. 2. The reaction mixture is not adequately cooled. 3. The concentration of reactants is too high. | 1. Add the bromine dropwise with vigorous stirring. 2. Use an ice bath or other cooling system to maintain the desired temperature.[9] 3. Dilute the reaction mixture with an appropriate solvent. |
| The reddish-brown color of bromine persists after the theoretical amount has been added and the reaction time is complete. | 1. The reaction is incomplete. 2. The starting material is impure or has degraded. 3. The reaction temperature is too low. | 1. Allow the reaction to stir for a longer period or gently warm the mixture if the protocol allows. 2. Check the purity of the starting material. 3. Gradually increase the reaction temperature while monitoring for any signs of an uncontrolled exotherm. |
| Excess bromine is difficult to quench and the color does not disappear. | 1. The quenching agent has degraded or is not fresh. 2. Insufficient mixing between the organic and aqueous layers. 3. An inadequate amount of quenching agent has been added. | 1. Prepare a fresh solution of the quenching agent (e.g., sodium thiosulfate).[9] 2. Ensure vigorous stirring during the quenching process. 3. Add more of the quenching agent in small portions until the color is discharged. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction containing excess bromine?
The most common and effective method for quenching excess bromine is to use a reducing agent.[15] A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is widely recommended.[9][15] The reaction is as follows:
2Na₂S₂O₃(aq) + Br₂(aq) → Na₂S₄O₆(aq) + 2NaBr(aq)
Other suitable quenching agents include sodium bisulfite (NaHSO₃) and sodium sulfite (Na₂SO₃).[15][16] The quenching process is typically exothermic, so it's crucial to cool the reaction mixture in an ice bath and add the quenching solution slowly with vigorous stirring.[9][17]
Q2: How should I handle a small bromine spill (less than 100 mL) in a chemical fume hood?
For small spills within a fume hood, you can neutralize and absorb the bromine.[11][18]
-
Ensure Proper PPE: Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves.[19]
-
Neutralize: Cover the spill with a neutralizing agent such as sodium thiosulfate, sodium bisulfite, or soda ash.[5][18][19]
-
Absorb: Once the bromine has been neutralized (the color will disappear), absorb the mixture with an inert absorbent material like sand or vermiculite.[3] Do not use combustible materials like paper towels or sawdust.[3]
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[11][19]
-
Decontaminate: Wipe the area with a fresh solution of sodium thiosulfate, followed by water.[18]
Q3: What should I do in case of a large bromine spill or a spill outside of a fume hood?
Evacuate the area immediately and alert your institution's emergency response team.[3][18] Do not attempt to clean up a large spill or a spill outside of a fume hood unless you are trained and equipped to do so.[11]
Q4: What are the first aid procedures for bromine exposure?
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes and remove contaminated clothing.[3][11][20] Seek immediate medical attention.[3][5][11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][11] Seek immediate medical attention.[3][5][11]
-
Inhalation: Move the individual to fresh air immediately.[3][21] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting.[3] Have the person rinse their mouth with water and drink a small amount of water to dilute the chemical.[20] Seek immediate medical attention.[3][4]
Q5: How should I dispose of bromine-containing waste?
Bromine waste must be collected in a designated, properly labeled, and sealed hazardous waste container.[3][11] The container should be made of a compatible material and stored in a secondary container in a well-ventilated area, away from incompatible materials.[3][11] Follow your institution's and local regulations for hazardous waste disposal.[5][16]
Experimental Protocols
Protocol 1: General Procedure for Quenching a Bromination Reaction
This protocol provides a general guideline for quenching a reaction where elemental bromine has been used in an organic solvent.
-
Cool the reaction mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is crucial to control the exothermicity of the quench.[9]
-
Prepare the quenching solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Slow addition of the quenching agent: Slowly add the sodium thiosulfate solution to the reaction mixture with vigorous stirring.[9]
-
Monitor the quench: Continue adding the quenching solution until the reddish-brown color of the bromine has completely disappeared, and the organic layer is colorless or pale yellow.[9]
-
Phase separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Wash the organic layer: Wash the organic layer with brine (saturated NaCl solution), then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9]
Protocol 2: Neutralizing a Small Bromine Spill in a Fume Hood
This protocol outlines the steps for cleaning up a small bromine spill (less than 100 mL) within a certified chemical fume hood.
-
Alert personnel and restrict access: Inform others in the lab of the spill and ensure only trained personnel are involved in the cleanup.
-
Don appropriate PPE: At a minimum, wear chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., neoprene or nitrile).[19]
-
Contain the spill: If the spill is spreading, use an inert absorbent material like sand to create a dike around the spill.
-
Neutralize the bromine: Slowly and carefully cover the spill with a neutralizing agent such as sodium thiosulfate or soda ash.[5][19]
-
Absorb the residue: Once the bromine color has dissipated, cover the area with an inert absorbent material.[3]
-
Collect the waste: Using a scoop and brush, carefully transfer the absorbed material into a clearly labeled hazardous waste container.[19]
-
Decontaminate the area: Wipe the spill area with a 10% sodium thiosulfate solution, followed by a water rinse.[18]
-
Dispose of waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.[19]
Visual Workflows
References
- 1. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. LCSS: BROMINE [web.stanford.edu]
- 5. nj.gov [nj.gov]
- 6. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. science.cleapss.org.uk [science.cleapss.org.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Bromine [cdc.gov]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. chemtrack.org [chemtrack.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 20. kansashealthsystem.com [kansashealthsystem.com]
- 21. Bromine | Chemical Emergencies | CDC [cdc.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized (1-(4-Bromophenyl)cyclobutyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The unequivocal structural validation of newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the structure of (1-(4-Bromophenyl)cyclobutyl)methanamine. We move beyond mere procedural descriptions to explain the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by a discussion on the definitive role of X-ray crystallography. Each section includes the underlying principles, expected data, and detailed protocols, providing a comprehensive framework for researchers.
Introduction: The Imperative of Structural Integrity
(1-(4-Bromophenyl)cyclobutyl)methanamine is a substituted cyclobutane derivative, a structural motif of increasing interest in medicinal chemistry due to its role as a versatile bioisostere for larger or more flexible groups. Its synthesis, like any novel compound destined for biological screening or further chemical modification, demands rigorous structural verification.[1] An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and irreproducible research.
This guide champions a multi-technique, orthogonal approach to structural validation. By integrating data from various analytical methods, each providing a unique piece of the structural puzzle, we can build a self-consistent and irrefutable confirmation of the target molecule's identity. This approach is not merely about ticking boxes; it is about creating a logical and scientific argument for the structure, grounded in empirical evidence.
Primary Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is essential for a comprehensive structural analysis. While each technique provides valuable information, their true power lies in their synergy.[2]
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Roadmap
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (1-(4-Bromophenyl)cyclobutyl)methanamine, both ¹H and ¹³C NMR are indispensable.
2.1.1. ¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides a proton census, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration).
-
Expertise & Experience: The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point for non-polar to moderately polar compounds. The key is to select a solvent that fully dissolves the sample without reacting with it and has minimal overlapping signals.
Expected ¹H NMR Signals for (1-(4-Bromophenyl)cyclobutyl)methanamine:
| Proton Environment | Expected Chemical Shift (ppm) | Splitting Pattern | Integration | Rationale |
|---|---|---|---|---|
| Aromatic Protons (AA'BB' system) | ~7.2 - 7.5 | Two doublets | 4H | Protons on the bromophenyl ring. The para-substitution leads to a characteristic symmetrical pattern. |
| Methylene Protons (-CH₂-NH₂) | ~2.5 - 3.0 | Singlet or AB quartet | 2H | Adjacent to the electron-withdrawing amine group and the cyclobutyl ring.[4] |
| Cyclobutyl Protons | ~1.8 - 2.4 | Multiplets | 6H | Complex overlapping signals due to the puckered nature of the cyclobutane ring and diastereotopic protons. |
| Amine Protons (-NH₂) | ~1.0 - 2.5 (variable) | Broad singlet | 2H | Chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.[5] |
2.1.2. ¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.[6]
Expected ¹³C NMR Signals:
| Carbon Environment | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| Aromatic C-Br | ~120 - 125 | Carbon directly attached to bromine, shows a characteristic shift. |
| Aromatic C-H | ~128 - 132 | Standard region for benzene ring carbons. |
| Quaternary Aromatic C | ~140 - 145 | The carbon atom of the phenyl ring attached to the cyclobutyl group. |
| Quaternary Cyclobutyl C | ~40 - 50 | The sp³ quaternary carbon of the cyclobutane ring. |
| Methylene C (-CH₂-NH₂) | ~45 - 55 | Carbon adjacent to the nitrogen atom.[4] |
| Cyclobutyl CH₂ | ~25 - 35 | Methylene carbons within the cyclobutane ring. |
2.2. Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
Mass spectrometry provides the molecular weight of the compound and, with high resolution, its elemental formula.[7] Fragmentation patterns can offer further structural confirmation.
2.2.1. High-Resolution Mass Spectrometry (HRMS)
-
Trustworthiness: HRMS is crucial for establishing the molecular formula.[8] It measures mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.[9][10] For C₁₁H₁₄BrN, the expected monoisotopic mass of the molecular ion [M+H]⁺ would be calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).
Expected HRMS Data:
-
Molecular Formula: C₁₁H₁₄BrN
-
Exact Mass (M): 239.0364 (for ⁷⁹Br) and 241.0344 (for ⁸¹Br)
-
Observed [M+H]⁺: ~240.0442 and ~242.0422
2.2.2. Fragmentation Analysis (MS/MS)
-
Causality: The fragmentation pattern is a molecular fingerprint. The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks of roughly equal intensity, due to the natural abundance of ⁷⁹Br and ⁸¹Br.[11][12] Key fragmentation pathways for this molecule would likely involve the loss of the aminomethyl group or cleavage of the cyclobutyl ring. The detection of bromide ions (m/z 79 and 81) can also be a selective indicator.[13]
2.3. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Checklist
FTIR spectroscopy is a rapid and simple method to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[14]
Expected Key FTIR Absorptions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
|---|---|---|---|
| N-H Stretch (Primary Amine) | 3300 - 3500 | Two distinct peaks | Asymmetric and symmetric stretching of the -NH₂ group.[15][16] |
| N-H Bend (Primary Amine) | 1580 - 1650 | Medium to strong | Scissoring vibration of the -NH₂ group.[14] |
| Aromatic C-H Stretch | > 3000 | Sharp, medium | Stretching of sp² C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | < 3000 | Strong | Stretching of sp³ C-H bonds in the cyclobutyl and aminomethyl groups. |
| Aromatic C=C Stretch | ~1450 - 1600 | Multiple medium peaks | Benzene ring stretching vibrations. |
| C-N Stretch | 1020 - 1335 | Medium | Stretching of the carbon-nitrogen bond.[5] |
| C-Br Stretch | 500 - 600 | Medium to strong | Characteristic absorption for aryl bromides. |
Comparative Analysis of Validation Techniques
No single technique is sufficient for unambiguous structure determination.[2] Their power lies in their complementary nature.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Unparalleled for detailed structural elucidation in solution. | Requires relatively pure sample (>95%); can be insensitive for very small quantities. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments. | Extremely sensitive (sub-picomole); provides definitive molecular formula. | Does not provide information on atom connectivity or stereochemistry; isomers are often indistinguishable. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, inexpensive, requires minimal sample preparation. | Provides limited information on the overall molecular skeleton; spectra can be complex. |
| X-ray Crystallography | Absolute 3D atomic arrangement in the solid state. | The "gold standard" for unambiguous structure determination.[17][18] | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.[19][20][21] |
Detailed Experimental Protocols
Self-Validating System: The protocols are designed such that the results from each experiment corroborate the others, forming a cohesive structural proof.
4.1. Sample Preparation
-
General: Ensure the synthesized compound is purified to >95% purity (e.g., by column chromatography or recrystallization) before analysis. Purity can be initially assessed by TLC or LC-MS.
-
NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.
-
FTIR: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
4.2. Step-by-Step Protocol for NMR Analysis
-
Acquire a ¹H NMR spectrum.
-
Integrate all signals and normalize to a known proton count (e.g., the 4 aromatic protons).
-
Assign chemical shifts and analyze splitting patterns to deduce proton-proton connectivities.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
Count the number of unique carbon signals to confirm the carbon backbone.
-
(Optional but recommended) Acquire 2D NMR spectra (e.g., COSY, HSQC) to unambiguously confirm H-H and C-H correlations.
4.3. Step-by-Step Protocol for HRMS Analysis
-
Calibrate the mass spectrometer using a known standard.
-
Introduce the sample via direct infusion or LC injection.
-
Acquire a full scan mass spectrum in positive ion mode (e.g., ESI+).
-
Identify the [M+H]⁺ and [M+2+H]⁺ ion cluster.
-
Determine the accurate mass of the monoisotopic peak and use software to calculate the elemental composition, confirming it matches C₁₁H₁₅BrN⁺.
-
Perform MS/MS on the precursor ion to observe characteristic fragmentation.
4.4. Step-by-Step Protocol for FTIR Analysis
-
Acquire a background spectrum of the empty ATR crystal or KBr pellet.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background.
-
Identify and label the key vibrational frequencies corresponding to the expected functional groups.
Data Interpretation and Integrated Structure Confirmation
The final step is to synthesize all data into a single, coherent structural proof.
Summary of Expected vs. Experimental Data:
| Analysis | Expected Result | Hypothetical Experimental Data | Conclusion |
| HRMS | [M+H]⁺ = 240.0442 for ⁷⁹Br | m/z = 240.0445 | Formula C₁₁H₁₄BrN confirmed. |
| ¹H NMR | ~7.4 (d, 2H), ~7.2 (d, 2H), ~2.7 (s, 2H), ~2.2-1.8 (m, 6H), ~1.5 (br s, 2H) | Matches expected shifts, integrations, and splitting. | C-H framework is consistent. |
| ¹³C NMR | 8 unique signals in expected regions. | 8 signals observed at predicted shifts. | Carbon skeleton confirmed. |
| FTIR | N-H stretch (~3400, ~3300 cm⁻¹), N-H bend (~1620 cm⁻¹), C-Br (~550 cm⁻¹) | Peaks observed at 3401, 3310, 1618, and 552 cm⁻¹. | Key functional groups are present. |
Conclusion
The structural validation of (1-(4-Bromophenyl)cyclobutyl)methanamine is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. This guide outlines a robust workflow that leverages the strengths of NMR, MS, and FTIR spectroscopy to build a comprehensive and self-validating structural proof. By understanding the "why" behind each technique and protocol, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and reproducibility of their scientific endeavors. For absolute stereochemical assignment, particularly if chiral synthesis or resolution is performed, single-crystal X-ray diffraction remains the ultimate arbiter.[20]
References
-
Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
-
Han, J., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]
-
Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. ACS Publications. [Link]
-
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. [Link]
-
Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]
-
Clark, J. (n.d.). mass spectra - the molecular ion (M+) peak. Chemguide. [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. [Link]
-
Roukhoze, E. (Ed.). (2017). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry Can determine information about the molecular weight and molecular structure. [Link]
-
Khan Academy. (2019). Formula determination by high resolution mass spectrometry. YouTube. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. [Link]
-
Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]
-
Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
Kusaka, E., et al. (2017). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
Gawinecki, R., et al. (2004). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Popa, I., et al. (2018). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. [Link]
-
Wang, J., et al. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. ACS Publications. [Link]
-
Shimadzu. (n.d.). Small Molecule Analysis Compendium. [Link]
-
ResearchGate. (2018). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. [Link]
-
Workman, J. Jr. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. (2022). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Hussain, S., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI. [Link]
-
Zogo, A. E., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. PubMed Central. [Link]
-
PubChemLite. (n.d.). (1-(4-chlorophenyl)cyclobutyl)methanamine (C11H14ClN). [Link]methanamine)
Sources
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]
- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. savemyexams.com [savemyexams.com]
- 12. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. tandfonline.com [tandfonline.com]
- 14. allreviewjournal.com [allreviewjournal.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 18. rigaku.com [rigaku.com]
- 19. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Structure-Activity Relationship of Phenylcyclobutylamine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the development of novel monoamine reuptake inhibitors remains a cornerstone of research for therapeutic agents targeting depression, ADHD, and other CNS disorders. The phenylcyclobutylamine scaffold has emerged as a promising pharmacophore, offering a unique conformational rigidity that can be exploited to achieve desired potency and selectivity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylcyclobutylamine derivatives, drawing upon established principles of monoamine reuptake inhibitor design to inform future drug discovery efforts. While direct, comprehensive comparative data for a wide range of phenylcyclobutylamine analogs is still emerging in the public domain, this guide synthesizes available information and extrapolates key SAR trends from closely related chemical classes to provide a robust framework for rational drug design.
The Phenylcyclobutylamine Scaffold: A Privileged Structure for Monoamine Transporter Inhibition
The core phenylcyclobutylamine structure consists of a phenyl ring and a cyclobutane ring, with an amine functionality. This arrangement provides a rigid framework that restricts the spatial orientation of the phenyl ring and the amine group, two key pharmacophoric elements for interaction with monoamine transporters. The constrained nature of the cyclobutane ring, compared to more flexible alkyl chains, can lead to enhanced selectivity and reduced off-target effects. The development of triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine, is a key strategy in the development of new antidepressants with potentially faster onset and greater efficacy.[1][2]
Key Structural Modifications and Their Impact on Activity
The biological activity of phenylcyclobutylamine derivatives can be finely tuned by strategic modifications at three primary locations: the phenyl ring, the cyclobutane ring, and the amine group.
Phenyl Ring Substitution
Substitution on the phenyl ring is a critical determinant of both potency and selectivity. The position and nature of the substituent can profoundly influence the interaction with the binding pockets of DAT, NET, and SERT.
-
Position of Substitution: Generally, substitution at the 3- and 4-positions of the phenyl ring is well-tolerated and often leads to increased potency.
-
Nature of Substituents:
-
Electron-withdrawing groups (e.g., halogens, trifluoromethyl) can enhance potency. For instance, in related phenethylamine classes, 3,4-dichloro substitution is a common feature in potent monoamine reuptake inhibitors.[3]
-
Electron-donating groups (e.g., methoxy) can also confer high affinity, as seen in analogs of other monoamine reuptake inhibitors.
-
Cyclobutane Ring Modifications
While less explored than phenyl ring substitutions, modifications to the cyclobutane ring can influence the molecule's conformational properties and its fit within the transporter binding site.
-
Stereochemistry: The relative stereochemistry of the phenyl and amine substituents on the cyclobutane ring is crucial. Cis- and trans- isomers can exhibit significantly different pharmacological profiles.
-
Substitution on the Ring: The introduction of substituents on the cyclobutane ring itself could further refine the conformational constraints and introduce new interactions with the transporters.
Amine Group Modifications
The nature of the amine group directly impacts the molecule's interaction with a key aspartate residue in the binding site of monoamine transporters.
-
Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom influences potency and selectivity. N-methylation is a common strategy to modulate activity. For example, in the chiral cyclohexylaryl amine series, N-methylation was found to be optimal for potent triple reuptake inhibition.[3]
-
N-Alkyl Chain Length: Increasing the length of the N-alkyl substituent can alter the selectivity profile.
Comparative Analysis of Phenylcyclobutylamine Derivatives and Related Analogs
| Compound Class | R1 (Phenyl Substitution) | R2 (Amine Substitution) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity Profile | Reference |
| Chiral Cyclohexylaryl Amines | H | N-methyl | 28 | 21 | ≤ 1 | TRI | [3] |
| Pyrovalerone Analogs | 4-Methylphenyl | Pyrrolidine | 52 | 28.3 | >10,000 | DAT/NET selective | [4] |
| Amphetamine Derivatives | Varied | Varied | - | < 25 (Ki) | < 15 (Ki) | SERT/NET selective | [5] |
Note: The data in this table is for illustrative purposes to highlight general SAR trends in related compound classes. Direct comparison of absolute values between different assays and compound series should be made with caution.
Experimental Protocols
The following are standard, detailed protocols for the in vitro evaluation of monoamine reuptake inhibition.
Synthesis of Phenylcyclobutylamine Derivatives
A general synthetic scheme for the preparation of phenylcyclobutylamine derivatives is outlined below. This can be adapted based on the desired substitutions.
Caption: General synthetic workflow for phenylcyclobutylamine derivatives.
Step-by-Step Protocol:
-
Cyclobutylation: To a solution of the appropriately substituted phenylacetonitrile in a suitable solvent such as DMF, add sodium hydride. After stirring, add 1,3-dibromopropane dropwise and heat the reaction mixture.
-
Reduction: The resulting phenylcyclobutanecarbonitrile is then reduced to the corresponding primary amine using a reducing agent like lithium aluminum hydride in THF or through catalytic hydrogenation.
-
N-Alkylation (Optional): For secondary or tertiary amines, the primary amine can be further reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (reductive amination).
-
Purification: The final compound is purified by column chromatography or recrystallization.
Monoamine Reuptake Inhibition Assay
This protocol describes a standard in vitro assay to determine the potency of compounds in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.
Caption: Workflow for monoamine reuptake inhibition assay.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds at various concentrations.
-
Scintillation counter and vials.
Procedure:
-
Cell Preparation: Plate the HEK293 cells in 96-well plates and grow to confluence.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: Lyse the cells and measure the amount of radioactivity in a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curves.
Future Directions and Conclusion
The phenylcyclobutylamine scaffold holds significant promise for the development of novel monoamine reuptake inhibitors. The rigid nature of the cyclobutane ring offers a unique opportunity to fine-tune the conformational presentation of the key pharmacophoric elements, potentially leading to compounds with improved potency and selectivity.
Future research should focus on the systematic exploration of the SAR of this scaffold. A comprehensive library of analogs with diverse substitutions on the phenyl ring, variations in the stereochemistry of the cyclobutane ring, and different N-substituents is needed to build a robust SAR model. This will require the synthesis and biological evaluation of these novel compounds, with the resulting data being crucial for guiding the rational design of the next generation of monoamine reuptake inhibitors. The development of such compounds could lead to more effective treatments for a range of neurological and psychiatric disorders.
References
- Shaw, A. M., Boules, M., Zhang, Y., Williams, K., Robinson, J., Carlier, P. R., & Richelson, E. (2007). Antidepressant-like effects of novel triple reuptake inhibitors, PRC025 and PRC050. European Journal of Pharmacology, 555(1), 30-36.
- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., Hemanth, H. P., ... & Sitte, H. H. (2022). Monoamine transporter inhibition. Pharmacological reviews, 74(3), 586-635.
- Gardell, L. R., Vanover, K. E., Davis, R. E., & Burstein, E. S. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1434-1437.
- Subbaiah, M. A. P. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 6(10), 1159-1175.
- Marks, M. J., & Patkar, A. A. (2008). Triple reuptake inhibitors: the next generation of antidepressants.
- Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, J., & Sun, H. (2023).
- Chen, C., & Reith, M. E. (2008). Monoamine reuptake inhibitors: Highlights of recent research developments. Current medicinal chemistry, 15(18), 1824-1841.
- BenchChem. (2025). Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors: A Comparative In Vitro Analysis.
Sources
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Route 1: Functional Group Interconversion on a Pre-existing Cyclobutane Core
An In-Depth Technical Guide to the Synthesis of Cyclobutanamines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the cyclobutane motif represents a fascinating and valuable structural unit. Its inherent ring strain and unique three-dimensional geometry make it an attractive bioisostere for larger, more flexible, or aromatic systems, often leading to improved metabolic stability and binding affinity.[1] The introduction of an amine functionality to this scaffold creates cyclobutanamines, a class of compounds with significant potential in pharmaceutical discovery.
However, the synthesis of these strained four-membered rings is not trivial. The selection of an appropriate synthetic route is a critical decision that depends on factors such as the desired substitution pattern, stereochemical outcome, available starting materials, and scalability. This guide provides a comparative analysis of the most effective and commonly employed synthetic strategies for accessing cyclobutanamines, offering field-proven insights and experimental data to inform your selection process. We will explore methodologies that construct the ring system and those that install the amine functionality onto a pre-existing cyclobutane core.
Perhaps the most direct and widely used approach involves the modification of readily available cyclobutane precursors, such as cyclobutanones or cyclobutanecarboxylic acids. These methods are often favored for their reliability and the commercial availability of starting materials.
A. From Cyclobutanecarboxylic Acid via Rearrangement Reactions
Cyclobutanecarboxylic acid is a common and stable starting material that can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[2][3] This acid serves as a gateway to several classical name reactions that excel at converting a carboxylic acid derivative into a primary amine with the loss of one carbon atom. These reactions—the Hofmann, Curtius, Lossen, and Schmidt rearrangements—all proceed through a key isocyanate intermediate.[4][5][6][7]
Mechanism Insight: The Isocyanate Pathway
The convergence of the Hofmann, Curtius, and Lossen rearrangements on an isocyanate intermediate is a cornerstone of amine synthesis. The key step involves a 1,2-migration of the cyclobutyl group from the carbonyl carbon to an electron-deficient nitrogen atom, with the simultaneous expulsion of a leaving group (a halide for Hofmann, dinitrogen for Curtius, a carboxylate for Lossen).[8][9][10] This isocyanate is highly electrophilic and is typically not isolated but trapped in situ with a nucleophile. Hydrolysis with water leads to an unstable carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.[11][12]
Caption: Unified pathway for rearrangements via a cyclobutyl isocyanate intermediate.
1. The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide, in this case, cyclobutanecarboxamide, into a primary amine using a halogen (typically bromine) in a strong base.[9] A particularly mild and effective variation utilizes [I,I-bis(trifluoroacetoxy)iodo]benzene (TIB) under acidic conditions, which avoids harsh bases and can be advantageous for sensitive substrates.[13][14] This method is noted for its excellent yields and retention of configuration at the migrating carbon.[14]
Experimental Protocol: Hofmann Rearrangement using TIB [13]
-
Reagent Preparation: Prepare a solution of [I,I-bis(trifluoroacetoxy)iodo]benzene (1.1 equivalents) in a 1:1 mixture of acetonitrile and water.
-
Reaction: To a stirred solution of cyclobutanecarboxamide (1.0 equivalent) in the acetonitrile/water mixture, add the TIB solution dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC or LC-MS. The reaction mixture should remain clear and colorless.[13]
-
Workup: Once the reaction is complete, wash the mixture with diethyl ether to remove iodobenzene and any unreacted reagent.
-
Isolation: Acidify the aqueous layer with concentrated HCl and concentrate it under reduced pressure. The cyclobutanamine hydrochloride can be collected by filtration or recrystallization. Yields are typically in the range of 85-95%.[13]
2. The Curtius Rearrangement
The Curtius rearrangement is arguably the most versatile of the group due to the mild conditions under which the key acyl azide can be generated and rearranged.[15][16] The carboxylic acid is first converted to an activated derivative (like an acyl chloride) and then reacted with an azide source (e.g., sodium azide) to form the acyl azide.[5] Thermal or photochemical decomposition of the acyl azide leads to the isocyanate.[8] A significant advantage is that the isocyanate can be trapped with nucleophiles other than water, such as tert-butanol to form a Boc-protected amine directly, which is a highly valuable intermediate in multi-step synthesis.[8]
3. The Schmidt and Lossen Rearrangements
The Schmidt reaction offers a more direct route, converting a carboxylic acid to an amine in one pot using hydrazoic acid (HN₃) under acidic conditions.[7][17] However, the use of highly toxic and explosive hydrazoic acid is a significant drawback. The Lossen rearrangement utilizes a hydroxamic acid derivative, which rearranges upon treatment with a base.[10][18][19] While effective, the preparation of the hydroxamic acid starting material makes it less common than the Hofmann or Curtius routes.[6]
B. From Cyclobutanone via Reductive Amination
When the desired product is a secondary or tertiary cyclobutanamine, or when substitution patterns make cyclobutanone a more accessible starting material, reductive amination is the premier choice.[20] This one-pot reaction combines a ketone (cyclobutanone) with an amine (ammonia for a primary amine, or a primary/secondary amine for a secondary/tertiary product) and a reducing agent.[21][22]
Mechanism Insight: Imine/Iminium Formation and Reduction
The reaction proceeds in two main stages within the same pot. First, the amine performs a nucleophilic attack on the carbonyl carbon of cyclobutanone, forming a hemiaminal intermediate.[21] This intermediate then dehydrates to form an imine (for ammonia or primary amines) or an iminium ion (for secondary amines). The second stage is the reduction of this C=N double bond by a selective reducing agent to yield the final amine.[22]
Caption: The two-stage process of reductive amination.
The key to a successful reductive amination is the choice of reducing agent. The reagent must be mild enough not to reduce the starting ketone but potent enough to reduce the intermediate imine/iminium ion. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this, as it is most reactive under the slightly acidic conditions that favor imine formation.[22] A safer and often more effective alternative is sodium triacetoxyborohydride [NaBH(OAc)₃], which is non-toxic and does not require pH control.[20]
Experimental Protocol: Reductive Amination of Cyclobutanone
-
Setup: In a round-bottom flask, dissolve cyclobutanone (1.0 equivalent) and the desired amine (e.g., benzylamine, 1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition: Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure secondary or tertiary cyclobutanamine.
Route 2: Ring Construction and Expansion/Contraction Methods
For complex, highly substituted, or stereochemically defined cyclobutanamines, building the ring from acyclic or different cyclic precursors is often the most elegant strategy.
A. [2+2] Cycloaddition
The [2+2] cycloaddition is a powerful and convergent method for constructing four-membered rings by combining two two-carbon components (alkenes, ketenes, etc.).[23][24] This reaction class is particularly valuable for creating densely functionalized cyclobutanes with high levels of stereocontrol.[25][26][27] The reaction can be promoted by heat, light (photochemical), or catalysts.[23][28]
For synthesizing cyclobutanamine precursors, a common strategy is the cycloaddition of a ketene (or a ketene equivalent) with an alkene. For example, the reaction of dichloroketene (generated in situ from trichloroacetyl chloride and zinc-copper couple) with an enol ether can produce a dichlorocyclobutanone derivative, which can be further functionalized.[29] The resulting cyclobutanone can then be converted to the amine via reductive amination or other methods described above.[30][31]
Key Causality: The choice of reactants in a [2+2] cycloaddition directly dictates the substitution pattern of the resulting cyclobutane. The stereochemical outcome is often governed by the mechanism (concerted vs. stepwise) and the nature of the catalyst or chiral auxiliary used, allowing for the synthesis of specific stereoisomers.[32]
B. Ring Contraction of Pyrrolidines
More recently, innovative methods involving skeletal editing have emerged. One such strategy is the stereoselective synthesis of cyclobutanes via the contraction of readily accessible pyrrolidine precursors.[33][34] This method utilizes iodonitrene chemistry to mediate a nitrogen extrusion process, effectively removing a nitrogen atom from the five-membered ring to form the four-membered carbocycle.[33] The reaction proceeds through a radical pathway and has been shown to be highly stereospecific, preserving the stereochemistry of the substituents on the original pyrrolidine ring.[33][34] This approach is particularly promising for accessing complex, multi-substituted cyclobutanes that would be challenging to assemble via traditional cycloaddition methods.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Stereocontrol | Advantages | Disadvantages |
| Hofmann Rearrangement | Cyclobutanecarboxamide | Br₂/NaOH or TIB | 85-95%[13] | Excellent (retention)[14] | High yields, reliable, mild variants available. | Requires primary amide, loss of one carbon. |
| Curtius Rearrangement | Cyclobutanecarboxylic Acid | DPPA or SOCl₂ then NaN₃ | 70-90% | Excellent (retention)[15] | Versatile (can form carbamates), mild conditions. | Use of potentially explosive azides. |
| Reductive Amination | Cyclobutanone | Amine, NaBH(OAc)₃ | 75-95% | Substrate-dependent | One-pot, high functional group tolerance, forms 1°, 2°, or 3° amines. | Requires access to the corresponding ketone. |
| [2+2] Cycloaddition | Alkenes, Ketenes | Varies (Heat, UV, Catalysts) | 50-85%[1] | Good to Excellent | Convergent, builds complexity quickly, good for stereocontrol.[23] | Substrate scope can be limited, regioselectivity can be an issue. |
| Pyrrolidine Contraction | Substituted Pyrrolidine | Iodonitrene precursors | 60-80%[33] | Excellent (stereospecific)[34] | Novel approach for complex targets, preserves stereochemistry. | Newer method, substrate scope still being explored. |
Conclusion
The synthesis of cyclobutanamines is a rich field with a diverse array of reliable and innovative methodologies. The optimal choice of synthetic route is a strategic decision guided by the specific target molecule and research objectives.
-
For straightforward access to primary cyclobutanamines from a common precursor, rearrangement reactions like the Hofmann and Curtius offer high yields and predictability.
-
When preparing secondary or tertiary amines, or when starting from a ketone, reductive amination stands out for its operational simplicity and versatility.
-
For the construction of highly substituted or stereochemically complex cyclobutane cores, [2+2] cycloadditions provide a powerful, convergent approach, while emerging ring contraction strategies offer novel and stereospecific pathways.
By understanding the mechanistic underpinnings, advantages, and limitations of each method as outlined in this guide, researchers can confidently select and execute the most effective strategy for their synthetic campaigns, accelerating discovery in medicinal chemistry and beyond.
References
-
Liu, R., Zhang, M., Wyche, T. P., Winston-McPherson, G. N., Bugni, T. S., & Tang, W. (2012). Stereoselective preparation of cyclobutanes with four different substituents: total synthesis and structural revision of pipercyclobutanamide A and piperchabamide G. Angewandte Chemie International Edition, 51(30), 7503-7506. [Link][25][26][27]
-
Wang, K., & Li, C. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link][33][34]
-
Rutjes, F. P., & Wanner, M. J. (2016). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link][1]
-
Almond, M. R., Stimmel, J. B., Thompson, E. A., & Loudon, G. M. (1988). HOFMANN REARRANGEMENT UNDER MILDLY ACIDIC CONDITIONS USING [I,I-BIS(TRIFLUOROACETOXY)]IODOBENZENE: CYCLOBUTYLAMINE HYDROCHLORIDE FROM CYCLOBUTANECARBOXAMIDE. Organic Syntheses, 66, 132. [Link][13]
-
PubMed. (2012). Stereoselective preparation of cyclobutanes with four different substituents: total synthesis and structural revision of pipercyclobutanamide A and piperchabamide G. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)]Iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. [Link][14]
-
National Center for Biotechnology Information. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link][23]
-
PubMed. (2012). Asymmetric synthesis of cyclobutanes by a formal [2+2] cycloaddition controlled by dienamine catalysis. Angewandte Chemie International Edition. [Link][32]
-
MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15581. [Link][30][35]
-
Wiley Online Library. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition. [Link]
-
MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
-
Wiley Online Library. (n.d.). Lossen Rearrangement. Comprehensive Organic Name Reactions and Reagents. [Link][18]
-
Royal Society of Chemistry. (1998). The synthesis of novel prostaglandin analogues via cycloaddition reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link][29]
-
ResearchGate. (n.d.). Synthesis of cyclobutanamines through reduction instead of final hydrolysis. [Link]
-
R Discovery. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]
-
Thieme. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. [Link][31]
-
ResearchGate. (n.d.). The synthetic routes to cyclobutanes. [Link][28]
-
National Center for Biotechnology Information. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]
-
PubMed. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Beilstein Journal of Organic Chemistry. [Link][24]
-
Royal Society of Chemistry. (2023). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link][16]
-
Unacademy. (n.d.). What Is Lossen Rearrangement?. [Link][19]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link][11]
-
Chemistry Stack Exchange. (2019). What is the mechanism for this reaction?. [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. [Link]
-
YouTube. (2025). Reductive Amination | Synthesis of Amines. [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link][20]
-
BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][22]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 3, p.200 (1955); Vol. 23, p.16 (1943). [Link][3]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 11. Curtius Rearrangement [organic-chemistry.org]
- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Lossen Rearrangement [drugfuture.com]
- 19. What Is Lossen Rearrangement? [unacademy.com]
- 20. jocpr.com [jocpr.com]
- 21. Reductive amination - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stereoselective preparation of cyclobutanes with four different substituents: total synthesis and structural revision of pipercyclobutanamide A and piperchabamide G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision o… [ouci.dntb.gov.ua]
- 28. researchgate.net [researchgate.net]
- 29. The synthesis of novel prostaglandin analogues via cycloaddition reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 30. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 31. Thieme E-Books & E-Journals [thieme-connect.de]
- 32. Asymmetric synthesis of cyclobutanes by a formal [2+2] cycloaddition controlled by dienamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. discovery.researcher.life [discovery.researcher.life]
- 35. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of (1-(4-Bromophenyl)cyclobutyl)methanamine Versus Known Inhibitors
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold
In the landscape of modern drug discovery, novel chemical entities present both a challenge and an opportunity. The compound (1-(4-Bromophenyl)cyclobutyl)methanamine, with its unique cyclobutylamine moiety linked to a bromophenyl group, represents such an opportunity. While its specific biological targets are not yet defined in publicly accessible literature, its structural features provide a rational basis for investigating its potential as an enzyme inhibitor. The presence of a primary amine and a substituted aromatic ring are common pharmacophoric elements in neuromodulatory agents.
This guide embarks on a hypothetical yet scientifically rigorous exploration of the biological activity of (1-(4-Bromophenyl)cyclobutyl)methanamine. Based on structural analogies to known therapeutic agents, we propose two high-value molecular targets for initial investigation: Monoamine Oxidase B (MAO-B) and neuronal Nitric Oxide Synthase (nNOS) .
-
Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters. Its inhibition is a clinically validated strategy for the treatment of Parkinson's disease and has been explored for other neurodegenerative disorders.[1][2][3]
-
neuronal Nitric Oxide Synthase (nNOS) is responsible for the production of nitric oxide in the nervous system, a signaling molecule implicated in a range of physiological and pathological processes.[4][5] Selective inhibition of nNOS is a promising therapeutic approach for neurological conditions where excessive nitric oxide production contributes to neurotoxicity.[4]
This document will serve as a comprehensive guide for researchers, providing a comparative framework to evaluate the inhibitory potential of (1-(4-Bromophenyl)cyclobutyl)methanamine against these two enzymes. We will detail the requisite experimental protocols, present the profiles of well-established inhibitors for robust comparison, and explain the scientific rationale behind each step.
Comparative Inhibitors: Establishing a Performance Benchmark
To contextualize the potential activity of our compound of interest, it is imperative to compare it against industry-standard inhibitors with well-characterized potency and selectivity.
Monoamine Oxidase B (MAO-B) Inhibitors
We have selected three clinically relevant and potent MAO-B inhibitors for comparison:
-
Rasagiline: An irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[][7][8][9]
-
Selegiline: Another irreversible MAO-B inhibitor, and one of the first to be used clinically for Parkinson's disease.[10][11]
-
Safinamide: A reversible and selective MAO-B inhibitor, also used in the management of Parkinson's disease.[12][13][14][15][16]
| Inhibitor | Type | IC50 (Human MAO-B) | Selectivity (MAO-A/MAO-B) |
| Rasagiline | Irreversible | ~4.4 - 14 nM[1][2][] | High |
| Selegiline | Irreversible | ~7 - 51 nM[2][10] | High |
| Safinamide | Reversible | ~79 - 98 nM[1][13][14][15][16] | >1000-fold[1][14] |
neuronal Nitric Oxide Synthase (nNOS) Inhibitors
For nNOS, we will use two highly selective and potent inhibitors as benchmarks:
-
7-Nitroindazole (7-NI): A selective inhibitor of nNOS that is widely used as a research tool.[5][17][18][19]
-
Nω-Propyl-L-arginine: A potent and highly selective competitive inhibitor of nNOS.[20][21][22][23]
| Inhibitor | Type | Ki (nNOS) | Selectivity (nNOS vs. eNOS/iNOS) |
| 7-Nitroindazole | Selective | IC50 ~0.47 µM (mouse cerebellum)[17][18] | Selective for nNOS |
| Nω-Propyl-L-arginine | Competitive | ~57 nM[20][21][22][23] | High (149-fold vs. eNOS, 3158-fold vs. iNOS)[20] |
Experimental Methodologies: A Blueprint for In Vitro Characterization
The following protocols are designed to provide a robust and reproducible means of assessing the inhibitory activity of (1-(4-Bromophenyl)cyclobutyl)methanamine.
Protocol 1: Fluorometric Assay for MAO-B Inhibition
This high-throughput assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[24][25][26]
-
Fluorometric Detection: This method offers high sensitivity and a wide dynamic range, making it ideal for screening and IC50 determination. The use of a probe that reacts with H₂O₂ provides a continuous and reliable signal.
-
Recombinant Human MAO-B: Using a purified, recombinant enzyme ensures that the observed inhibition is specific to the target and not influenced by other cellular components.
-
Selegiline as a Positive Control: Including a known potent inhibitor validates the assay's ability to detect inhibition and serves as a reference for comparing the potency of the test compound.
Caption: Workflow for the fluorometric MAO-B inhibition assay.
-
Reagent Preparation:
-
Prepare a stock solution of (1-(4-Bromophenyl)cyclobutyl)methanamine in DMSO. Create a serial dilution series (e.g., 10 concentrations) in MAO-B assay buffer.
-
Prepare a working solution of the positive control inhibitor, Selegiline.
-
Reconstitute the lyophilized recombinant human MAO-B enzyme in assay buffer to the recommended concentration.
-
Prepare the MAO-B substrate solution containing the substrate (e.g., tyramine), a fluorescent probe (e.g., OxiRed™), and a developer (e.g., horseradish peroxidase) in assay buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 10 µL of the diluted test compound or control inhibitor to the appropriate wells. For the enzyme control (100% activity), add 10 µL of assay buffer.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the MAO-B substrate solution to each well.
-
Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Griess Assay for nNOS Inhibition
This colorimetric assay measures the production of nitric oxide (NO) by quantifying one of its stable end products, nitrite (NO₂⁻).[27][28]
-
Griess Reaction: This is a simple, robust, and cost-effective method for the indirect measurement of NO production. It is well-suited for endpoint assays in a 96-well plate format.
-
Recombinant Human nNOS: The use of a purified enzyme ensures that the assay measures the direct inhibition of nNOS activity.
-
Cofactors: The inclusion of essential cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin (BH4) is critical for maximal enzyme activity and ensures that the assay is sensitive to competitive inhibitors of the L-arginine substrate.
Caption: Workflow for the nNOS inhibition assay using the Griess reaction.
-
Reagent Preparation:
-
Prepare a stock solution of (1-(4-Bromophenyl)cyclobutyl)methanamine in an appropriate solvent and create a serial dilution series in assay buffer.
-
Prepare a working solution of the positive control inhibitor, 7-Nitroindazole.
-
Prepare a nitrite standard curve using sodium nitrite (0-100 µM).
-
Prepare the nNOS reaction buffer containing cofactors (e.g., NADPH, FAD, FMN, BH4, and calmodulin).
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of the nitrite standards, diluted test compound, or control inhibitor to the appropriate wells.
-
Add 25 µL of the nNOS enzyme in reaction buffer to the wells.
-
Initiate the enzymatic reaction by adding 25 µL of L-arginine solution.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the color by adding 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.
-
Determine the concentration of nitrite produced in each sample and control well from the standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of the biological activity of (1-(4-Bromophenyl)cyclobutyl)methanamine. By employing standardized, high-quality in vitro assays and comparing the results to well-known inhibitors of MAO-B and nNOS, researchers can effectively determine if this novel compound has potential as a selective inhibitor of either target.
Should (1-(4-Bromophenyl)cyclobutyl)methanamine demonstrate potent and selective inhibition of either MAO-B or nNOS, subsequent studies would be warranted. These would include determining the mechanism of inhibition (reversible vs. irreversible, competitive vs. non-competitive), assessing selectivity against other related enzymes (e.g., MAO-A), and eventually progressing to cell-based and in vivo models to evaluate its therapeutic potential. The foundational data generated using the protocols outlined herein will be critical for guiding these future research and development efforts.
References
- Kalász, H., Gachályi, B., Kerecsen, L., & Magyar, K. (1990). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Arzneimittel-Forschung, 40(7), 783–786.
-
Nephilidae. (n.d.). 7-Nitroindazole. Retrieved from [Link]
-
Müller, T. (2018). Safinamide: an add-on treatment for managing Parkinson's disease. Drug design, development and therapy, 12, 767–776. [Link]
-
Amsbio. (n.d.). Safinamide - MAO-B inhibitor, Parkinson's therapeutic. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. Retrieved from [Link]
-
Caccia, C., Maj, R., & Calabresi, P. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Frontiers in neurology, 8, 134. [Link]
-
Silverman, R. B. (2005). Selective neuronal nitric oxide synthase inhibitors. Current topics in medicinal chemistry, 5(7), 649–661. [Link]
-
Al-Hourani, B. J., Sharma, S. K., & Taha, M. O. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules (Basel, Switzerland), 26(21), 6618. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
Al-Hussain, S. A., Alam, M. S., & Taha, M. O. (2021). Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. Molecules (Basel, Switzerland), 26(19), 5797. [Link]
-
Zhang, H., Li, H., Fast, W., Martásek, P., & Silverman, R. B. (2008). In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. Bioorganic & medicinal chemistry, 16(10), 5579–5586. [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
MDPI. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Retrieved from [Link]
-
arigobio. (n.d.). ARG82183 Monoamine Oxidase Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Al-Hussain, S. A., & Taha, M. O. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. ACS chemical neuroscience, 12(21), 4059–4077. [Link]
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. The Biochemical journal, 357(Pt 3), 593–615. [Link]
-
Li, H., Flinspach, M., Igarashi, J., Fast, W., & Silverman, R. B. (2008). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of medicinal chemistry, 51(23), 7489–7499. [Link]
-
BioWorld. (1999). Selective inhibitors of neuronal NOS prepared and tested at Chugai. Retrieved from [Link]
-
ResearchGate. (n.d.). Selegiline hybrids (202a‐b and 203a‐i).217 hMAO, human monoamine oxidase. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Retrieved from [Link]
-
He, Q., & Li, Z. (2020). Nitric oxide detection methods in vitro and in vivo. Medical gas research, 10(4), 184–188. [Link]
-
Wikipedia. (n.d.). Rasagiline. Retrieved from [Link]
- Youdim, M. B., & Weinstock, M. (2004). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neuro-Signals, 13(1-2), 45-55.
- Wu, J., Zhang, X., & Li, C. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Iranian journal of pharmaceutical research : IJPR, 15(3), 441–448.
-
Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]
-
MDPI. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]
-
ResearchGate. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). Rasagiline | MAO B inhibitor. Retrieved from [Link]
-
Peter, B., & Riederer, P. (2007). Rasagiline - a novel MAO B inhibitor in Parkinson's disease therapy. Expert opinion on investigational drugs, 16(2), 191–203. [Link]
-
Springer Nature Experiments. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]
Sources
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 7. Rasagiline - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amsbio.com [amsbio.com]
- 16. tribioscience.com [tribioscience.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 7-Nitroindazole | Nephilidae [nephilidae.com]
- 19. biotium.com [biotium.com]
- 20. Nω-Propyl-L-arginine hydrochloride | nNOS Inhibitors: R&D Systems [rndsystems.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Nω-Propyl-L-arginine (N-omega-Propyl-L-arginine) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. assaygenie.com [assaygenie.com]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling Against Biological Targets
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the principle of "one drug, one target" has evolved into a more nuanced understanding of polypharmacology. However, unintended interactions, or off-target effects, remain a primary driver of clinical trial failures, with up to 90% of candidates failing due to unforeseen safety issues.[1] These off-target interactions occur when a therapeutic agent binds to and modulates the function of proteins other than its intended target, potentially leading to a spectrum of adverse drug reactions (ADRs).[2][3]
Proactively identifying and characterizing these unintended interactions through comprehensive cross-reactivity profiling is not merely a regulatory checkbox; it is a cornerstone of strategic drug development.[2][4] An early and thorough understanding of a compound's selectivity profile allows for the optimization of drug design, mitigates the risk of late-stage attrition, and ultimately enhances patient safety in clinical trials.[1][5] This guide provides a comparative analysis of key methodologies for cross-reactivity profiling, offering insights into the strategic implementation of these techniques to build a robust safety and selectivity profile for therapeutic candidates.
The Cross-Reactivity Profiling Cascade: A Multi-Tiered Strategy
A robust cross-reactivity assessment is not a single experiment but a phased, integrated strategy. The rationale behind this tiered approach is to use broad, high-throughput methods early on to cast a wide net, followed by more physiologically relevant but lower-throughput assays to validate and characterize initial findings. This cascade approach optimizes resource allocation and builds a progressively detailed and reliable selectivity profile.
Caption: The Cross-Reactivity Profiling Cascade.
A Comparative Analysis of Profiling Methodologies
The selection of an appropriate profiling method depends on the stage of drug development, the nature of the therapeutic candidate, and the specific questions being asked. Each approach offers a unique balance of throughput, biological relevance, and sensitivity.
In Silico Prediction: The First Line of Defense
Before committing to expensive and time-consuming wet-lab experiments, computational methods provide an invaluable initial assessment of potential off-target liabilities.[6] These tools use algorithms based on ligand similarity, protein structure homology, and machine learning to predict interactions across a vast proteomic space.[3][7][8]
-
Causality Behind the Choice: The primary goal of in silico screening is to flag obvious risks and prioritize compounds for experimental testing. By comparing a candidate molecule's structure to databases of known drugs and their targets, we can preemptively identify potential interactions with proteins known to be associated with adverse effects.[9] However, it is critical to recognize that these are predictions, not definitive results, and require experimental validation.[6][7]
-
Key Platforms & Alternatives:
-
Sequence-Based: Tools like BLAST can identify homologous proteins to the primary target, suggesting potential cross-reactivity.[10]
-
Structure-Based: Methods like molecular docking simulate the binding of a compound into the crystal structures of thousands of proteins.
-
Ligand-Based: Platforms like the Similarity Ensemble Approach (SEA) compare the ligand's chemical features to those of known ligands for a wide range of targets.
-
In Vitro Biochemical Assays: High-Throughput Interrogation
Biochemical assays are the workhorse of early cross-reactivity profiling. These cell-free systems directly measure the binding of a compound to a panel of purified proteins.[3][11] Their high-throughput nature allows for the rapid screening of thousands of compounds against hundreds or even thousands of potential off-targets.[3]
-
Causality Behind the Choice: The objective here is to empirically measure binding affinity and establish a preliminary selectivity window. By eliminating cellular complexity, these assays provide a clean and direct assessment of molecular interaction.[11] A common application is screening against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels, which are frequent sources of off-target toxicity.[5]
-
Key Platforms & Alternatives:
-
Protein Microarrays: High-density arrays containing thousands of purified human proteins are used to assess binding at a proteome-wide scale.[1]
-
Multiplex Immunoassays: Platforms like Luminex or Meso Scale Discovery allow for the simultaneous quantification of binding to dozens of targets in a single well.[12]
-
Specialized Panels: Commercially available panels focus on specific protein families, such as kinases (e.g., KinomeScan) or safety-relevant targets like those implicated in cardiac risk (hERG).
-
Cell-Based Functional Assays: Assessing Physiological Impact
A compound binding to an off-target protein does not always translate to a physiological effect. Cell-based assays are essential for bridging this gap by evaluating the functional consequences of off-target engagement in a living system.[11] These assays provide more biologically relevant insights by incorporating the complexities of cellular uptake, metabolism, and signaling pathways.[11]
-
Causality Behind the Choice: The purpose of functional screening is to determine if a statistically significant binding event is also biologically significant. A compound that binds to an off-target kinase in a biochemical assay may have no effect in a cell if it cannot reach the target or if the cell's signaling network compensates for the interaction. Therefore, these assays are a critical validation step to prioritize the most relevant off-target hits for further investigation.
-
Key Platforms & Alternatives:
-
Reporter Gene Assays: Genetically modified cell lines that produce a measurable signal (e.g., luminescence, fluorescence) in response to the modulation of a specific pathway.
-
High-Content Imaging: Automated microscopy and image analysis are used to quantify phenotypic changes in cells (e.g., morphology, protein localization, viability) after compound treatment.
-
Calcium Flux Assays: Used to measure the activity of GPCRs and ion channels by detecting changes in intracellular calcium levels.
-
Proteome-Wide Profiling: An Unbiased View
For a truly global and unbiased assessment of a compound's interactions, chemoproteomic techniques are unparalleled. These methods use chemical probes to map the direct binding sites of a compound across the entire proteome in a native biological context.
-
Causality Behind the Choice: This approach is employed to discover completely unanticipated off-targets that would be missed by panel-based screens. For covalent inhibitors, which form permanent bonds with their targets, this is particularly crucial for ensuring specificity.[13][14]
-
Key Platforms & Alternatives:
-
Activity-Based Protein Profiling (ABPP): Uses reactive probes to map the reactivity of specific amino acid residues (e.g., cysteine, serine) across the proteome, allowing for the assessment of a covalent inhibitor's selectivity.[13]
-
Comparison of Cross-Reactivity Profiling Methodologies
| Methodology | Primary Application | Throughput | Biological Relevance | Key Advantage | Key Limitation |
| In Silico Prediction | Early hazard identification; candidate prioritization | Very High | Low | Cost-effective; rapid; broad coverage | Predictive only; high false-positive rate; requires experimental validation.[6][7] |
| In Vitro Biochemical Assays | Quantifying binding affinity; initial selectivity screening | High | Low-Medium | Highly quantitative; reproducible; scalable | Lacks cellular context; may not reflect functional activity.[11] |
| Cell-Based Functional Assays | Validating biochemical hits; assessing physiological impact | Medium-Low | High | Measures functional outcomes in a living system | More complex; lower throughput; results can be cell-type specific.[11] |
| Proteome-Wide Profiling | Unbiased off-target discovery; covalent inhibitor selectivity | Low | High | Identifies unexpected targets in a native environment | Technically complex; requires specialized expertise and instrumentation.[13] |
| Tissue Cross-Reactivity (TCR) | Preclinical safety assessment for biologics; IND submission | Low | Very High | Gold standard for predicting tissue-specific binding | Labor-intensive; requires human tissue panels; qualitative.[10][15] |
Building a Self-Validating System: The Power of Orthogonal Confirmation
Trustworthiness in cross-reactivity profiling is achieved not by relying on a single "best" method, but by integrating orthogonal approaches where the weaknesses of one are compensated by the strengths of another. A hit identified in a primary screen should always be confirmed by a secondary assay that uses a different detection technology or biological principle.
Caption: Logic of Orthogonal Hit Confirmation.
This approach is self-validating. For instance, if a high-throughput biochemical screen identifies a hit, confirming this interaction with a direct binding assay (like surface plasmon resonance) AND a cell-based functional assay provides high confidence that the off-target interaction is real and physiologically relevant.
Experimental Protocol: Cellular Viability Assay for Cytotoxicity Screening
This protocol describes a foundational cell-based assay to assess the general cytotoxic effect of a compound, a common consequence of significant off-target activity.
Objective: To determine the concentration at which a test compound reduces the viability of a cultured cell line by 50% (IC50).
Methodology:
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well clear-bottom plate at a density of 10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in appropriate cell culture medium. The concentration range should span from ~100 µM down to nM levels. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM staurosporine).
-
Dosing: Remove the old medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells. Treat cells for 48 hours.
-
Viability Assessment (Resazurin Reduction Assay):
-
Prepare a 1X solution of resazurin in sterile PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
-
Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data by setting the vehicle control as 100% viability and the positive control/no-cell control as 0% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value.
-
Regulatory Context and Conclusion
Regulatory bodies like the FDA and EMA place significant emphasis on preclinical safety evaluation.[4][16] Guidelines such as ICH S7A outline the requirements for safety pharmacology studies, which are designed to identify undesirable pharmacodynamic effects before human trials.[17][18] A comprehensive cross-reactivity profile, generated using a combination of the methods described herein, forms a critical component of the Investigational New Drug (IND) application package.[15]
References
- Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.).
- BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell.
- Off-Target Effects Analysis. (n.d.).
- What are preclinical safety pharmacology requirements? (2025, May 27).
- In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. (n.d.).
- Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News.
- How can off-target effects of drugs be minimised? (2025, May 21).
- CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing. (n.d.).
- Tissue Cross-Reactivity Studies. (n.d.).
- Are there experimental tests for off target effects in CRISPR? (2015, July 20).
- S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency.
- A case report of fixed drug eruption caused by several drugs because of cross-reactivity and co-sensitiz
- Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For? (2024, May 2). Oligo Therapeutics Society.
- Critical Importance of Early Safety Screening in Drug Development. (2024, February 7). YouTube.
- Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions - PMC. (n.d.).
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S.
- Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays - PMC. (2014, May 10).
- Comparison of Multiplex Immunoassay Platforms - PMC. (n.d.).
- Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. (2016, December 30). Oxford Academic.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). IntechOpen.
- ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). European Medicines Agency.
- Issue 13: Safety Pharmacology Guidelines and Practices | The Altascientist. (n.d.). Altasciences.
- Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity - PMC. (n.d.).
- (PDF) Recognizing severe Adverse Drug Reactions: two case reports after switching therapies to the same generic company. Curr Drug Saf. 2015 Sep 27. (2015, September 27).
- Cross-reactivity among drugs: Clinical problems | Request PDF. (2025, August 7).
- Comparative reactivity profiling of cysteine-specific probes by chemoproteomics | Request PDF. (n.d.).
- Adverse drug reactions – Allergy? Side-effect? Intolerance? (n.d.). The Royal Australian College of General Practitioners.
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. seqwell.com [seqwell.com]
- 12. Comparison of Multiplex Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. histologix.com [histologix.com]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Issue 13: Safety Pharmacology Guidelines and Practices | The Altascientist [altasciences.com]
A Senior Application Scientist's Guide: In Vitro Metabolic Stability of Cyclobutane vs. Cyclopropane Analogs
In the landscape of modern drug discovery, the strategic incorporation of small aliphatic rings is a cornerstone of lead optimization. Medicinal chemists frequently leverage motifs like cyclopropane and cyclobutane to modulate a compound's pharmacological profile, including its metabolic stability, binding affinity, and physicochemical properties.[1][2] While both are used to introduce conformational rigidity and act as bioisosteres for other groups like gem-dimethyl or tert-butyl, the choice between a three-membered and a four-membered ring is not always clear-cut.[1][3]
This guide provides an in-depth comparison of the in vitro metabolic stability of cyclobutane and cyclopropane analogs, grounded in experimental data. We will explore the structural rationale for their use, detail the definitive experimental workflow for their comparison, present quantitative data, and discuss the mechanistic underpinnings of their metabolic fate.
The Physicochemical Rationale: Why Ring Size Matters
The metabolic fate of a molecule is intrinsically linked to its structure and electronics. The key differences between cyclopropane and cyclobutane lie in their inherent ring strain, which dictates their geometry, bond characteristics, and ultimately, their interaction with metabolic enzymes.[4][5]
-
Cyclopropane: As the most strained of all cycloalkanes (strain energy ~28.1 kcal/mol), its C-C-C bond angles are compressed to 60° from the ideal sp³ angle of 109.5°.[1][6] This severe angle strain imparts significant p-character to the C-C bonds, making the cyclopropyl group electronically similar to an alkene in some contexts.[1] This unique electronic nature can influence its susceptibility to certain metabolic pathways.
-
Cyclobutane: With a slightly lower ring strain of 26.3 kcal/mol, cyclobutane adopts a puckered or "folded" conformation to relieve some of the torsional strain that would exist in a planar structure.[4][7] Its C-C bonds are longer than in typical alkanes, and it is generally considered more chemically inert than the highly reactive cyclopropane ring but more strained than cyclopentane.[7][8]
These fundamental differences suggest that while both rings can block metabolism by replacing a metabolically labile group, their own susceptibility to metabolism by enzymes like Cytochrome P450 (CYP) may differ.[1][2]
Experimental Design: The Microsomal Stability Assay
To empirically compare the metabolic stability of these analogs, the in vitro liver microsomal stability assay is the gold standard for early-stage drug discovery.[9][10] This assay provides a robust and high-throughput method to assess Phase I metabolism, which is predominantly mediated by CYP enzymes found in the microsomal fraction of liver cells.[9][10]
The core principle is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, and then monitor the disappearance of the parent compound over time.[11] A slower rate of disappearance indicates higher metabolic stability.[12]
Key Experimental Components:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum obtained from homogenized liver cells (e.g., human, rat, mouse). They are a rich source of Phase I enzymes, particularly the CYP superfamily.[9][13]
-
NADPH Regeneration System: CYP enzymes require NADPH as a cofactor to provide the reducing equivalents for the monooxygenase reaction.[14][15] Since NADPH is consumed during the reaction, a regeneration system (typically using glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is employed to maintain a constant supply, ensuring the reaction does not become cofactor-limited.[16][17][18]
-
Test Compounds: The cyclobutane and cyclopropane analogs, along with a relevant parent compound (e.g., a tert-butyl analog), are tested.
-
Control Compounds: Compounds with known metabolic fates (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin) are included to validate the assay performance.[9]
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. In-vitro ADME metabolic stability profiling | NIH Research Festival [researchfestival.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. bioivt.com [bioivt.com]
- 15. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. NADPH Regeneration System [promega.jp]
- 18. Frontiers | NADPH-generating systems in bacteria and archaea [frontiersin.org]
A Senior Application Scientist's Guide to Benchmarking the Potency of New Compounds Against Established Pharmaceuticals
Introduction: The Imperative of Robust Potency Benchmarking
In the landscape of drug discovery and development, the successful introduction of a new therapeutic agent hinges on its ability to demonstrate superior or comparable efficacy to existing standards of care. For researchers, scientists, and drug development professionals, a rigorous and objective assessment of a new compound's potency is not merely a regulatory formality but a cornerstone of its scientific and commercial viability.[1] This guide provides a comprehensive framework for benchmarking the potency of novel compounds against established pharmaceuticals, emphasizing experimental design, data interpretation, and the integration of in vitro and in vivo models. Our objective is to equip you with the knowledge to generate robust, reproducible, and translatable data that will confidently guide your drug development pipeline.
The journey from a promising lead compound to a clinically approved drug is fraught with challenges, with a significant rate of attrition often attributed to a lack of efficacy or unforeseen toxicity.[1] A well-structured benchmarking strategy mitigates these risks by providing a clear, data-driven rationale for advancing a candidate.[1] It involves a multi-faceted approach, beginning with high-throughput screening to identify initial "hits" and progressing through increasingly complex and physiologically relevant assay systems to establish a comprehensive potency profile.[2][3]
This guide will navigate the critical stages of this process, from foundational in vitro assays that provide initial potency metrics to the complexities of in vivo models that offer insights into a compound's behavior in a living system. We will delve into the causality behind experimental choices, the importance of self-validating protocols, and the authoritative grounding necessary for regulatory success.
Part 1: Foundational In Vitro Potency Assessment: Establishing the Baseline
The initial phase of potency benchmarking is typically conducted in controlled, in vitro environments. These assays are designed to be rapid, cost-effective, and amenable to high-throughput screening (HTS), allowing for the rapid evaluation of large compound libraries.[3][4][5] The primary goal is to determine the concentration at which a compound elicits a specific biological response, providing key metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).[6][7][8]
The Central Role of High-Throughput Screening (HTS)
HTS has revolutionized the early stages of drug discovery by enabling the automated testing of millions of compounds in a short period.[2][4][9] This process utilizes robotics, liquid handling devices, and sensitive detectors to rapidly identify "hits"—compounds that modulate a specific biological target or pathway in a desired manner.[2][3]
Experimental Workflow: High-Throughput Screening
Caption: A generalized workflow for high-throughput screening (HTS).
Key In Vitro Assays for Potency Determination
A variety of cell-based and biochemical assays are employed to determine the potency of a compound. The choice of assay depends on the nature of the drug target and the desired biological readout.
-
Cell Viability and Cytotoxicity Assays: These assays, such as the MTT or CCK-8 assays, measure the effect of a compound on cell proliferation and survival.[10] They are fundamental for screening anti-cancer agents and assessing general toxicity.[10]
-
Enzyme Activity Assays: For compounds targeting specific enzymes, these assays directly measure the inhibition or activation of the enzyme's catalytic activity.
-
Receptor Binding Assays: These assays quantify the affinity of a compound for its target receptor, providing a dissociation constant (Kd) which is a measure of binding strength.[7]
-
Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway by linking the expression of a reporter gene (e.g., luciferase) to the activity of a transcription factor within that pathway.
Step-by-Step Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the new compound and the established pharmaceutical (standard of care). Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Data Interpretation: IC50 and EC50
The IC50 and EC50 values are the cornerstones of in vitro potency assessment.[6][7][8]
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of a drug that is required to inhibit a biological process by 50%.[6][7] A lower IC50 value indicates greater potency.[7][12]
-
EC50 (Half-Maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and the maximum effect.[8] This is used for agonists or compounds that stimulate a response.[7]
Table 1: Comparative In Vitro Potency of a New Compound vs. Standard of Care
| Compound | Target | Assay Type | IC50 (nM) |
| New Compound X | Kinase Y | Cell Viability | 15 |
| Standard of Care Z | Kinase Y | Cell Viability | 50 |
Part 2: Advancing to In Vivo Models: Assessing Potency in a Physiological Context
While in vitro assays provide essential initial data, they cannot fully recapitulate the complex physiological environment of a living organism.[13] Therefore, the next critical step is to evaluate the potency of a new compound in well-characterized in vivo models.[14][15] These studies are crucial for understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, which dictate its absorption, distribution, metabolism, excretion, and ultimately, its efficacy in a whole-animal system.[16][17][18]
The Importance of Pharmacokinetics (PK) and Pharmacodynamics (PD)
Understanding the relationship between PK and PD is fundamental to successful drug development.[16][19][20]
-
Pharmacokinetics (PK): What the body does to the drug.[16] This includes absorption, distribution, metabolism, and excretion (ADME).[21]
-
Pharmacodynamics (PD): What the drug does to the body.[16] This describes the relationship between drug concentration at the site of action and the resulting pharmacological effect.[17]
An iterative process of PK/PD modeling is often employed to refine dosing regimens and predict clinical outcomes.[19]
Logical Relationship: PK/PD in Drug Development
Caption: The interplay of pharmacokinetics and pharmacodynamics in determining drug efficacy and toxicity.
Selecting the Appropriate In Vivo Model
The choice of an animal model is critical and should be guided by the specific disease indication and the mechanism of action of the new compound.[15][22][23] For oncology drug development, several types of mouse models are commonly used:
-
Syngeneic Models: These models utilize tumor cell lines derived from the same inbred mouse strain, allowing for the study of immuno-oncology agents in the context of a competent immune system.[24]
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice.[24][25] These models are widely used for initial efficacy screening.[25]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice.[24][26] PDX models are considered highly translational as they better recapitulate the heterogeneity of human tumors.[26]
Step-by-Step Protocol: In Vivo Efficacy Study in a CDX Mouse Model
-
Model Establishment: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, new compound, standard of care). Administer treatments according to a predetermined schedule and route of administration.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is often tumor growth inhibition (TGI).
-
PK/PD Analysis: Collect blood and tumor tissue samples at various time points to determine drug concentrations and target modulation.[27]
-
Data Analysis: Compare the TGI between the treatment groups. Analyze the correlation between drug exposure and tumor response.
Data Presentation and Interpretation
The results of in vivo studies should be presented clearly and concisely to allow for a direct comparison of the new compound's efficacy against the established pharmaceutical.
Table 2: Comparative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 1500 ± 250 | - |
| New Compound X | 50 mg/kg, oral, daily | 450 ± 100 | 70 |
| Standard of Care Z | 25 mg/kg, IV, weekly | 600 ± 150 | 60 |
Part 3: Regulatory Considerations and Best Practices
The design and execution of preclinical studies must adhere to strict regulatory guidelines to ensure the data is reliable and can support an Investigational New Drug (IND) application.[21][28][29] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on non-clinical safety and efficacy testing.[30][31][32][33][34]
Key Regulatory Principles:
-
Good Laboratory Practice (GLP): All preclinical safety studies must be conducted in compliance with GLP regulations, which set the minimum standards for study conduct, personnel, facilities, and documentation.[29]
-
Dose Selection: The doses used in animal studies should be justified and should aim to establish a clear dose-response relationship.
-
Route of Administration: The route of administration in animal studies should mimic the intended clinical route.[28]
-
Animal Welfare: All animal studies must be conducted ethically and in accordance with established guidelines for animal care and use.
Conclusion: A Data-Driven Path to Clinical Success
Benchmarking the potency of new compounds against established pharmaceuticals is a critical and multifaceted process that forms the bedrock of successful drug development. By employing a systematic approach that integrates robust in vitro and in vivo methodologies, researchers can generate the high-quality data necessary to make informed decisions and de-risk the progression of new drug candidates. A thorough understanding of the underlying scientific principles, coupled with a commitment to rigorous experimental design and adherence to regulatory standards, will ultimately pave the way for the development of novel and impactful therapies.
References
-
Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved from [Link]
-
Wikipedia. (2024, October 28). High-throughput screening. Retrieved from [Link]
-
Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Drug Discovery News. (n.d.). High throughput screening in modern drug discovery. Retrieved from [Link]
-
Festing, M. F. W., & van Zutphen, L. F. M. (2002). Predictive In Vivo Models for Oncology. PubMed. Retrieved from [Link]
-
Greek, R., & Menache, A. (2019). How necessary are animal models for modern drug discovery?. Expert Opinion on Drug Discovery, 14(10), 965-968. Retrieved from [Link]
-
Inotiv. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]
-
Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
ICE Bioscience. (n.d.). In Vivo Oncology Models. Retrieved from [Link]
-
European Medicines Agency. (2015, October 22). Non-clinical local tolerance testing of medicinal products - Scientific guideline. Retrieved from [Link]
-
Akhtar, A. (2015). The (misleading) role of animal models in drug development. Frontiers in Pharmacology, 6, 1-3. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Non-clinical guidelines. Retrieved from [Link]
-
Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]
-
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]
-
NIH. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]
-
Greek, R. (2013). Animal Models in Drug Development. In Drug Development - A Case Study Based Insight into Modern Strategies. IntechOpen. Retrieved from [Link]
-
Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (2023, May 29). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
European Medicines Agency. (2015, October 22). Guideline on non-clinical local tolerance testing of medicinal products. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Retrieved from [Link]
-
Teeguarden, J. G. (2009). FDA Requirements for Preclinical Studies. In Cancer Drug Discovery and Development (pp. 35-46). Humana Press. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
-
Labclinics. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
EUPATI Open Classroom. (n.d.). Basic principles of non-clinical development. Retrieved from [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
-
ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. Retrieved from [Link]
-
NIH. (2021). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
NIH. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
-
(2018, October 5). Nonclinical Guidelines. Retrieved from [Link]
-
Taylor & Francis. (2009, November 13). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Retrieved from [Link]
-
Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]
-
NIH. (2006). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Retrieved from [Link]
-
NIH. (2011). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. Retrieved from [Link]
-
Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Overview of Methods for Comparing the Efficacies of Drugs in the Absence of Head-to -Head Clinical Trial Data. Retrieved from [Link]
-
Wikipedia. (2024, November 11). EC50. Retrieved from [Link]
-
NICE. (2022, June 23). Methods for real-world studies of comparative effects | NICE real-world evidence framework. Retrieved from [Link]
-
PubMed. (2009). approaches to mitigate bias and confounding in the design of nonrandomized studies of treatment effects using secondary data sources: the International Society for Pharmacoeconomics and Outcomes Research Good Research Practices for Retrospective Database Analysis Task Force Report--Part II. Retrieved from [Link]
-
PubMed Central. (2013, March 1). Conducting comparative effectiveness research on medications: the views of a practicing epidemiologist from the other Washington. Retrieved from [Link]
-
ZS. (2025, January 7). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Retrieved from [Link]
-
(2024, December 16). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Retrieved from [Link]
-
Cambridge Open Engage. (2024, June 11). Chemical and Physical Metrics in Establishing Benchmarks for Chemotherapy Drug Efficacy | Biological and Medicinal Chemistry | ChemRxiv. Retrieved from [Link]
-
(2024, June 14). DrugPose: benchmarking 3D generative methods for early stage drug discovery. Retrieved from [Link]
Sources
- 1. intelligencia.ai [intelligencia.ai]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 5. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 6. clyte.tech [clyte.tech]
- 7. promegaconnections.com [promegaconnections.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predictive In Vivo Models for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 17. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 22. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 23. ijrpc.com [ijrpc.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. In Vivo Oncology Models - Oncology Models - ICE Bioscience [en.ice-biosci.com]
- 26. championsoncology.com [championsoncology.com]
- 27. nuvisan.com [nuvisan.com]
- 28. karger.com [karger.com]
- 29. fda.gov [fda.gov]
- 30. Non-clinical local tolerance testing of medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 31. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 32. ema.europa.eu [ema.europa.eu]
- 33. Basic principles of non-clinical development: Non-clinical regulatory guidelines | EUPATI Open Classroom [learning.eupati.eu]
- 34. dzif.de [dzif.de]
A Comparative Guide to Chloro, Bromo, and Iodo Analogs in Receptor Binding Assays: A Methodological and SAR-Driven Analysis
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of modern drug design. The substitution of a hydrogen atom with a chlorine, bromine, or iodine can profoundly alter a molecule's physicochemical properties, influencing everything from its ability to cross cell membranes to its metabolic stability.[1][2][3] More critically for pharmacodynamics, these substitutions can dramatically modulate the binding affinity and selectivity of a ligand for its target receptor.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the comparative analysis of chloro, bromo, and iodo analogs in receptor binding assays. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, establish a self-validating system for data interpretation, and ground our discussion in authoritative scientific principles. Our objective is to equip you with the insights needed to rationally leverage halogen substitution in your own discovery programs.
Section 1: The Bedrock of Binding—Fundamental Principles
At its core, a receptor binding assay is a quantitative measure of the dynamic equilibrium between a ligand and its receptor. This interaction is governed by the Law of Mass Action. The strength of this interaction is defined by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
In drug discovery, we are often interested in the affinity of novel, unlabeled compounds. This is determined indirectly through competitive binding assays.[6] In this setup, the unlabeled test compound competes with a radiolabeled ligand (a "hot" ligand with a known Kd) for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is termed the IC50 (Inhibitory Concentration 50%).
However, the IC50 is an experimental value that is dependent on the concentration of the radioligand used in the assay.[7][8] To determine an absolute measure of affinity for the test compound, the inhibition constant (Ki), we employ the Cheng-Prusoff equation .[7][9][10] This equation converts the relative potency (IC50) into an intrinsic affinity constant (Ki) that can be compared across different experiments and laboratories.[7][8]
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibition constant of the test compound.
-
IC50 is the concentration of the test compound that displaces 50% of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand.
Section 2: The Assay in Action: A 5-HT1A Receptor Case Study
To illustrate the practical application of these principles, we will use the serotonin 1A (5-HT1A) receptor as our model system. This G-protein coupled receptor is a well-validated target for anxiolytics and antidepressants. For our assay, we will use [³H]WAY-100635, a potent and selective antagonist radioligand for the 5-HT1A receptor.[11][12][13][14]
The following diagram outlines the key steps in a typical filtration-based competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
-
Step 1: Membrane Preparation:
-
Culture and harvest cells recombinantly expressing the human 5-HT1A receptor.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[15]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g).[15]
-
Wash the pellet by resuspension in fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.
-
-
Step 2: Assay Setup:
-
On the day of the experiment, thaw membrane aliquots and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either test compound or control solutions.
-
For our example, add 50 µL of [³H]WAY-100635 (final concentration ~0.1 nM, at its Kd).[13][16]
-
Add 50 µL of the test compounds (chloro, bromo, iodo analogs) at concentrations spanning a wide range (e.g., 10 pM to 10 µM).
-
Self-Validating Controls:
-
Total Binding: Add 50 µL of assay buffer instead of a test compound.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration (e.g., 10 µM) of unlabeled WAY-100635 or another high-affinity 5-HT1A ligand. This determines the amount of radioligand that binds to components other than the receptor.
-
-
-
Step 3: Incubation and Filtration:
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.[15]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes.[6]
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Step 4: Counting and Data Analysis:
-
Dry the filter mat completely.
-
Add a scintillation cocktail to the filters and count the trapped radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.[15]
-
Section 3: From Raw Counts to Actionable Insights
The raw CPM data must be processed to yield meaningful affinity values. The process follows a logical pipeline from raw data to the final Ki value.
Caption: Data analysis pipeline from raw counts to Ki determination.
Let's consider a hypothetical dataset for a parent compound and its halogenated analogs.
| Compound | Halogen (at R) | IC₅₀ (nM) | Kᵢ (nM) | Fold Change vs. Parent |
| Parent-H | -H | 25.0 | 12.5 | 1.0 |
| Analog-Cl | -Cl | 10.0 | 5.0 | 2.5x ↑ |
| Analog-Br | -Br | 2.2 | 1.1 | 11.4x ↑ |
| Analog-I | -I | 0.8 | 0.4 | 31.3x ↑ |
| Assay Conditions: [[³H]WAY-100635] = 0.1 nM; Kd of [³H]WAY-100635 = 0.1 nM. |
In this dataset, we observe a clear trend: the binding affinity for the 5-HT1A receptor increases with the size of the halogen substituent, following the order I > Br > Cl > H. This provides a robust, quantitative foundation for a Structure-Activity Relationship (SAR) analysis.
Section 4: Unpacking the SAR: Why Halogens Matter
The observed trend in affinity can be rationalized by considering the distinct physicochemical properties of each halogen.
| Property | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| van der Waals Radius (Å) | 1.75 | 1.85 | 1.98 |
| Polarizability (ų) | 2.18 | 3.05 | 4.7 |
| Halogen Bond Donor Potential | Weak | Moderate | Strong |
| Lipophilicity (π value) | +0.71 | +0.86 | +1.12 |
-
Size and Steric Effects: The increasing size from chlorine to iodine can promote better van der Waals contacts within a binding pocket, provided there is sufficient space. If the pocket is sterically constrained, larger halogens might lead to a decrease in affinity. Our data suggests the 5-HT1A receptor's binding site can accommodate these larger substituents favorably.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a compound.[1] This can enhance binding through the hydrophobic effect, where the displacement of ordered water molecules from the binding site provides a favorable entropic contribution to the binding free energy.
-
Halogen Bonding: This is a crucial, non-covalent interaction that is gaining significant appreciation in drug design.[17][18][19][20] Chlorine, bromine, and iodine possess a region of positive electrostatic potential on the outermost portion of the atom, opposite the covalent bond, known as a σ-hole.[20] This allows them to act as halogen bond donors, interacting favorably with electron-rich atoms like oxygen (from backbone carbonyls or Ser/Thr/Tyr side chains) or nitrogen (from His side chains).[18] The strength of this interaction increases down the group: I > Br > Cl.[17][19] The dramatic increase in affinity for the iodo-analog in our example strongly suggests the formation of a potent halogen bond within the 5-HT1A binding pocket.
Section 5: Beyond Affinity: A Holistic View for Drug Development
High affinity is a necessary, but not sufficient, condition for a successful drug candidate. The choice of halogen has far-reaching consequences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [carbonyl-11C]Desmethyl-WAY-100635 (DWAY) is a potent and selective radioligand for central 5-HT1A receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes [pubmed.ncbi.nlm.nih.gov]
- 14. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 17. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijres.org [ijres.org]
- 20. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating a hypothesized mechanism of action through experimental data
A Researcher's Guide to Validating a Hypothesized Mechanism of Action
In the landscape of drug discovery and development, a compelling hypothesis for a compound's mechanism of action (MoA) is the foundational blueprint upon which a therapeutic strategy is built. However, this blueprint must be rigorously tested and validated through empirical evidence to ensure its accuracy and translational potential. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of experimental approaches to robustly validate a hypothesized MoA, moving beyond a simple checklist of experiments to a logically structured, evidence-based narrative. The causality behind experimental choices is emphasized, ensuring that each step provides a self-validating piece of the MoA puzzle.
The Foundational Principle: From Target Engagement to Phenotypic Consequence
Validating a hypothesized MoA is a multi-faceted process that requires a tiered approach, beginning with the direct interaction of a compound with its putative target and extending to the ultimate physiological or pathological consequence in a cellular context. A robust validation strategy should be designed to answer a series of critical questions:
-
Direct Target Binding: Does the compound physically interact with the hypothesized target protein?
-
Target Engagement in a Cellular Context: Does the compound engage the target within the complex milieu of a living cell?
-
Target-Dependent Pathway Modulation: Does target engagement by the compound lead to the expected downstream signaling events?
-
Phenotypic Correlation: Do the observed cellular effects of the compound align with the consequences of modulating the target and its associated pathway?
This guide will explore key experimental methodologies to address each of these questions, providing a framework for building a compelling and data-driven case for a hypothesized MoA.
Establishing Direct Target Binding: The In Vitro Interaction
The initial step in MoA validation is to unequivocally demonstrate a direct physical interaction between the compound and its purified target protein. Biophysical assays are the gold standard for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.[1][2]
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[3][4] It provides precise measurements of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[4][5]
Experimental Protocol:
-
Ligand Immobilization: The purified target protein (ligand) is immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing the compound (analyte) is flowed over the sensor surface.
-
Detection: Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[6]
-
Data Analysis: The resulting sensorgram is fitted to a kinetic model to determine the on- and off-rates and the binding affinity.[6]
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[7][8] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[7][9][10]
Experimental Protocol:
-
Sample Preparation: The purified target protein is placed in the sample cell, and the compound is loaded into a titration syringe.
-
Titration: The compound is incrementally injected into the protein solution.
-
Heat Measurement: The heat change upon each injection is measured.
-
Data Analysis: The data are plotted as heat change per injection versus the molar ratio of the reactants, and the resulting isotherm is fitted to a binding model to derive the thermodynamic parameters.[8]
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | K_D, k_on, k_off | Real-time, label-free, high sensitivity, low sample consumption[3] | Requires immobilization of one binding partner, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | K_D, Stoichiometry (n), ΔH, ΔS | In-solution measurement, no labeling or immobilization required, provides a complete thermodynamic profile[7] | Requires larger amounts of sample, lower throughput. |
Confirming Target Engagement in the Cellular Environment
Demonstrating direct binding in a purified system is a critical first step, but it is essential to confirm that the compound engages its target within the complex and dynamic environment of a living cell.[2][11]
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells and even tissues.[12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][15][16]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the compound or a vehicle control.
-
Heating: The treated cells are heated to a specific temperature, causing unstabilized proteins to denature and precipitate.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction containing the stabilized proteins is separated from the precipitated proteins by centrifugation.
-
Detection: The amount of soluble target protein is quantified, typically by Western blotting or other immunoassays.[13]
An increase in the amount of soluble target protein in the compound-treated cells compared to the vehicle control indicates target engagement.[16]
Interrogating Target-Dependent Pathway Modulation
Once target engagement is confirmed, the next logical step is to investigate whether this engagement leads to the expected modulation of the downstream signaling pathway.
Reporter Gene Assays
Reporter gene assays are widely used to study the regulation of gene expression and the activity of signaling pathways.[17][18][19][20] These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a regulatory element that is responsive to a specific transcription factor in the pathway of interest.[20]
Experimental Protocol:
-
Construct Transfection: Cells are transfected with a reporter gene construct containing a promoter with binding sites for a transcription factor downstream of the hypothesized target.
-
Cell Treatment: The transfected cells are treated with the compound.
-
Reporter Protein Measurement: The expression of the reporter protein is measured, which reflects the activity of the signaling pathway.
Caption: Workflow of a reporter gene assay to measure pathway inhibition.
Phosphoproteomics
Phosphoproteomics is a powerful, unbiased approach to globally analyze changes in protein phosphorylation, a key event in many signaling pathways.[21][22][23][24] Mass spectrometry-based phosphoproteomics can identify and quantify thousands of phosphorylation sites, providing a comprehensive view of how a compound impacts cellular signaling networks.[21][25]
Experimental Protocol:
-
Cell Treatment and Lysis: Cells are treated with the compound, and then lysed under conditions that preserve phosphorylation.
-
Protein Digestion: Proteins are digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture.
-
Mass Spectrometry Analysis: The enriched phosphopeptides are analyzed by mass spectrometry to identify the phosphorylation sites and quantify their abundance.
-
Data Analysis: Changes in phosphorylation levels between compound-treated and control samples are determined to identify modulated signaling pathways.
| Technique | Principle | Information Gained | Advantages | Limitations |
| Reporter Gene Assays | Measures transcriptional activity downstream of a signaling pathway. | Pathway activation or inhibition. | Sensitive, high-throughput, and quantitative.[19] | Indirect measure of pathway activity, may not capture all nuances of signaling. |
| Phosphoproteomics | Global analysis of protein phosphorylation changes. | Identification of modulated kinases and signaling networks.[21] | Unbiased, provides a systems-level view of signaling.[25] | Technically complex, data analysis can be challenging. |
Validating the Target's Role Through Genetic Approaches
siRNA-mediated Knockdown
Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein. If the compound's effect is diminished in cells with reduced target expression, it provides strong evidence for on-target activity.
CRISPR-Cas9-mediated Knockout
Caption: Logic of using CRISPR to validate on-target effects.
Correlating Molecular MoA with Cellular Phenotype
High-Content Imaging (HCI)
Experimental Protocol:
-
Cell Treatment and Staining: Cells are treated with the compound and then stained with fluorescent dyes or antibodies to label specific cellular components or proteins.
-
Image Acquisition: Automated microscopy is used to capture high-resolution images of the cells.
-
Image Analysis: Sophisticated algorithms are used to segment the images, identify individual cells, and extract quantitative data on a wide range of phenotypic features.
By comparing the phenotypic profile of the compound to that induced by genetic perturbation of the target (e.g., siRNA or CRISPR), a strong correlation can be established, providing the ultimate validation of the hypothesized MoA.
Conclusion
Validating a hypothesized mechanism of action is not a linear process but rather an iterative cycle of hypothesis generation and experimental testing.[36] By employing a multi-pronged approach that integrates biophysical, cellular, genetic, and phenotypic assays, researchers can build a robust and compelling body of evidence to support their proposed MoA. This rigorous validation is not only a cornerstone of fundamental research but also a critical step in de-risking drug development programs and increasing the likelihood of clinical success.[37]
References
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI.
- Isothermal titration calorimetry in drug discovery - PubMed.
- Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway - Sygnature Discovery.
- Gene reporter assays | BMG LABTECH. (2024, October 22).
- High-Content Imaging: A Transformative Approach to Drug Discovery. (2024, December 20).
- Reporter Genes: Types and Assay Application | Danaher Life Sciences.
- AI for High-Content Screening in Drug Discovery - Danaher Life Sciences.
- Target Engagement Assays in Early Drug Discovery - ResearchGate.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI.
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
- Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN.
- High content imaging subpopulation analysis for phenotypic drug discovery. (2008, June 19).
- Chemical Proteomics for Target Validation - World Preclinical Congress.
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
- Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells.
- Target Engagement Assays in Early Drug Discovery - PubMed. (2025, June 26).
- The role of phospho-proteomics in drug discovery and development. (2007, January 25).
- Reporter Gene Assays | Thermo Fisher Scientific - US.
- A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
- ITC Assay Service for Drug Discovery - Reaction Biology.
- High-Content Imaging & Phenotypic Screening - Broad Institute.
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7).
- Phosphoproteomics in drug discovery - PubMed.
- Redefining target engagement with new strategies in drug discovery. (2025, November 13).
- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance - Nicoya.
- Flow cytometric reporter assays provide robust functional analysis of signaling complexes.
- Advantages of High-Content Imaging - PhenoVista Biosciences.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
- RNAi and CRISPRi: On-target knock down leads to high-confidence datasets.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - Frontiers. (2018, October 10).
- Target Identification and Validation - Part 1 - 2021 Archive - Discovery On Target.
- Chemoproteomic strategies for drug target identification. A)... - ResearchGate.
- An electroaffinity labelling platform for chemoproteomic-based target identification.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7).
- (PDF) Phosphoproteomics in Drug Discovery and Development - ResearchGate.
- Quantitative Phosphoproteomics to Support the Discovery and Development of Kinase-selective Drugs - YouTube. (2015, August 6).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9).
- CETSA.
- Principle of the cellular thermal shift assay (CETSA). When exposed to... - ResearchGate.
- RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method - Synthego. (2025, October 10).
- Target Validation with CRISPR | Biocompare.com. (2022, October 28).
- Computational analyses of mechanism of action (MoA): data, methods and integration - NIH.
- The impact of CRISPR-Cas9 on target identification and validation - PubMed.
- Scientific method - Wikipedia.
- Target identification and mechanism of action in chemical biology and drug discovery - NIH.
- Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract - MDPI.
- MDC Connects: Target Validation and Efficacy - YouTube. (2020, August 6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 4. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. bioradiations.com [bioradiations.com]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 11. selvita.com [selvita.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. CETSA [cetsa.org]
- 15. annualreviews.org [annualreviews.org]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 20. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. RNAi and CRISPRi: On-target knock down leads to high-confidence datasets [horizondiscovery.com]
- 28. synthego.com [synthego.com]
- 29. biocompare.com [biocompare.com]
- 30. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. o2hdiscovery.co [o2hdiscovery.co]
- 32. lifesciences.danaher.com [lifesciences.danaher.com]
- 33. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 34. High-Content Imaging & Phenotypic Screening | Broad Institute [broadinstitute.org]
- 35. phenovista.com [phenovista.com]
- 36. Scientific method - Wikipedia [en.wikipedia.org]
- 37. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Final Product Purification: A Head-to-Head Comparison
Introduction: The Crucible of Purity in Pharmaceutical Manufacturing
In the journey of a drug from discovery to patient, the final purification stage stands as the crucible through which a raw active pharmaceutical ingredient (API) is transformed into a safe, effective, and stable therapeutic product. The paramount objective is not merely to isolate the desired molecule but to meticulously remove a complex milieu of impurities—ranging from process-related contaminants like residual solvents and catalysts to product-related variants such as aggregates or isomers.[1][2] The choice of purification technology is one of the most critical decisions in process development, directly impacting product quality, process efficiency, scalability, and economic viability.[3]
This guide provides a head-to-head comparison of the principal purification techniques employed in the pharmaceutical industry. Moving beyond a simple recitation of methods, we will delve into the mechanistic causality behind their application, compare their performance based on critical metrics, and provide field-proven protocols. We will explore the distinct challenges and solutions for both small molecules and large molecule biologics, grounding our discussion in the authoritative principles that govern modern drug manufacturing.
Core Purification Technologies: A Comparative Overview
The selection of a purification strategy hinges on the physicochemical properties of the target molecule and the nature of the impurities to be removed.[3][4] The four dominant methodologies are chromatography, crystallization, filtration, and extraction. Often, a robust purification process involves a synergistic combination of these techniques.[5]
| Technique | Primary Separation Principle | Best Suited For | Key Advantage | Primary Limitation |
| Chromatography | Differential partitioning between a mobile and stationary phase.[6] | High-resolution separation of complex mixtures, biologics, chiral compounds. | High specificity and purity. | Higher cost, potential for product dilution. |
| Crystallization | Solid-liquid phase separation driven by supersaturation.[7][8] | Small molecule APIs, polymorph control. | Cost-effective, combines purification and particle formation. | Less effective for biologics, potential for impurity inclusion. |
| Filtration | Size-based exclusion using a porous membrane.[9] | Cell harvesting, clarification, buffer exchange, sterile filtration. | Scalable and relatively simple. | Primarily for removing particulates, not dissolved impurities. |
| Extraction | Differential solubility in immiscible liquid phases.[10] | Initial purification from crude mixtures, removing specific impurity classes. | High throughput for initial cleanup. | Limited selectivity, requires significant solvent use. |
Section 1: Chromatography - The Gold Standard for Purity
Chromatography is unparalleled in its ability to achieve the highest levels of purity, making it an indispensable tool, particularly for complex biologics.[11] The technique leverages the differential interaction of molecules with a stationary phase (a packed resin in a column) as a mobile phase (liquid buffer) flows through it.[4]
In-Depth Look at Chromatographic Methods
-
Affinity Chromatography (AC): This is the most specific method, exploiting a unique biological interaction, such as that between an antibody and Protein A.[4][11] For monoclonal antibodies (mAbs) and other Fc-fusion proteins, Protein A affinity chromatography is the industry-standard capture step, capable of achieving >95% purity from a complex harvest in a single step.[12]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[4] It is a powerful intermediate and polishing step used to remove host cell proteins (HCPs), DNA, and product variants with different charge profiles, such as deamidated forms.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is a less denaturing alternative to reverse-phase chromatography and is highly effective at removing product aggregates, which are a major concern for biologics.[14]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size).[15] It is almost exclusively used as a final polishing step to remove trace amounts of aggregates and for buffer exchange into the final formulation.[16]
Performance Comparison of Chromatography Techniques
| Parameter | Affinity (Protein A) | Ion-Exchange (IEX) | Hydrophobic Interaction (HIC) | Size-Exclusion (SEC) |
| Typical Purity | >95% | >99% (in polishing) | >99% (in polishing) | >99.9% |
| Typical Yield | 90-98% | 85-95% | 80-95% | >95% |
| Primary Use | Capture | Intermediate/Polishing | Intermediate/Polishing | Polishing/Buffer Exchange |
| Scalability | Excellent | Excellent | Excellent | Limited (by volume) |
| Relative Cost | High | Medium | Medium | Medium |
Experimental Protocol: mAb Purification via Protein A Affinity Chromatography
This protocol outlines a standard procedure for capturing a monoclonal antibody from a clarified cell culture harvest.
Materials:
-
HisLink™ Protein Purification Resin or similar Protein A-based resin[17]
-
Chromatography column
-
Peristaltic pump or chromatography system
-
Equilibration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Wash Buffer (e.g., Equilibration Buffer with higher salt concentration, like 0.5 M NaCl)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
Procedure:
-
Column Packing & Equilibration: Pack the Protein A resin in the column according to the manufacturer's instructions. Equilibrate the column by flowing 5-10 column volumes (CVs) of Equilibration Buffer until the pH and conductivity of the outlet stream match the buffer.
-
Sample Loading: Load the clarified cell culture harvest onto the column. The flow rate should be optimized to allow sufficient residence time for the mAb to bind to the resin. Collect the flow-through for analysis to ensure no product was lost.
-
Washing: Wash the column with 5-10 CVs of Wash Buffer to remove non-specifically bound impurities like host cell proteins.[16]
-
Elution: Elute the bound mAb using the low-pH Elution Buffer. The acidic conditions disrupt the interaction between the antibody's Fc region and Protein A.[16]
-
Neutralization: Collect the eluted antibody in fractions containing a predetermined amount of Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.
-
Regeneration: Clean and regenerate the column with appropriate solutions (e.g., low pH followed by a sanitizing agent) to prepare it for the next cycle.
Workflow Visualization: Standard Biologic Purification Train
The following diagram illustrates a typical three-step chromatography process for purifying a therapeutic antibody.
Caption: A typical multi-step chromatography workflow for monoclonal antibody purification.
Section 2: Crystallization - The Workhorse for Small Molecules
Crystallization is a powerful and widely used technique for the purification of small molecule APIs.[18] It is a thermodynamic process where a solid, highly ordered crystal lattice is formed from a supersaturated solution, melt, or vapor.[7] This process is uniquely advantageous as it simultaneously purifies the compound and isolates it in its desired solid-state form, which is critical for stability, bioavailability, and downstream formulation.[7][8][19]
In-Depth Look at Crystallization Methods
-
Cooling Crystallization: This is the most common method for compounds whose solubility significantly decreases with temperature. A saturated solution is prepared at a higher temperature and then slowly cooled to induce supersaturation and crystallization.[7][8]
-
Anti-Solvent Crystallization: This technique is used when the API is highly soluble in one solvent but poorly soluble in another. The anti-solvent is added to a solution of the API, reducing its solubility and causing it to crystallize.[7]
-
Evaporative Crystallization: Suitable for heat-stable compounds, this method involves slowly evaporating the solvent from a solution to increase the concentration of the API to the point of supersaturation.[8][20]
-
Continuous Crystallization: A modern approach that is gaining traction over traditional batch methods. Continuous crystallization offers superior control over process parameters, leading to more consistent crystal size distribution and polymorphism, and aligns with the industry's move towards continuous manufacturing.[7][18][21]
Performance Comparison of Crystallization Techniques
| Parameter | Cooling | Anti-Solvent | Evaporative | Continuous |
| Purity Achievable | High | High | Good to High | Very High & Consistent |
| Yield | Good to High | High | High | Potentially Higher Overall |
| Polymorph Control | Moderate to Good | Good | Moderate | Excellent |
| Particle Size Control | Moderate | Good | Moderate | Excellent |
| Scalability | Well-established | Well-established | Challenging | Good, requires development |
Experimental Protocol: Anti-Solvent Crystallization of an API
This protocol describes a lab-scale procedure for purifying a generic small molecule API.
Materials:
-
Crude API
-
Good Solvent (in which API is highly soluble)
-
Anti-Solvent (miscible with the good solvent, but in which API is poorly soluble)
-
Crystallization vessel with overhead stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude API in a minimal amount of the "good" solvent at a controlled temperature to create a concentrated, but not yet saturated, solution.
-
Filtration (Optional): If insoluble impurities are present, filter the solution while warm to remove them before crystallization.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred API solution at a controlled rate. The addition rate is a critical parameter that influences nucleation and crystal growth.
-
Slurry Aging: Once crystallization is initiated, continue stirring the resulting slurry for a set period (aging). This allows for crystal growth and can sometimes facilitate the transformation to a more stable polymorphic form.
-
Isolation: Isolate the purified crystals by filtering the slurry. Wash the collected crystal cake with a small amount of fresh anti-solvent or a mixture of the two solvents to remove any residual mother liquor.
-
Drying: Dry the purified API crystals under vacuum at a controlled temperature to remove residual solvents to levels compliant with ICH Q3C guidelines.[22]
Workflow Visualization: Choosing a Crystallization Strategy
This diagram outlines the decision-making logic for selecting an appropriate crystallization method.
Caption: Decision tree for selecting a primary crystallization method based on API properties.
Section 3: Filtration - The Universal Ancillary Technique
Filtration is a pressure-driven process that separates components based on size by passing a fluid through a porous medium.[23] While not typically a high-resolution technique for removing dissolved impurities, it is a critical and ubiquitous unit operation in nearly all pharmaceutical manufacturing processes.[5][24]
Key Filtration Applications
-
Clarification: Depth filters are used upstream of chromatography columns to remove cells, cell debris, and other particulates.[24] This is a crucial step to prevent fouling of expensive chromatography resins, thereby extending their lifetime and ensuring consistent performance.
-
Concentration and Diafiltration (Buffer Exchange): Tangential Flow Filtration (TFF), also known as Cross-Flow Filtration, using ultrafiltration membranes is standard in biologics processing. It is used to concentrate the product and to exchange the buffer it is in, typically after a chromatography step, to prepare it for the next one or for the final formulation.[14]
-
Sterile Filtration: As a final step, filtration through a 0.22 µm membrane is used to remove microorganisms and ensure the sterility of the final drug product, a non-negotiable regulatory requirement for injectable therapeutics.
Performance Comparison of Filtration Types
| Filtration Type | Typical Pore Size | Primary Application | Mechanism |
| Depth Filtration | Nominal rating | Clarification, Prefiltration | Adsorption & Entrapment |
| Microfiltration | 0.1 - 10 µm | Cell Removal, Clarification | Size Exclusion |
| Ultrafiltration | 1 - 1000 kDa MWCO | Protein Concentration, Buffer Exchange | Size Exclusion |
| Sterile Filtration | 0.22 µm | Sterilization | Size Exclusion |
Workflow Visualization: Integration of Filtration in Bioprocessing
This diagram shows how different filtration steps are integrated throughout a standard biomanufacturing process.
Caption: Integration of various filtration unit operations in a biopharmaceutical process.
Conclusion: Engineering Purity by Design
The selection of a purification strategy is a multi-faceted decision that balances the demand for exceptional purity with the practical constraints of yield, cost, and scalability. For small molecules, crystallization remains the cornerstone, offering a highly efficient route to both purify and define the final solid form.[8][19] For biologics, the complexity and lability of the molecules necessitate the high resolving power of a multi-step chromatographic sequence, where each step is designed to remove a specific set of impurities.[25]
Filtration acts as the essential connective tissue, enabling and protecting these core purification steps. The modern paradigm, driven by Quality by Design (QbD) principles, moves away from a one-size-fits-all approach. Instead, it favors a deep understanding of the molecule and its associated impurities to design an integrated, robust, and efficient purification train that consistently delivers a final product of the highest quality and safety.
References
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Google Cloud.
- Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Google Cloud.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- An Introduction to Protein Purification Methods. (n.d.). Promega Corporation.
- The Importance of Crystallization in Pharmaceutical Manufacturing. (2025, July 11). Zhanghua - Filter Dryer.
- Protein Purification Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- 5 Steps to Protein Isolation and Purification. (n.d.). Thermo Fisher Scientific - US.
- Filtration of Active Pharmaceutical Ingredients. (2011, May 31). ErtelAlsop.
- Protocols and tips in protein purification. (n.d.). Squarespace.
- Protocols and tips in protein purification F2. (n.d.). ResearchGate.
- Rapid Purification Strategies for Monoclonal Antibodies: A Case Study. (2025, August 9). ResearchGate.
- Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020, December 28). Google Cloud.
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing.
- Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. (2025, August 2). Google Cloud.
- crystallization of small molecules. (n.d.). Google Cloud.
- Bispecific antibody purification: insights and case studies. (2019, February 25). Cytiva Life Sciences.
- Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com.
- Comparison of purification strategies for antibodies used in a broad spectrum host cell protein immunoassay. (n.d.). PubMed.
- Improving Protein Purification Efficiency of Biologics. (2018, May 2). Labcompare.com.
- API Purification. (n.d.). Pharmaceutical Technology.
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
- API Separation & Purification | Chromatographic System | CMO. (n.d.). PharmaCompass.com.
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC - NIH.
- Fractionation, purification and downstream processing of biologics. (2024, April 8). European Pharmaceutical Review.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Google Cloud.
- Pharmaceutical Filtration Equipment and Purification Solutions. (n.d.). Google Cloud.
- Separation techniques: Chromatography. (n.d.). PMC - NIH.
- 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF.
- Guide for crystallization. (n.d.). Google Cloud.
- Preparative Purification Solutions in Drug Discovery Synthesis. (2025, April 21). YouTube.
- Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023, July 10). Premier Research.
- Chromatography Techniques & Key Components. (2023, August 28). Google Cloud.
- Top 5 Quality Metrics Pharma Companies Must Track: A Practical Guide. (n.d.). ComplianceQuest.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (n.d.). FDA.
- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). Oxford Academic.
- Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. (n.d.). Pharmaceutical Technology.
- Quality Guidelines. (n.d.). ICH.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
- Q 3 B (R2) Impurities in New Drug Products. (n.d.). EMA.
- Separation techniques: Chromatography. (2016, October 1). JournalAgent.
- High-performance liquid chromatography. (n.d.). Wikipedia.
- Key Quality Metrics in Pharmaceutical QA. (n.d.). Pharmuni.
- Pharmaceutical Industry KPIs for Quality & Compliance. (n.d.). IntuitionLabs.
- Life Science Improving Protein Purification Efficiency of Biologics. (2018, May 1). American Laboratory.
- 96-Well Screening Plates for Bioprocessing Purification. (n.d.). Thermo Fisher Scientific - ES.
Sources
- 1. uspnf.com [uspnf.com]
- 2. premier-research.com [premier-research.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. jocpr.com [jocpr.com]
- 6. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 7. syrris.com [syrris.com]
- 8. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]
- 9. Pharmaceutical Filtration Equipment and Purification Solutions [pharmaceutical-technology.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. labcompare.com [labcompare.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Chromatography Techniques & Key Components [excedr.com]
- 16. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. longdom.org [longdom.org]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review [wisdomlib.org]
- 22. ICH Official web site : ICH [ich.org]
- 23. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]
- 24. ertelalsop.com [ertelalsop.com]
- 25. academic.oup.com [academic.oup.com]
Conformational Analysis of Substituted Cyclobutane Rings: A Comparative Guide to Structure, Stability, and Biological Relevance
Introduction
The cyclobutane ring, a four-membered carbocycle, represents a fascinating and functionally significant structural motif in organic chemistry and drug discovery. Far from being a simple planar square, the cyclobutane ring adopts a non-planar, puckered conformation to alleviate inherent ring strain.[1][2] This puckering creates distinct substituent positions that profoundly influence the molecule's stability, reactivity, and, crucially, its biological activity.[3][4] This guide provides a comprehensive analysis of the conformational landscape of substituted cyclobutanes, offering a comparative perspective on the influence of various substituents and detailing the experimental and computational methodologies used to elucidate these three-dimensional structures. We will explore how a deep understanding of cyclobutane conformation is paramount for the rational design of novel therapeutics.[5]
The Puckered Nature of the Cyclobutane Ring
A planar cyclobutane would suffer from significant angle strain, with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons, and considerable torsional strain due to the eclipsing of all hydrogen atoms.[6] To relieve this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][7] In this conformation, one carbon atom deviates from the plane formed by the other three, reducing the eclipsing interactions between adjacent C-H bonds.[8] This puckering, however, slightly decreases the internal bond angles to around 88°, thereby increasing angle strain.[1][6] The final geometry is a delicate balance between these opposing forces.
The puckered conformation gives rise to two distinct types of substituent positions: pseudo-axial and pseudo-equatorial.[9] These are analogous to the axial and equatorial positions in cyclohexane but with a smaller energy difference between them. The ring undergoes a rapid inversion process, interconverting the pseudo-axial and pseudo-equatorial positions.[10]
Caption: Equilibrium between two puckered conformations of cyclobutane.
Comparative Conformational Analysis of Substituted Cyclobutanes
The introduction of substituents onto the cyclobutane ring significantly influences the conformational equilibrium. The energetic preference for a substituent to occupy the pseudo-equatorial position over the pseudo-axial position is a key determinant of the overall molecular shape. This preference is primarily driven by steric interactions.
Steric Effects of Substituents
Larger substituents generally prefer the pseudo-equatorial position to minimize steric clashes with the pseudo-axial hydrogens on the same side of the ring (1,3-diaxial-like interactions).[11] This is analogous to the A-value in cyclohexane conformational analysis.
| Substituent (R) | ΔG° (ax-eq) (kcal/mol) | Preferred Position |
| -CH₃ | ~0.4 | Equatorial |
| -OH | 1.1 | Equatorial[12] |
| -CH₂OH | 0.2 | Equatorial[12] |
| -COOH | ~0.7 | Equatorial |
| -Phenyl | ~1.0 | Equatorial |
Note: The energetic values can vary depending on the solvent and the presence of other substituents.
The data clearly indicates that even for a relatively small methyl group, the equatorial conformation is favored. For bulkier groups like a phenyl ring, this preference becomes more pronounced. A study on 2-substituted cyclobutane-α-amino acid derivatives demonstrated that fixing a substituent in an equatorial position can modulate the ring-puckering preference.[13][14]
Electronic Effects
In addition to steric effects, electronic factors can also play a role in determining conformational preference. For instance, intramolecular hydrogen bonding between substituents can stabilize a conformation that might otherwise be sterically disfavored. The conformational equilibrium in some monosubstituted cyclobutanes has been shown to be influenced by the substituent's electronic properties.[12]
Biological Implications: Conformation as a Key to Bioactivity
The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. The conformational rigidity and defined substituent positioning offered by the cyclobutane scaffold have made it an attractive component in the design of biologically active molecules.[3][5]
Case Study: Carbovir and its Analogs
Carbovir, a carbocyclic nucleoside analog with potent anti-HIV activity, provides a compelling example of the importance of cyclobutane conformation. The puckered cyclobutane ring mimics the furanose sugar of natural nucleosides, allowing it to be recognized by viral reverse transcriptase. The specific orientation of the nucleobase and the hydroxymethyl group, dictated by the cyclobutane's conformational preferences, is crucial for its phosphorylation and subsequent incorporation into the viral DNA, leading to chain termination.
Other Bioactive Cyclobutane-Containing Molecules
A wide array of natural products and synthetic compounds containing the cyclobutane moiety exhibit significant biological activities, including antimicrobial, antibacterial, and antitumor effects.[3][4][15][16] The constrained conformation of the cyclobutane ring often pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.
Caption: The role of conformation in the biological activity of cyclobutanes.
Experimental and Computational Workflows for Conformational Analysis
A synergistic approach combining experimental techniques and computational modeling is essential for a thorough conformational analysis of substituted cyclobutanes.[13][14]
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium in solution.[12][17][18] The magnitudes of vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants are particularly informative.[12]
Step-by-Step Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: Dissolve the substituted cyclobutane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire high-resolution 1D ¹H NMR and 2D COSY spectra on a high-field NMR spectrometer (≥400 MHz). Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of the conformational equilibrium.[17]
-
Spectral Analysis:
-
Assign all proton resonances using the 2D COSY spectrum.
-
Extract the values of all ³JHH and ⁴JHH coupling constants from the 1D ¹H NMR spectrum. In contrast to ³JHH couplings, ⁴JHH couplings in cyclobutanes show a strong dependence on the orientation of the coupled protons, with ⁴J(eq-eq) being around 5 Hz and ⁴J(ax-ax) close to 0 Hz.[12]
-
-
Conformational Equilibrium Calculation:
-
The observed coupling constants (Jobs) are a weighted average of the coupling constants in the individual axial (Jax) and equatorial (Jeq) conformers.
-
The mole fractions of the axial (χax) and equatorial (χeq) conformers can be calculated using the following equation: Jobs = χax * Jax + χeq * Jeq
-
Since χax + χeq = 1, the equation can be solved to determine the populations of each conformer.
-
The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RT ln(Keq), where Keq = χeq / χax.
-
Computational Modeling Workflow
Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics (MM), provide valuable insights into the relative energies and geometries of different conformers.[12][14]
Caption: A typical computational workflow for cyclobutane conformational analysis.
Conclusion
The conformational analysis of substituted cyclobutane rings is a critical aspect of understanding their chemical behavior and biological function. The puckered nature of the ring and the resulting pseudo-axial and pseudo-equatorial positions for substituents create a defined three-dimensional structure that is essential for molecular recognition. By employing a combination of experimental techniques like NMR spectroscopy and computational modeling, researchers can gain a detailed understanding of the conformational preferences of these fascinating molecules. This knowledge is invaluable for the design and development of new therapeutic agents that harness the unique structural features of the cyclobutane scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. [PDF] Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities | Semantic Scholar [semanticscholar.org]
- 4. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. i. Draw the conformation of cyclobutane that can overcome the eclipsing strain. ii. Draw the puckered conformation of cyclobutane in Newman projection. [allen.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 16. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-(4-Bromophenyl)cyclobutyl)methanamine
This document provides a detailed, safety-first protocol for the proper handling and disposal of (1-(4-Bromophenyl)cyclobutyl)methanamine (CAS No. 1039932-36-9). As a brominated organic amine, this compound requires specialized disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar halogenated compounds. The procedures outlined herein are grounded in established safety protocols and regulatory principles, designed to be a self-validating system for your laboratory's chemical hygiene plan.
Core Principles: Hazard Assessment and Precautionary Measures
(1-(4-Bromophenyl)cyclobutyl)methanamine is a halogenated organic compound. The presence of a carbon-bromine bond categorizes it as a substance that requires specific disposal pathways, distinct from general organic waste.[1][2] Halogenated compounds can produce toxic and corrosive byproducts, such as hydrogen bromide, during improper incineration, necessitating the use of specialized facilities equipped with flue gas scrubbing capabilities.[3][4]
While comprehensive toxicity data for this specific molecule is not widely available, analogous chemical structures are known to cause skin, eye, and respiratory irritation.[5][6] Therefore, a cautious approach, assuming similar hazards, is mandatory.
1.1. Required Engineering Controls
All handling of (1-(4-Bromophenyl)cyclobutyl)methanamine, including transfers for disposal, must be conducted within a certified chemical fume hood.[1][3] This is the primary engineering control to prevent the inhalation of any aerosols or vapors and to contain potential spills.
1.2. Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure. The causality behind each piece of equipment is to provide a barrier against the specific, anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards). | Protects against splashes of the chemical, which is presumed to be a serious eye irritant.[3][5] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended during waste transfer. |
| Body Protection | Chemical-resistant lab coat; fire/flame resistant and impervious clothing for larger quantities.[3] | Protects skin and personal clothing from contamination during handling and in the event of a spill. |
| Respiratory Protection | Use is contingent on risk assessment. A full-face respirator may be required if there is a risk of exceeding exposure limits or if irritation is experienced.[3] | Provides a higher level of protection against inhalation, particularly in cases of poor ventilation or spill cleanup. |
Critical Mandate: Waste Segregation and Containerization
The single most important step in the proper disposal of this compound is segregation. Halogenated organic waste streams must never be mixed with non-halogenated streams.[1][2]
Causality: Mixing these waste types complicates the disposal process immensely. Non-halogenated solvents can often be reclaimed or fuel-blended, a less expensive disposal route. Contamination with halogenated compounds necessitates the entire volume be treated via high-cost, specialized incineration.[7]
Protocol for Waste Container Setup:
-
Select an Appropriate Container: Use a clean, compatible container with a tightly sealing screw cap. For liquid waste, ensure the container material is chemically resistant to any solvents used.
-
Apply Proper Labeling: The container must be clearly and unambiguously labeled. Affix a "Hazardous Waste" label immediately.
-
Specify Contents: Clearly write "Halogenated Organic Waste" on the label. List the full chemical name: "(1-(4-Bromophenyl)cyclobutyl)methanamine" and any solvents used in the waste mixture. An accurate composition is required for the disposal facility.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within or near the fume hood where the waste is generated.[3][8]
Step-by-Step Disposal Workflow
The following workflow provides a logical pathway for managing waste from the moment of generation to its final removal from the laboratory.
Caption: Disposal Decision Workflow for (1-(4-Bromophenyl)cyclobutyl)methanamine.
Disposal Protocol Details:
-
For Bulk/Concentrated Waste: Directly transfer the material from your reaction vessel or storage container into the designated "Halogenated Organic Waste" container using a funnel. Perform this transfer slowly and carefully within a fume hood to avoid splashes.
-
For Contaminated Labware (e.g., glassware):
-
Rinse the glassware three times with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Collect all rinsate into the "Halogenated Organic Waste" container. This is critical; the rinsate is considered hazardous waste.
-
Once decontaminated, the glassware can be washed normally.
-
-
For Empty Reagent Bottles: The original container of (1-(4-Bromophenyl)cyclobutyl)methanamine must also be decontaminated.
-
Triple-rinse the container with a suitable solvent.[3]
-
Empty the rinsate completely into the halogenated waste stream.
-
Puncture or otherwise render the container unusable for other purposes.[3] It can then typically be disposed of in a sanitary landfill or as directed by your institution's EHS department.
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
4.1. Spill Cleanup (Small Scale)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Ensure the fume hood is operating correctly.
-
Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to surround and cover the spill. Avoid dust formation.[3]
-
Collect Material: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable container.
-
Label as Waste: Clearly label the container with "Spill Debris: (1-(4-Bromophenyl)cyclobutyl)methanamine" and treat it as halogenated organic waste for disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Place the cleaning materials in the same waste container.
4.2. Personnel Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Regulatory Framework and Final Disposition
The disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[9] Halogenated organic compounds are specifically regulated under this framework.[10][11]
The ultimate disposal method for this waste stream is incineration at a licensed hazardous waste disposal facility .[3][4] Your institution's Environmental Health & Safety (EHS) or equivalent department is responsible for coordinating the final pickup and disposal. Always follow your specific institutional and local guidelines, as they are designed to ensure compliance with all federal, state, and local laws.[12]
References
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
Chemical disposal. UK Science Technician Community. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
Demystify New Regulations for Hazardous Waste. Pharmacy Purchasing & Products Magazine. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. community.preproom.org [community.preproom.org]
- 3. echemi.com [echemi.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Personal protective equipment for handling (1-(4-Bromophenyl)cyclobutyl)methanamine
As a Senior Application Scientist, this guide provides essential safety protocols for handling (1-(4-Bromophenyl)cyclobutyl)methanamine (CAS No. 1039932-36-9). While comprehensive toxicological data for this specific molecule is not fully available, its chemical structure—containing a primary amine and a brominated aromatic ring—necessitates a stringent, proactive safety approach.[1][2] The guidance herein is synthesized from Safety Data Sheets (SDS) of structurally similar compounds and established best practices for laboratory safety.[3][4] The core principle is to treat this compound with the highest degree of caution, assuming it is hazardous upon contact, inhalation, and ingestion.[5][6]
Hazard Assessment: A Proactive Stance on Safety
The prudent handling of any novel or sparsely documented chemical begins with a thorough hazard assessment based on its constituent functional groups and available analog data.
-
Amine Functionality : Primary amines can be corrosive, irritant to skin and eyes, and may cause respiratory irritation.[7] Safe handling protocols for amines are well-established and must be followed.[7]
-
Brominated Aromatic System : Halogenated organic compounds present various potential hazards and require specific disposal considerations.[8]
-
Analog Data : The hydrochloride salt of a similar compound, (4-Bromophenyl)(cyclobutyl)methanamine HCl, is classified as "Harmful if swallowed" (H302).[9] The isomeric compound, [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, is known to cause skin, eye, and respiratory irritation.[4] Another analog, (R)-(+)-1-(4-Bromophenyl)ethylamine, is documented as causing burns.[3] This collective data strongly suggests that (1-(4-Bromophenyl)cyclobutyl)methanamine should be handled as an irritant at minimum, with the potential for corrosive and toxic effects.
The primary routes of potential exposure that must be mitigated are inhalation of aerosols or dust, direct skin and eye contact, and accidental ingestion.[10]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a robust barrier between the researcher and the chemical. This begins with engineering controls as the primary defense, supplemented by personal gear.
Engineering Controls: Your First Line of Defense
All handling of (1-(4-Bromophenyl)cyclobutyl)methanamine, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning laboratory chemical hood.[5][11] This is the most critical step in minimizing inhalation exposure to volatile vapors, aerosols, or fine powders. Ensure that the eyewash station and safety shower are unobstructed and have been recently tested.[3]
Personal Protective Equipment: The Essential Barrier
The following PPE is required for all personnel handling the compound. This equipment should be donned before entering the designated work area and removed before exiting.
-
Eye and Face Protection : At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[12] For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn in addition to safety goggles.[13][14]
-
Skin and Body Protection :
-
Gloves : Double-gloving with chemically resistant gloves is required. Nitrile gloves are a suitable initial choice, but always consult a glove compatibility chart for the specific solvents being used.[11][15] Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.[6] Never reuse disposable gloves.
-
Gown/Lab Coat : A disposable, polyethylene-coated polypropylene gown with long sleeves and a solid front is mandatory.[16] Standard cloth lab coats are not sufficient as they can absorb chemical splashes, holding the hazardous material against the skin.[16]
-
-
Respiratory Protection :
-
When working within a certified chemical hood, additional respiratory protection is typically not required for routine handling.
-
In the event of a spill, ventilation failure, or when engineering controls are not available, a NIOSH-approved respirator is necessary. A full-face respirator equipped with a combination cartridge for organic vapors and ammonia/methylamine (Type K, Green) is recommended.[3] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.[5]
-
PPE Specification Summary
| Protection Area | Minimum Requirement | Recommended for High-Risk Operations | Standard |
| Eye/Face | Tightly-fitting safety goggles with side shields | Goggles and a full-face shield | EN 166 or NIOSH approved[12] |
| Hands | Double-layered nitrile gloves | Consult solvent-specific glove compatibility chart | ASTM D6978 (for chemo gloves)[10] |
| Body | Polyethylene-coated disposable gown | Impervious chemical-resistant apron over gown | EN ISO 27065 (for pesticide gear)[13] |
| Respiratory | Work within a certified chemical hood | Full-face respirator with organic vapor/amine cartridge | NIOSH or EN 149/EN 14387[3] |
Operational and Disposal Plans
A safe protocol extends beyond wearing the correct PPE; it encompasses the entire lifecycle of the chemical in the lab, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation : Before handling, read all available safety information and ensure you are familiar with the location and operation of all safety equipment.[11] Clearly label a designated work area within the chemical hood.
-
Weighing and Transfer : Conduct all weighing of the solid compound on a disposable weigh boat within the hood. Use spatulas and tools dedicated to this chemical or dispose of them as contaminated waste. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After completing the work, wipe down the designated area in the hood with an appropriate decontaminating solution. Carefully remove all disposable PPE, starting with the outer gloves, then the gown, and finally the inner gloves, to avoid cross-contamination.[15]
-
Hygiene : Wash hands and forearms thoroughly with soap and water after removing all PPE and before leaving the laboratory.[17]
Sources
- 1. Handling of reagents - SynCrest Inc. [syncrest.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. csub.edu [csub.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. gerpac.eu [gerpac.eu]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. echemi.com [echemi.com]
- 13. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 14. pharmastate.academy [pharmastate.academy]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 17. Safety Manual | Chemistry [chem.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
